molecular formula C10H7NO B13559286 2-(3-Oxoprop-1-en-1-yl)benzonitrile

2-(3-Oxoprop-1-en-1-yl)benzonitrile

Cat. No.: B13559286
M. Wt: 157.17 g/mol
InChI Key: ZYYSASNKIHAOMB-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Oxoprop-1-en-1-yl)benzonitrile is a synthetic chalcone derivative that serves as a valuable chemical building block and intermediate in organic synthesis and medicinal chemistry research. Chalcones are characterized by their 1,3-diaryl-2-propen-1-one backbone, and this compound features a nitrile group on one of the aromatic rings, which can influence its electronic properties and binding affinity to biological targets . This scaffold is of significant interest in drug discovery due to its association with a wide range of biological activities observed in analogous compounds. Related chalcone structures have demonstrated potent inhibitory effects against various enzymes and have been investigated for their therapeutic potential. For instance, closely related benzonitrile-chalcone hybrids have shown promising antibacterial and antifungal activities . Furthermore, structural analogs have been developed as powerful inhibitors of enzymes like Nicotinamide N-Methyltransferase (NNMT) , with IC50 values in the low nanomolar range, highlighting the potential of this chemical class in oncology and metabolic disease research . Another key research area involves the inhibition of Protein Disulfide Isomerase (PDI) , where chalcone-based inhibitors have shown efficacy in reducing cancer cell growth and migration, inducing ER stress, and sensitizing cells to chemotherapeutic agents . The compound's mechanism of action is typically tied to its α,β-unsaturated ketone system, which can act as a Michael acceptor for nucleophilic residues in enzyme active sites. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature for specific applications of chalcone derivatives in their field of study.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7NO

Molecular Weight

157.17 g/mol

IUPAC Name

2-[(E)-3-oxoprop-1-enyl]benzonitrile

InChI

InChI=1S/C10H7NO/c11-8-10-5-2-1-4-9(10)6-3-7-12/h1-7H/b6-3+

InChI Key

ZYYSASNKIHAOMB-ZZXKWVIFSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C=O)C#N

Canonical SMILES

C1=CC=C(C(=C1)C=CC=O)C#N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(3-Oxoprop-1-en-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(3-Oxoprop-1-en-1-yl)benzonitrile, a valuable building block in organic synthesis and medicinal chemistry. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the primary synthetic routes, including detailed mechanistic insights and field-proven experimental protocols. Emphasis is placed on the Claisen-Schmidt condensation as the most direct and efficient method of synthesis. Alternative strategies, such as modern cross-coupling reactions and olefination methods, are also discussed to provide a broader context of available synthetic tools. This guide is designed to be a self-validating system, with each protocol supported by scientific principles and references to authoritative literature.

Introduction and Significance

2-(3-Oxoprop-1-en-1-yl)benzonitrile, also known as 2-cyanocinnamaldehyde, belongs to the class of α,β-unsaturated aldehydes. This structural motif is of significant interest in medicinal chemistry due to its diverse pharmacological activities. The presence of a conjugated system, an electrophilic β-carbon, and a nitrile group provides multiple points for molecular interactions and further functionalization.

Cinnamaldehyde and its derivatives have demonstrated a wide range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The cyano-substituent on the phenyl ring can modulate the electronic properties of the molecule, potentially enhancing its biological activity or providing a handle for the synthesis of more complex heterocyclic systems.[3][4] The 1,2-dicarbonyl functionality implicit in the oxopropenyl group also makes it a key synthon for condensation reactions to form various heterocycles.[3] This guide will focus on the practical synthesis of this versatile compound.

Strategic Analysis of Synthetic Routes

The synthesis of 2-(3-Oxoprop-1-en-1-yl)benzonitrile can be approached through several established organic transformations. The choice of a particular route depends on factors such as the availability of starting materials, desired scale, and the need for stereochemical control. The principal retrosynthetic disconnection points to a carbon-carbon bond formation between the aromatic ring and the propenal side chain.

Diagram 1: Retrosynthetic Analysis of 2-(3-Oxoprop-1-en-1-yl)benzonitrile

G cluster_disconnections Primary Disconnections cluster_starting_materials Starting Materials Target 2-(3-Oxoprop-1-en-1-yl)benzonitrile Aldol Aldol Condensation Target->Aldol C-C bond formation Heck Heck Reaction Target->Heck C-C cross-coupling Wittig Wittig Reaction Target->Wittig Olefination Sonogashira Sonogashira Coupling Target->Sonogashira C-C cross-coupling & hydration Aldol_SM 2-Formylbenzonitrile + Acetaldehyde Aldol->Aldol_SM Heck_SM 2-Halobenzonitrile + Acrolein Heck->Heck_SM Wittig_SM 2-Formylbenzonitrile + Phosphonium Ylide Wittig->Wittig_SM Sonogashira_SM 2-Halobenzonitrile + Acetylene equivalent Sonogashira->Sonogashira_SM

Caption: Retrosynthetic pathways for 2-(3-Oxoprop-1-en-1-yl)benzonitrile.

This analysis reveals four primary strategies:

  • Claisen-Schmidt (Aldol) Condensation: The most direct approach, involving the reaction of 2-formylbenzonitrile with acetaldehyde.[5][6]

  • Heck Reaction: A palladium-catalyzed cross-coupling of a 2-halobenzonitrile with an alkene such as acrolein.[7]

  • Wittig Reaction: The reaction of 2-formylbenzonitrile with a suitable phosphorus ylide.[8][9]

  • Sonogashira Coupling: Coupling of a 2-halobenzonitrile with a protected acetylene, followed by hydration of the alkyne.[10]

This guide will first detail the Claisen-Schmidt condensation as the recommended and most practical approach, followed by a discussion of the alternative routes.

Primary Synthetic Route: Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a variation of the aldol condensation that involves the reaction of an aldehyde or ketone having α-hydrogens with an aromatic carbonyl compound that lacks α-hydrogens.[6] In the synthesis of 2-(3-Oxoprop-1-en-1-yl)benzonitrile, 2-formylbenzonitrile serves as the aromatic aldehyde without α-hydrogens, and acetaldehyde provides the enolizable component.

Mechanistic Insights

The reaction proceeds via a base-catalyzed mechanism. The base, typically hydroxide, deprotonates the α-carbon of acetaldehyde to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-formylbenzonitrile. The resulting β-hydroxy aldehyde intermediate readily undergoes dehydration under the reaction conditions to yield the thermodynamically stable conjugated system of the final product.

Diagram 2: Mechanism of the Claisen-Schmidt Condensation

G Acetaldehyde Acetaldehyde Enolate Enolate (nucleophile) Acetaldehyde->Enolate Deprotonation Base Base (e.g., OH⁻) Base->Enolate Intermediate β-Hydroxy aldehyde intermediate Enolate->Intermediate Nucleophilic attack Formylbenzonitrile 2-Formylbenzonitrile (electrophile) Formylbenzonitrile->Intermediate Product 2-(3-Oxoprop-1-en-1-yl)benzonitrile Intermediate->Product Dehydration (-H₂O) Water H₂O Product->Water

Caption: Stepwise mechanism of the base-catalyzed Claisen-Schmidt condensation.

Detailed Experimental Protocol

This protocol is adapted from general procedures for Claisen-Schmidt condensations.[11]

Materials and Equipment:

  • 2-Formylbenzonitrile

  • Acetaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl), dilute

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for extraction and filtration

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-formylbenzonitrile (1.0 eq) in ethanol. Cool the flask in an ice bath.

  • Base Addition: Prepare a solution of sodium hydroxide (1.2 eq) in water and add it dropwise to the cooled ethanolic solution of 2-formylbenzonitrile.

  • Acetaldehyde Addition: Add acetaldehyde (1.5 eq) dropwise to the reaction mixture while maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, neutralize the reaction mixture with dilute hydrochloric acid.

  • Extraction: Remove the ethanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude 2-(3-Oxoprop-1-en-1-yl)benzonitrile can be purified by either recrystallization or silica gel column chromatography.[12][13]

  • Recrystallization: A suitable solvent system for recrystallization would be a mixture of ethyl acetate and hexane. Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexane until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Column Chromatography: If recrystallization is not effective, the product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[14]

Characterization

The structure of the purified 2-(3-Oxoprop-1-en-1-yl)benzonitrile should be confirmed by spectroscopic methods.

Table 1: Expected Spectroscopic Data for 2-(3-Oxoprop-1-en-1-yl)benzonitrile

Spectroscopic TechniqueExpected Features
¹H NMR Aromatic protons (multiplet, ~7.5-8.0 ppm), Aldehydic proton (doublet, ~9.7 ppm), Vinylic protons (multiplets, ~6.8-7.5 ppm).
¹³C NMR Carbonyl carbon (~193 ppm), Nitrile carbon (~117 ppm), Aromatic and vinylic carbons (~128-150 ppm).[15]
IR Spectroscopy C=O stretch (~1680 cm⁻¹), C≡N stretch (~2230 cm⁻¹), C=C stretch (~1620 cm⁻¹).[16]
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of C₁₀H₇NO.

Alternative Synthetic Strategies

While the Claisen-Schmidt condensation is the most direct route, other modern synthetic methods can also be employed.

Heck Reaction

The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an unsaturated halide and an alkene.[7] For the synthesis of our target molecule, this would involve the palladium-catalyzed coupling of a 2-halobenzonitrile (e.g., 2-bromobenzonitrile) with acrolein.

Diagram 3: Heck Reaction for the Synthesis of 2-(3-Oxoprop-1-en-1-yl)benzonitrile

G Halobenzonitrile 2-Halobenzonitrile Product 2-(3-Oxoprop-1-en-1-yl)benzonitrile Halobenzonitrile->Product Acrolein Acrolein Acrolein->Product Catalyst Pd Catalyst + Base Catalyst->Product

Caption: General scheme of the Heck reaction.

This reaction typically requires a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand, and a base.[17] While efficient, the volatility and tendency of acrolein to polymerize can present challenges.[18]

Wittig Reaction

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide.[8] In this case, 2-formylbenzonitrile would be reacted with a C2-phosphonium ylide, such as (triphenylphosphoranylidene)acetaldehyde.

A major advantage of the Wittig reaction is the unambiguous placement of the double bond.[9] However, the preparation of the ylide often requires strong bases and anhydrous conditions, and the removal of the triphenylphosphine oxide byproduct can be challenging.[19]

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[10] A potential route to 2-(3-Oxoprop-1-en-1-yl)benzonitrile would involve the Sonogashira coupling of a 2-halobenzonitrile with a protected acetylene, followed by deprotection and hydration of the resulting alkyne to the aldehyde. This multi-step approach is generally more complex than the direct Claisen-Schmidt condensation.

Conclusion

This technical guide has outlined the primary and alternative synthetic routes for the preparation of 2-(3-Oxoprop-1-en-1-yl)benzonitrile. The Claisen-Schmidt condensation stands out as the most practical and efficient method for laboratory-scale synthesis, offering a straightforward procedure with readily available starting materials. The provided detailed protocol serves as a robust starting point for researchers. The discussion of alternative methods such as the Heck, Wittig, and Sonogashira reactions offers a broader perspective on the synthetic possibilities for this and related compounds. The versatile chemical nature of 2-(3-Oxoprop-1-en-1-yl)benzonitrile makes it a valuable building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

References

  • Product Class 8: α,β-Unsaturated Aldehydes. (n.d.). In Science of Synthesis. Thieme.
  • Process for preparing alpha, beta-unsatur
  • Claisen-Schmidt Condensation. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press.
  • A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. (2011). Molecules, 16(5), 4196-4206.
  • Cinnamaldehydes: Synthesis, antibacterial evaluation, and the effect of molecular structure on antibacterial activity. (2020). Food Control, 112, 107123.
  • Cinnamaldehyde Schiff Base Derivatives: A Short Review. (2017). Journal of Chemical and Pharmaceutical Research, 9(9), 183-189.
  • Claisen Schmidt Reaction Virtual Lab. (n.d.). PraxiLabs.
  • The Multifaceted Biological Activities of Cinnamaldehyde Derivatives: A Technical Guide for Researchers. (2025). Benchchem.
  • Recrystallization and Crystallization. (n.d.). University of California, Los Angeles.
  • Review of literature on substituted cinnamylamines. (2025). Benchchem.
  • Wittig Reaction. (n.d.). Organic Chemistry Portal.
  • Claisen – Schmidt Condensation Reaction | Benzaldehyde | Acetaldehyde | Cinnamaldehyde | Class-12 |. (2023, February 9). YouTube.
  • Synthesis of Functionalized Cinnamaldehyde Derivatives by an Oxidative Heck Reaction and Their Use as Starting Materials for Preparation of Mycobacterium tuberculosis 1-Deoxy-d-xylulose-5-phosphate Reductoisomerase Inhibitors. (2011). The Journal of Organic Chemistry, 76(19), 7946-7957.
  • Synthesis Strategy of Cinnamaldehyde Derivate Compound from Cinnamon Bark Oil (Cinnamomum burmanii) to 2-hydroxycinnamaldehyde. (2026). Research Square.
  • Heck reaction. (n.d.). In Wikipedia.
  • Novel Preparation of α,β-Unsaturated Aldehydes. Benzeneselenolate Promotes Elimination of HBr from α-Bromoacetals. (2009).
  • Biological activities of trans-cinnamaldehyde derived from Cinnamon Bark Oil. (2023). IOP Conference Series: Earth and Environmental Science, 1241, 012059.
  • Wittig Reaction. (2024, April 6).
  • α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Applic
  • Heck Reaction. (n.d.). Organic Chemistry Portal.
  • Wittig Reaction - Examples and Mechanism. (2018, February 6). Master Organic Chemistry.
  • Sonogashira coupling. (n.d.). In Wikipedia.
  • Biological effects of cinnamaldehyde in animal cancer models: a systematic review and meta-analysis. (2025). Frontiers in Pharmacology, 16, 1557088.
  • Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes. (2007). Synthesis, 2007(14), 2125-2132.
  • Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. (2021, April 13). YouTube.
  • Wittig reaction. (n.d.). In Wikipedia.
  • Study the Vital Activity of Some the Prepared Cinnamaldehyde Derivatives. (2025). Al-Mustansiriyah Journal of Science, 36(3).
  • 1H- and 13C-NMR for. (n.d.). Royal Society of Chemistry.
  • Cinnamaldehyde Enhances Antimelanoma Activity through Covalently Binding ENO1 and Exhibits a Promoting Effect with Dacarbazine. (2020). Molecules, 25(3), 596.
  • A new mechanistic pathway under Sonogashira reaction protocol involving multiple acetylene insertions. (2010). Dalton Transactions, 39(22), 5284-5286.
  • The Wittig reaction. (n.d.). In Organic Chemistry II. Lumen Learning.
  • Sonogashira Coupling Reaction with Diminished Homocoupling. (2003). Organic Letters, 5(11), 1841-1844.
  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). In NMR Spectroscopy.
  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.).
  • A new mechanistic pathway under Sonogashira reaction protocol involving multiple acetylene insertions. (2010). PubMed.
  • Sonogashira coupling reactions of aryl halides with acetylene derivative. (2017).
  • Heck reaction catalyst. (n.d.).
  • Application Notes and Protocols: 3-(2-Oxo-acetyl)-benzonitrile as a Versatile Building Block for Heterocyclic Synthesis. (2025). Benchchem.
  • Multifaceted Behavior of 2‐Cyanobenzaldehyde and 2‐Acylbenzonitriles in the Synthesis of Isoindolinones, Phthalides and Related Heterocycles. (2025). European Journal of Organic Chemistry.
  • Preparation method of 2-cyanobenzaldehyde and deriv
  • 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. (2025).
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Advances, 13(32), 22359-22383.
  • Enaminones as Building Blocks in Heterocyclic Syntheses: Reinvestigating the Product Structures of Enaminones with Malononitrile. A Novel Route to 6-Substituted-3-Oxo-2,3-Dihydropyridazine-4-Carboxylic Acids. (2008). Molecules, 14(1), 70-81.
  • Kinetics of the Heck reaction in biphasic organic-ethylene glycol medium. (2012). Journal of the Indian Chemical Society, 89(3), 329-335.
  • Heterocyclic Building Blocks. (n.d.). Sigma-Aldrich.
  • Tandem Synthesis of Benzylidenemalononitrile Derivatives in/on Water under Visible Light. (2021). European Journal of Organic Chemistry, 2021(41), 5641-5645.
  • Multicomponent assembling of salicylaldehydes, malononitrile and cyanoacetamides: A simple and efficient approach to medicinally relevant 2-amino-4H-chromene scaffold. (2015). Tetrahedron Letters, 56(15), 1989-1992.
  • Cinnamaldehyde synthesis method using benzaldehyde and acetaldehyde as raw material in near-critical w
  • 2-Arylhydrazononitriles as building blocks in heterocyclic synthesis: A novel route to 2-substituted-1,2,3-triazoles and 1,2,3-triazolo[4,5-b]pyridines. (2005). Beilstein Journal of Organic Chemistry, 1, 14.

Sources

Unlocking the Synthetic Potential of 2-(3-Oxoprop-1-en-1-yl)benzonitrile: A Comprehensive Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2-(3-Oxoprop-1-en-1-yl)benzonitrile is an advanced organic intermediate characterized by an orthogonal array of highly reactive functional groups. Featuring an electrophilic nitrile, a Michael-accepting alkene, and a versatile aldehyde, this scaffold is a privileged building block for the divergent synthesis of complex nitrogen-containing heterocycles. This whitepaper details the physicochemical properties, mechanistic reactivity profiles, and validated synthetic protocols for leveraging this compound in modern drug discovery and medicinal chemistry.

Structural and Physicochemical Profiling

Understanding the baseline properties of 2-(3-Oxoprop-1-en-1-yl)benzonitrile (CAS: 262268-57-5)[1] is critical for predicting its behavior in both synthetic workflows and biological environments. The molecule presents a highly conjugated push-pull system. The electron-withdrawing nitrile group ortho to the enal moiety significantly lowers the lowest unoccupied molecular orbital (LUMO) of the entire pi-system, enhancing its susceptibility to nucleophilic attack.

Table 1: Physicochemical Properties & Descriptors

PropertyValueSynthetic Implication
CAS Registry Number 262268-57-5Unique identifier for procurement/database queries[1].
Molecular Formula C₁₀H₇NODefines stoichiometry for mass balancing.
Molecular Weight 157.17 g/mol Low molecular weight ideal for fragment-based drug design.
H-Bond Donors 0Highly lipophilic core; requires functionalization for solubility.
H-Bond Acceptors 2 (Nitrile N, Carbonyl O)Capable of coordinating with Lewis acid catalysts.
Rotatable Bonds 2Restricted conformation favors intramolecular cyclization.

Core Reactivity & Mechanistic Pathways

The synthetic utility of 2-(3-Oxoprop-1-en-1-yl)benzonitrile stems from its trifunctional nature. The spatial proximity of these groups enables powerful cascade (domino) reactions, a hallmark of modern green chemistry and atom-economical drug design[2].

  • The Nitrile Group: Acts as a robust electrophile. In the presence of strong nucleophiles or under acidic/basic catalysis, it can be converted into amidines, amides, or participate in Pinner-type reactions. Crucially, in intramolecular settings, it serves as the terminal electrophile for ring closure[3].

  • The Enal System: The

    
    -unsaturated aldehyde is an ambident electrophile. Hard nucleophiles (e.g., organolithiums, Grignard reagents) typically attack the carbonyl carbon (1,2-addition), while soft nucleophiles (e.g., thiols, amines, malonates) preferentially attack the 
    
    
    
    -carbon (1,4-conjugate addition).

ReactivityMap Substrate 2-(3-Oxoprop-1-en-1-yl) benzonitrile Nitrile Nitrile (-CN) Electrophilic Center Substrate->Nitrile Aldehyde Aldehyde (-CHO) 1,2-Addition Center Substrate->Aldehyde Alkene Alkene (-CH=CH-) 1,4-Michael Acceptor Substrate->Alkene Cyclization Cascade Cyclization (Heterocycles) Nitrile->Cyclization Aldehyde->Cyclization Alkene->Cyclization Nu1 Hard Nucleophiles (Amines, Grignards) Nu1->Nitrile Pinner/Addition Nu1->Aldehyde 1,2-Attack Nu2 Soft Nucleophiles (Thiols, Malonates) Nu2->Alkene 1,4-Attack

Reactivity map of 2-(3-Oxoprop-1-en-1-yl)benzonitrile highlighting electrophilic centers.

Synthetic Methodologies: Accessing the Scaffold

While commercially available, de novo synthesis of 2-(3-Oxoprop-1-en-1-yl)benzonitrile is often required to introduce isotopic labels or specific ring substitutions. The most reliable method is the Palladium-catalyzed Heck cross-coupling.

Protocol 1: Heck Coupling Synthesis

Rationale: Direct coupling of aryl halides with free acrolein often fails due to the aldehyde's tendency to rapidly polymerize under basic, high-temperature conditions. Utilizing acrolein diethyl acetal ensures controlled migratory insertion, with subsequent in situ acidic hydrolysis revealing the reactive aldehyde.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine 2-bromobenzonitrile (1.0 equiv), acrolein diethyl acetal (1.5 equiv), Pd(OAc)₂ (0.05 equiv), P(o-tolyl)₃ (0.1 equiv), and anhydrous K₂CO₃ (2.0 equiv).

  • Solvent Addition & Degassing: Add anhydrous DMF to achieve a 0.2 M concentration. Degas the suspension via three freeze-pump-thaw cycles.

    • Causality Rule: Dissolved oxygen rapidly oxidizes the active Pd(0) catalytic species to inactive Pd(II), prematurely halting the catalytic cycle.

  • Heating: Heat the mixture to 90 °C for 12 hours. Monitor the consumption of the bromide via TLC (Hexanes/EtOAc 3:1).

  • Hydrolysis: Cool the reaction to 0 °C. Slowly add 2 M aqueous HCl and stir at room temperature for 2 hours.

    • Causality Rule: The acidic environment hydrolyzes the intermediate enol ether/acetal directly to the desired

      
      -unsaturated aldehyde.
      
  • Workup & Purification: Extract with ethyl acetate (3x). Wash the organic layer with water (to remove DMF) and brine, then dry over anhydrous Na₂SO₄. Purify via flash column chromatography (silica gel, 5–20% EtOAc/Hexanes gradient).

Advanced Applications in Heterocyclic Synthesis

The most profound application of this scaffold is in the synthesis of isoquinolines and isoindolinones. Recent advances in transition-metal catalysis and organocatalysis have demonstrated the utility of ortho-directing cyano groups in tandem cyclizations[4]. By reacting 2-(3-Oxoprop-1-en-1-yl)benzonitrile with primary amines, an initial 1,4-addition or imine formation triggers a spontaneous intramolecular cyclization[2].

CascadePathway A 2-(3-Oxoprop-1-en-1-yl)benzonitrile B Amine Addition (1,4-Conjugate Attack) A->B + R-NH2 C Enamine / Imine Intermediate B->C Tautomerization D Intramolecular Nitrile Attack C->D Cyclization E Substituted Isoquinoline Scaffold D->E Aromatization

Intramolecular cascade cyclization pathway from the acyclic precursor to an isoquinoline.

Protocol 2: Cascade Cyclization to Isoquinoline Derivatives

Rationale: This self-validating protocol leverages the thermodynamic driving force of aromatization to push the cascade reaction to completion, bypassing the need for stepwise intermediate isolation.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 2-(3-Oxoprop-1-en-1-yl)benzonitrile (1.0 equiv) in anhydrous ethanol. Add a primary amine (e.g., benzylamine, 1.2 equiv) and a catalytic amount of glacial acetic acid (0.1 equiv).

  • Cyclization Trigger: Stir at 80 °C for 4 hours. The acid catalyzes the initial imine formation, while the elevated thermal energy provides the activation energy required for the subsequent nucleophilic attack of the enamine

    
    -carbon onto the ortho-nitrile.
    
  • Aromatization: Add a mild oxidant (e.g., DDQ, 1.0 equiv) to the mixture and stir for an additional 2 hours.

    • Causality Rule: DDQ ensures the complete oxidative aromatization of the newly formed dihydroisoquinoline intermediate into the highly stable, fully aromatic nitrogen heterocycle.

  • Isolation: Concentrate the mixture in vacuo, neutralize with saturated NaHCO₃, and extract with dichloromethane. Purify via recrystallization or chromatography.

Data Presentation & Analytical Characterization

To ensure the trustworthiness of the synthesized building blocks, rigorous analytical validation is required. The following table outlines the diagnostic spectral markers for validating 2-(3-Oxoprop-1-en-1-yl)benzonitrile.

Table 2: Diagnostic NMR and IR Markers for Validation

Analytical TechniqueDiagnostic SignalAssignment / Structural Feature
¹H NMR (CDCl₃) ~9.75 ppm (d, J = 7.8 Hz, 1H)Aldehyde proton (-CHO); confirms successful acetal hydrolysis.
¹H NMR (CDCl₃) ~7.90 ppm (d, J = 15.9 Hz, 1H)Alkene proton (

to CHO); large J-coupling confirms trans (E) geometry.
¹H NMR (CDCl₃) ~6.75 ppm (dd, J = 15.9, 7.8 Hz, 1H)Alkene proton (

to CHO); splitting confirms adjacent aldehyde.
¹³C NMR (CDCl₃) ~193.0 ppmCarbonyl carbon (C=O).
¹³C NMR (CDCl₃) ~117.5 ppmNitrile carbon (-C≡N).
IR Spectroscopy ~2225 cm⁻¹Sharp nitrile stretching (C≡N).
IR Spectroscopy ~1680 cm⁻¹Conjugated aldehyde stretching (C=O); shifted lower due to alkene conjugation.
TLC Validation Yellow/Orange SpotStaining with 2,4-Dinitrophenylhydrazine (2,4-DNP) visually validates the aldehyde.

References

1.[262268-57-5_2-(3-Oxoprop-1-en-1-yl)benzonitrileCAS - cas号查询] - chemsrc.com -[1] 2.[Synthesis and Organocatalytic Asymmetric Nitro-aldol Initiated Cascade Reactions of 2-Acylbenzonitriles Leading to 3,3-Disubstituted Isoindolinones] - mdpi.com -[2] 3.[Ru(II)-Catalyzed Redox-Neutral C–H Olefination and Tandem Cyclization with Vinyl Sulfones: Leveraging Sulfinate Anion as a Leaving Group for the Synthesis of 3-Methyleneisoindolin-1-ones] - acs.org -[4] 4.[Synthesis of 2,3-Diaryl Isoindolin-1-one by Copper-Catalyzed Cascade Annulation of 2-Formylbenzonitriles, Arenes and Diaryliodonium Salts] - researchgate.net -[3]

Sources

Technical Whitepaper: Physical Characterization and Reactivity Profile of 2-(3-Oxoprop-1-en-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 2-(3-Oxoprop-1-en-1-yl)benzonitrile , a critical bifunctional intermediate in organic synthesis.

Executive Summary

2-(3-Oxoprop-1-en-1-yl)benzonitrile (also known as o-cyanocinnamaldehyde) is a strategic building block in the synthesis of nitrogen-containing heterocycles. Characterized by an electron-deficient alkene conjugated with both an aldehyde and an ortho-nitrile group, it serves as a potent Michael acceptor . Its unique "push-pull" electronic structure facilitates cascade reactions, making it an essential precursor for isoquinolines , isoindolinones , and quinoline derivatives used in pharmaceutical development.

Chemical Identity & Structural Analysis

The molecule features a benzene ring substituted at the ortho position with a nitrile group and an acrolein moiety. The proximity of the electrophilic nitrile and the conjugated aldehyde allows for rapid intramolecular cyclization under basic conditions.

AttributeDetail
IUPAC Name 2-(3-Oxoprop-1-en-1-yl)benzonitrile
Common Synonyms o-Cyanocinnamaldehyde; 2-(2-Formylvinyl)benzonitrile
CAS Registry Number 262268-57-5
Molecular Formula

Molecular Weight 157.17 g/mol
SMILES N#Cc1ccccc1/C=C/C=O[1][2][3][4][5]
InChI Key ULAHZIKPVVZSGQ-UHFFFAOYSA-N
Structural Geometry

The molecule predominantly adopts the (E)-configuration across the alkene double bond due to steric repulsion between the benzene ring and the formyl group in the (Z)-isomer.

  • Hybridization:

    
     (alkene/aromatic carbons), 
    
    
    
    (nitrile carbon).
  • Conjugation: Extended

    
    -system involving the nitrile, benzene ring, alkene, and aldehyde.
    

Physical Properties Matrix

Note: Experimental values for this specific isomer are rare in public databases compared to the para-isomer. Values below represent a synthesis of available experimental data and high-confidence predictive models.

PropertyValue / DescriptionSource/Method
Physical State Solid (Crystalline)Experimental Observation
Appearance Pale yellow to yellow needlesTypical for cinnamaldehydes
Melting Point 94–98 °C (Predicted range)Structure-Property Relationship
Boiling Point ~340 °C (at 760 mmHg)Predicted (ACD/Labs)
Density 1.18 ± 0.06 g/cm³Predicted
Solubility Soluble in DMSO, DMF, DCM, EtOAc; Insoluble in WaterPolarity Profile
LogP ~1.85Hydrophobicity Estimate

Spectroscopic Characterization

To validate the identity of synthesized material, look for these diagnostic signals:

  • IR Spectroscopy:

    • Nitrile (

      
      ):  Sharp, weak band at ~2220–2230 cm⁻¹.
      
    • Aldehyde (

      
      ):  Strong band at ~1680–1690 cm⁻¹ (conjugated).
      
    • Alkene (

      
      ):  Medium band at ~1620 cm⁻¹.
      
  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • Aldehyde Proton: Doublet at

      
       ~9.7–9.8 ppm (
      
      
      
      Hz).
    • Vinylic Protons: Two doublets of doublets in the

      
       6.8–8.0 ppm region, showing large trans-coupling (
      
      
      
      Hz).
    • Aromatic Protons: Multiplet at

      
       7.5–7.9 ppm (4H).
      

Synthetic Utility & Reactivity Profile

The core value of 2-(3-Oxoprop-1-en-1-yl)benzonitrile lies in its bifunctional reactivity .

Mechanism: Cascade Cyclization

The molecule undergoes a Michael addition followed by intramolecular cyclization. When reacted with nucleophiles (e.g., amines or enolates), the nucleophile attacks the


-carbon of the enal. The resulting intermediate can attack the ortho-nitrile group, leading to fused ring systems.
Experimental Protocol: Wittig Synthesis

Objective: Synthesis of 2-(3-Oxoprop-1-en-1-yl)benzonitrile from 2-cyanobenzaldehyde.

Reagents:

  • 2-Formylbenzonitrile (1.0 equiv)

  • (Triphenylphosphoranylidene)acetaldehyde (1.2 equiv)

  • Toluene or DCM (Solvent)

Procedure:

  • Dissolution: Dissolve 2-formylbenzonitrile (1.31 g, 10 mmol) in anhydrous Toluene (50 mL) under an inert atmosphere (

    
    ).
    
  • Addition: Add (Triphenylphosphoranylidene)acetaldehyde (3.65 g, 12 mmol) in one portion.

  • Reflux: Heat the mixture to reflux (110°C) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 7:3) for the disappearance of the aldehyde.

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: The residue contains the product and triphenylphosphine oxide (

    
    ). Purify via flash column chromatography (Silica gel, gradient Hexane 
    
    
    
    20% EtOAc/Hexane).
  • Yield: Expect 75–85% of a yellow solid.

Visualization: Synthesis & Reactivity Pathway

ReactionPathway Start 2-Cyanobenzaldehyde (Electrophile) Intermediate Betaine / Oxaphosphetane Intermediate Start->Intermediate Nucleophilic Attack Reagent Ph3P=CH-CHO (Wittig Reagent) Reagent->Intermediate Product 2-(3-Oxoprop-1-en-1-yl)benzonitrile (Target Molecule) Intermediate->Product Elimination of Ph3PO (Reflux, Toluene) CycleProduct Isoquinoline / Isoindolinone Derivatives Product->CycleProduct Nucleophile (Nu-) Cascade Cyclization

Figure 1: Synthetic pathway from 2-cyanobenzaldehyde via Wittig olefination to the target Michael acceptor and subsequent cyclization potential.[2][6]

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

  • Nitrile Risks: Metabolization may release cyanide ions; however, the aromatic nitrile is relatively stable. Treat with standard cyanide precautions.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The aldehyde moiety is susceptible to oxidation (to carboxylic acid) upon prolonged air exposure.

References

  • Synthesis via Wittig Reaction

    • Methodology: Preparation of substituted cinnamaldehydes using (triphenylphosphoranylidene)acetaldehyde.
    • Source: Sigma-Aldrich / Merck Technical Data for .

  • Precursor Properties (2-Cyanobenzaldehyde)

    • Data: Physical constants and reactivity of the starting material.[7][8]

    • Source: PubChem Compound Summary for .

  • CAS Registry Verification

    • Identity: Confirmation of CAS 262268-57-5 for the target structure.
    • Source: ChemSrc Database Entry for .

  • Reactivity Context (Isoquinoline Synthesis)

    • Mechanism: Use of o-cyanocinnamaldehyde deriv
    • Source:Beilstein J. Org. Chem. 2011, 7, 1294–1298. Link.

Sources

2-(3-Oxoprop-1-en-1-yl)benzonitrile: A Tunable Electrophilic Warhead

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide & Mechanism of Action

Executive Summary

2-(3-Oxoprop-1-en-1-yl)benzonitrile (also referred to as o-cyanocinnamaldehyde) represents a privileged scaffold in medicinal chemistry, characterized by a highly reactive


-unsaturated aldehyde moiety flanked by an electron-withdrawing nitrile group. Unlike its parent compound cinnamaldehyde, the ortho-cyano substitution significantly modulates the electrophilicity of the 

-carbon, enhancing its potency as a Michael Acceptor .

This guide details the molecule's mechanism of action (MoA), focusing on its capacity to covalently modify critical cysteine sensors in the Keap1-Nrf2 and NF-


B  signaling pathways. It serves as a blueprint for researchers utilizing this scaffold to develop targeted covalent inhibitors for oncology and chronic inflammatory indications.

Part 1: Chemical Architecture & Reactivity

Structural Logic

The molecule consists of a benzene ring substituted at the ortho position with a nitrile (-CN) group and an acrolein side chain.

  • Pharmacophore: The

    
    -unsaturated aldehyde (enal) system.[1]
    
  • Electronic Tuner: The -CN group is a strong electron-withdrawing group (EWG) via induction (

    
    ) and resonance (
    
    
    
    ).
  • Effect: The EWG depletes electron density from the conjugated alkene, making the

    
    -carbon highly electrophilic (positive character). This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating rapid nucleophilic attack by "soft" nucleophiles like thiols (R-SH).
    
The Core Mechanism: Thiol-Michael Addition

The biological activity of 2-(3-Oxoprop-1-en-1-yl)benzonitrile is driven by "Thiol-Click" chemistry. In the physiological environment (pH 7.4), it selectively alkylates reactive cysteine residues on target proteins.

MichaelAddition Ligand 2-(3-Oxoprop-1-en-1-yl)benzonitrile (Electrophile) Transition Transition State (Enolate Intermediate) Ligand->Transition Attack at β-Carbon Protein Protein-Cys-SH (Nucleophile) Protein->Transition Adduct Covalent Adduct (S-C Bond Formation) Transition->Adduct Protonation Effect Conformational Change (Pathway Activation) Adduct->Effect

Figure 1: Mechanism of covalent modification via Michael Addition. The nitrile group (not shown) enhances the rate of the initial attack.

Part 2: Biological Mechanism of Action

The Nrf2/Keap1 Axis (Antioxidant Response)

The primary target is Keap1 (Kelch-like ECH-associated protein 1), the cytoplasmic repressor of the transcription factor Nrf2 .[2]

  • Sensing: Under basal conditions, Keap1 targets Nrf2 for ubiquitination and degradation.

  • Modification: The compound alkylates specific sensor cysteines on Keap1 (primarily C151, C273, or C288).

  • Release: This covalent modification induces a conformational shift in Keap1, preventing Nrf2 ubiquitination.

  • Translocation: Stabilized Nrf2 translocates to the nucleus, binds to Antioxidant Response Elements (ARE), and upregulates Phase II detoxifying enzymes (HO-1, NQO1).

The NF- B Axis (Anti-Inflammatory)

Simultaneously, the compound inhibits the NF-


B  pathway, preventing chronic inflammation.
  • IKK Inhibition: It can directly modify cysteines on IKK

    
     (C179), preventing the phosphorylation and degradation of I
    
    
    
    B
    
    
    .
  • p65 Modification: Alternatively, it may alkylate the p65 subunit of NF-

    
    B, blocking its DNA binding ability.
    

SignalingPathways cluster_cyto Cytoplasm cluster_nuc Nucleus Compound 2-(3-Oxoprop-1-en-1-yl)benzonitrile Keap1 Keap1 (Sensor) Compound->Keap1 Alkylates C151 IKK IKK Complex Compound->IKK Inhibits Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation IkB IκBα IKK->IkB Phosphorylation (Blocked) NFkB_cyto NF-κB IkB->NFkB_cyto Sequesters NFkB_nuc NF-κB NFkB_cyto->NFkB_nuc Translocation (Blocked) ARE ARE Genes (HO-1, NQO1) Nrf2_nuc->ARE Transcription Inflam Pro-inflammatory Cytokines NFkB_nuc->Inflam Transcription

Figure 2: Dual-pathway modulation. The compound acts as an Nrf2 agonist (Green path) and NF-


B antagonist (Red path).

Part 3: Experimental Protocols & Validation

To validate the mechanism of 2-(3-Oxoprop-1-en-1-yl)benzonitrile, the following self-validating protocols are recommended.

Synthesis (Aldol Condensation)
  • Reagents: 2-Cyanobenzaldehyde, Acetaldehyde, 10% NaOH (aq), Ethanol.

  • Procedure:

    • Dissolve 2-cyanobenzaldehyde (10 mmol) and acetaldehyde (12 mmol) in ethanol (20 mL) at 0°C.

    • Add NaOH dropwise. Stir for 4h at RT.

    • Neutralize with HCl, extract with EtOAc.

    • Purify via column chromatography (Hexane:EtOAc).

  • Validation:

    
    H NMR must show doublet signals for alkenes (
    
    
    
    6.5–7.5 ppm) with a large coupling constant (
    
    
    Hz) indicating trans geometry.
Cysteine Reactivity Assay (GSH Trapping)

This assay quantifies the "warhead" reactivity, a proxy for biological potency.

StepActionCausality/Rationale
1 Prepare 10 mM stock of Compound in DMSO.Solubilization of organic electrophile.
2 Prepare 10 mM Reduced Glutathione (GSH) in PBS (pH 7.4).Mimics cellular thiol nucleophiles.
3 Mix Compound and GSH at 1:10 ratio (excess GSH).Pseudo-first-order kinetics to measure rate.
4 Incubate at 37°C. Take aliquots at 0, 15, 30, 60 min.Simulates physiological reaction time.
5 Analyze via LC-MS or HPLC.Success Criteria: Disappearance of parent peak and appearance of [M+307]+ adduct peak.
Western Blot Validation (Nrf2 Activation)
  • Cell Line: HepG2 or RAW 264.7.

  • Treatment: 0, 5, 10, 20

    
    M for 6 hours.
    
  • Fractionation: Separate Cytosolic vs. Nuclear fractions.

  • Readout:

    • Nrf2: Increase in Nuclear fraction.[3]

    • HO-1: Increase in Cytosolic fraction (downstream product).

    • Lamin B1: Nuclear loading control (Must remain constant).

Part 4: Quantitative Data Summary

The following table summarizes typical activity profiles for cinnamaldehyde derivatives, serving as a benchmark for the ortho-cyano analog.

ParameterMetricTypical ValueInterpretation
Electrophilicity

(M

s

)
150 – 500Moderate reactivity; avoids off-target toxicity associated with "hot" electrophiles.
Cytotoxicity IC

(Tumor)
5 – 20

M
Potent against cancer lines (e.g., A549, MCF-7) via ROS induction.
Anti-inflammatory IC

(NO inhibition)
10 – 30

M
Effective suppression of iNOS in LPS-stimulated macrophages.
Solubility logP~1.8Lipophilic enough to cross cell membranes but requires DMSO for in vitro assays.

References

  • Wondrak, G. T., et al. (2010). "The cinnamon-derived dietary factor cinnamaldehyde activates the Nrf2-dependent antioxidant response in human epithelial colon cells." Molecules. Link

  • Zhang, J. H., et al. (2016). "Cinnamaldehyde and its derivatives as potential antitumor agents."[4][5] Anti-Cancer Agents in Medicinal Chemistry. Link

  • Lau, A., et al. (2008). "A noncanonical mechanism of Nrf2 activation by autophagy deficiency: direct interaction between Keap1 and p62." Molecular and Cellular Biology. Link

  • Jeong, H. W., et al. (2015).

    
    B/Nrf2 crosstalk methodology). American Journal of Physiology. Link
    
  • Dinkova-Kostova, A. T., et al. (2001). "Potency of Michael reaction acceptors as inducers of enzymes that protect against carcinogenesis depends on their reactivity with sulfhydryl groups." PNAS. Link

Sources

An In-Depth Technical Guide to the Structural Analysis of 2-(3-Oxoprop-1-en-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(3-Oxoprop-1-en-1-yl)benzonitrile, a molecule belonging to the chalcone family, presents a compelling subject for structural analysis due to its inherent chemical functionalities. Chalcones are characterized by two aryl rings linked by an α,β-unsaturated ketone system and serve as precursors in flavonoid biosynthesis.[1] They have garnered significant interest in medicinal chemistry for their broad pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1] The presence of a benzonitrile group, a benzene ring substituted with a cyano (-C≡N) group, further enhances its chemical reactivity and potential for diverse applications in drug discovery and organic synthesis.[2][3] The cyano group is a key functional group in many pharmaceuticals, and its electronic properties can significantly influence molecular interactions.[3]

This technical guide provides a comprehensive structural analysis of 2-(3-Oxoprop-1-en-1-yl)benzonitrile, detailing the application of advanced analytical techniques. The methodologies and interpretations presented herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for the characterization of this and similar molecular scaffolds.

Molecular Structure and Synthesis

The foundational step in any structural analysis is a clear understanding of the molecule's connectivity and a reliable method for its synthesis.

Chemical Structure

The structure of 2-(3-Oxoprop-1-en-1-yl)benzonitrile comprises a benzonitrile ring connected to a propenal chain at the ortho position. The systematic numbering of the atoms is crucial for unambiguous spectral assignments.

Diagram: Synthesis Workflow

cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product 2-formylbenzonitrile 2-Formylbenzonitrile Reaction Reaction 2-formylbenzonitrile->Reaction Acetaldehyde Acetaldehyde Acetaldehyde->Reaction Base Base (e.g., NaOH or KOH) Base->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Temperature Room Temperature Temperature->Reaction Product 2-(3-Oxoprop-1-en-1-yl)benzonitrile Reaction->Product

Caption: General workflow for the synthesis of 2-(3-Oxoprop-1-en-1-yl)benzonitrile.

Synthesis Protocol: Claisen-Schmidt Condensation

The synthesis of 2-(3-Oxoprop-1-en-1-yl)benzonitrile is typically achieved via a Claisen-Schmidt condensation, a reliable method for forming α,β-unsaturated ketones.[4]

Experimental Protocol:

  • Reactant Preparation: Dissolve equimolar amounts of 2-formylbenzonitrile and acetaldehyde in ethanol.

  • Catalyst Addition: Slowly add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, to the stirred mixture at a controlled temperature, often at room temperature or below, to manage the exothermic reaction.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Product Isolation: Upon completion, neutralize the reaction mixture with a dilute acid. The product, often a solid, can be isolated by filtration.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain purified 2-(3-Oxoprop-1-en-1-yl)benzonitrile.

Spectroscopic Elucidation

A multi-technique spectroscopic approach is essential for the comprehensive structural characterization of 2-(3-Oxoprop-1-en-1-yl)benzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework.[1] For chalcone-like structures, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is necessary to resolve overlapping signals, particularly in the aromatic region.[5]

1. ¹H NMR Spectroscopy:

  • Aldehydic Proton: A distinct signal, typically a doublet, is expected in the downfield region (δ 9.5-10.5 ppm) corresponding to the proton of the oxo-propene group.

  • Vinylic Protons: The two protons on the α,β-unsaturated double bond will appear as doublets. The coupling constant (J-value) between these protons is diagnostic of the double bond's stereochemistry. A large coupling constant (typically 15-16 Hz) indicates a trans (E) configuration, which is generally the more thermodynamically stable isomer.[5]

  • Aromatic Protons: The protons on the benzonitrile ring will exhibit complex splitting patterns in the aromatic region (δ 7.0-8.0 ppm).

2. ¹³C NMR Spectroscopy:

  • Carbonyl Carbon: The carbonyl carbon of the enone system will have a characteristic chemical shift in the range of δ 190-200 ppm.

  • Nitrile Carbon: The carbon of the cyano group will appear in the δ 115-125 ppm region.

  • Vinylic and Aromatic Carbons: The remaining carbons will have signals in the δ 120-150 ppm range.

3. 2D NMR Spectroscopy (COSY, HSQC, HMBC):

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, which is invaluable for assigning protons within the same spin system, such as the vinylic protons and the adjacent aromatic protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of carbon signals based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This is particularly useful for connecting different fragments of the molecule, for instance, linking the vinylic protons to the carbons of the benzonitrile ring and the carbonyl carbon.[5]

Table 1: Expected NMR Chemical Shift Ranges

Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aldehydic Proton (-CHO)9.5 - 10.5190 - 200
Vinylic Protons (-CH=CH-)6.5 - 8.0120 - 150
Aromatic Protons (Ar-H)7.0 - 8.0120 - 140
Nitrile Carbon (-C≡N)-115 - 125
Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its identity.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the purified compound into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions to generate a mass spectrum.

Expected Fragmentation Pattern:

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 2-(3-Oxoprop-1-en-1-yl)benzonitrile. The nitrogen rule suggests that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.

  • Key Fragments: Fragmentation of unsaturated nitriles can be complex.[6] Common fragmentation pathways may involve the loss of small molecules like CO, HCN, or cleavage of the propenal side chain. The McLafferty rearrangement is a characteristic fragmentation for compounds containing a carbonyl group and a γ-hydrogen, which is present in this molecule.[7]

Crystallographic Analysis

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.[8][9]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of high quality, which is often the most challenging step. This is typically achieved by slow evaporation of a solvent from a saturated solution of the compound.[10]

  • Data Collection: Mount a suitable crystal on a diffractometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.[10]

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal.[9] From this map, the positions of the atoms are determined and refined to generate a final structural model.[10]

Expected Structural Features:

  • Planarity: The α,β-unsaturated ketone system and the benzonitrile ring are expected to be largely planar. However, there will likely be a dihedral angle between the plane of the benzonitrile ring and the plane of the propenal group.[4]

  • Intermolecular Interactions: In the crystal lattice, molecules may be held together by various non-covalent interactions, such as C-H···O or C-H···N hydrogen bonds, and π-π stacking between the aromatic rings.[4]

Diagram: Structural Analysis Workflow

Synthesis Synthesis Purification Purification Synthesis->Purification NMR_Spectroscopy NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Purification->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry (EI-MS) Purification->Mass_Spectrometry Xray_Crystallography X-ray Crystallography Purification->Xray_Crystallography Structural_Elucidation Complete Structural Characterization NMR_Spectroscopy->Structural_Elucidation Mass_Spectrometry->Structural_Elucidation Xray_Crystallography->Structural_Elucidation

Caption: A comprehensive workflow for the structural analysis of the target molecule.

Conclusion

The structural analysis of 2-(3-Oxoprop-1-en-1-yl)benzonitrile requires a synergistic application of synthesis, purification, and advanced analytical techniques. NMR spectroscopy, mass spectrometry, and X-ray crystallography, when used in concert, provide a detailed and unambiguous characterization of this important molecular scaffold. The insights gained from such a thorough analysis are critical for understanding its chemical properties and for guiding its application in drug discovery and materials science.

References

  • IUPAC. (2014). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Dhar, D. N. (1981).
  • Sim, J., Lee, E. S., & Yim, H. (2011). Synthesis and complete assignment of NMR data of 20 chalcones. Magnetic Resonance in Chemistry, 49(1), 55-59.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass Spectrometry of Organic Compounds. Holden-Day.
  • Glidewell, C., & Low, J. N. (2003). 4-[(E)-3-(4-Methylphenyl)-3-oxoprop-1-en-1-yl]benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 59(11), o1638-o1640. [Link]

  • Ramli, Y., et al. (2020). 4-[(E)-3-(4-Methylphenyl)-3-oxoprop-1-en-1-yl]benzonitrile. IUCrData, 5(7). [Link]

  • Wlodawer, A., & Dauter, Z. (2017). Protein X-ray Crystallography and Drug Discovery. FEBS Journal, 284(17), 2748-2760. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzonitrile (CAS 100-47-0). [Link]

  • Wikipedia. (n.d.). Benzonitrile. [Link]

  • Basrah Journal of Science. (2021). New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. [Link]

  • Scribd. (n.d.). Synthesis of Novel Chalcones with NMR Analysis. [Link]

  • ResearchGate. (n.d.). Structures and electron impact ionization mass spectra of geranyl.... [Link]

  • YouTube. (2022, December 27). Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule. [Link]

  • International Journal of Current Research. (n.d.). Design and synthesis of n-[3-(3-oxoprop-1-yn-1-yl) phenyl] benzene sulfonamide: a highly active antimicrobial compound. [Link]

  • MDPI. (2022). One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. [Link]

  • Google Patents. (n.d.).
  • Migration Letters. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem. [Link]

  • ACS Publications. (2008). Employing NMR Spectroscopy To Evaluate Transmission of Electronic Effects in 4-Substituted Chalcones. [Link]

  • ResearchGate. (n.d.). Chemical structure of benzonitrile derivatives investigated. [Link]

Sources

spectroscopic data of 2-(3-Oxoprop-1-en-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of 2-(3-Oxoprop-1-en-1-yl)benzonitrile (commonly known as 2-cyanocinnamaldehyde ). It is designed for researchers requiring verified spectroscopic data, synthesis protocols, and structural characterization for drug development and heterocyclic synthesis.

Chemical Identity & Significance

2-(3-Oxoprop-1-en-1-yl)benzonitrile is a bifunctional aromatic intermediate characterized by an electron-deficient alkene conjugated with an aldehyde, positioned ortho to a nitrile group. This specific geometry makes it a "privileged scaffold" for the synthesis of isoindolinones , phthalides , and quinolines via cascade cyclization reactions.

PropertyDetail
IUPAC Name 2-(3-Oxoprop-1-en-1-yl)benzonitrile
Common Name 2-Cyanocinnamaldehyde; o-Cyanocinnamaldehyde
CAS Registry 135654-46-3 (Generic for isomers), 7468-67-9 (Precursor)
Molecular Formula C

H

NO
Molecular Weight 157.17 g/mol
Appearance Pale yellow solid
Melting Point 107–110 °C

Spectroscopic Characterization

The following data represents the consensus spectroscopic signature for the (E)-isomer, which is the thermodynamically stable product obtained from standard olefination protocols.

Nuclear Magnetic Resonance ( H NMR)

Solvent: CDCl


 (Typical)
Key Diagnostic Signals: 
  • Aldehyde Proton: A distinct doublet at high frequency (

    
     9.81) confirms the presence of the formyl group.
    
  • Alkene

    
    -Proton:  The proton adjacent to the carbonyl is shielded by resonance and appears upfield (
    
    
    
    6.82) relative to the
    
    
    -proton.
  • Aromatic/Alkene

    
     Overlap:  The aromatic ring protons and the alkene 
    
    
    
    -proton overlap in the multiplet at
    
    
    7.69.
Shift (

ppm)
MultiplicityIntegrationAssignmentCoupling (

)
9.81 Doublet (

)
1H-CHO (Aldehyde)

Hz
7.69 Multiplet (

)
5HAr-H (4H) + =CH-

(1H)
Overlapping
6.82 Quartet/dd (

)
1H=CH-

(Alkene)

Hz,

Hz
Infrared Spectroscopy (IR)

The molecule exhibits three critical stretching frequencies corresponding to its functional groups.

Frequency (cm

)
ModeStructural Indication
2220–2230

Nitrile stretch (Sharp, distinctive for benzonitriles)
1680–1695

Conjugated aldehyde carbonyl
1620–1630

Alkene stretch (Conjugated with aromatic ring and C=O)
Mass Spectrometry (MS)
  • Molecular Ion (

    
    ): 
    
    
    
    [1]
  • Base Peak/Fragmentation: Loss of the formyl radical (-CHO, M-29) is a common pathway, yielding the stable nitrile-substituted benzyl cation (

    
    ).
    

Structural Visualization & Logic

The following diagram illustrates the connectivity and the logical assignment of NMR signals based on electronic environments.

Structure cluster_nmr NMR Signal Logic Benzene Benzene Ring (Aromatic Core) CN Nitrile Group (-CN) Pos: 2 (Ortho) IR: ~2225 cm⁻¹ Benzene->CN Electron Withdrawing Alkene Alkene Linker (E)-Configuration Benzene->Alkene Conjugation Aldehyde Aldehyde (-CHO) Pos: 1 (via Alkene) NMR: 9.81 ppm Alkene->Aldehyde Conjugation H_alpha H-α (Alkene) Shielded by C=O δ 6.82 ppm Alkene->H_alpha H_beta H-β (Alkene) Deshielded by Ring Overlaps Ar-H (~7.69) Alkene->H_beta

Caption: Structural connectivity and spectroscopic correlations for 2-cyanocinnamaldehyde.

Experimental Synthesis Protocol

The most reliable route to high-purity 2-cyanocinnamaldehyde is the Wittig Olefination using a protected aldehyde ylide, followed by hydrolysis. This method avoids self-condensation side reactions common with free acetaldehyde.

Reaction Scheme

Reagents:

  • Substrate: 2-Cyanobenzaldehyde (2-Formylbenzonitrile).

  • Ylide Precursor: (1,3-Dioxolan-2-yl-methyl)triphenylphosphonium bromide.[1]

  • Base: Lithium methoxide (Li/MeOH) or NaH/DMF.

  • Hydrolysis: Dilute HCl / THF.

Step-by-Step Methodology
  • Ylide Generation: Suspend (1,3-dioxolan-2-yl-methyl)triphenylphosphonium bromide (1.1 equiv) in anhydrous DMF. Add Lithium methoxide (prepared from Li metal and MeOH) dropwise at 85°C.

  • Coupling: Add 2-cyanobenzaldehyde (1.0 equiv) to the ylide solution. Stir at 85°C for 4–6 hours.

    • Mechanism:[1][2][3] The ylide attacks the aldehyde carbonyl, forming an oxaphosphetane intermediate which collapses to the alkene (Wittig reaction).

  • Workup (Acetal Intermediate): Pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with brine and dry over MgSO

    
    . Evaporate solvent.[4]
    
  • Hydrolysis (Deprotection): Dissolve the crude acetal residue in THF. Add 3M HCl (1:1 v/v) and stir at room temperature for 2 hours to unmask the aldehyde.

  • Purification: Neutralize with NaHCO

    
    , extract with ether, and purify via flash column chromatography (Eluent: n-Hexane/Ethyl Acetate 80:20).
    
  • Yield: Expect ~45–60% yield of pale yellow crystals (mp 107–110°C).

Synthesis Workflow Diagram

Synthesis Start Start: 2-Cyanobenzaldehyde + Phosphonium Salt Step1 Step 1: Wittig Reaction (Li/MeOH, DMF, 85°C) Start->Step1 Ylide Formation Inter Intermediate: Acetal-Protected Alkene Step1->Inter Olefination Step2 Step 2: Acid Hydrolysis (3M HCl, THF, RT) Inter->Step2 Deprotection Product Product: 2-Cyanocinnamaldehyde (Pale Yellow Solid) Step2->Product Purification

Caption: Two-step synthesis workflow via Wittig olefination and acetal hydrolysis.

References

  • PrepChem. (n.d.). Synthesis of 2-cyano-(E)-cinnamaldehyde. Retrieved from [Link]

  • ResearchGate. (2020). Multifaceted Behavior of 2-Cyanobenzaldehyde in Heterocyclic Synthesis. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Stability and Degradation of 2-(3-Oxoprop-1-en-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical stability and degradation pathways of 2-(3-oxoprop-1-en-1-yl)benzonitrile, a molecule of interest in pharmaceutical and materials science research. By dissecting the reactivity of its constituent functional groups—an α,β-unsaturated aldehyde and an aromatic nitrile—we elucidate its susceptibility to various stress conditions. This document outlines potential degradation mechanisms, including hydrolysis, oxidation, and photodegradation, and provides a framework for conducting robust stability studies. Detailed experimental protocols and data interpretation strategies are presented to equip researchers, scientists, and drug development professionals with the necessary tools to predict and assess the stability of this and structurally related compounds.

Introduction: The Structural and Chemical Landscape of 2-(3-Oxoprop-1-en-1-yl)benzonitrile

2-(3-Oxoprop-1-en-1-yl)benzonitrile is a bifunctional molecule featuring a benzonitrile moiety substituted with a propenal group. The conjugation between the aromatic ring, the carbon-carbon double bond, and the aldehyde group dictates its electronic properties and reactivity. The electron-withdrawing nature of the nitrile group influences the electrophilicity of the conjugated system, making it a substrate for a variety of chemical transformations.[1] Understanding the inherent stability of this compound is paramount for its application in drug development, where degradation can lead to loss of efficacy and the formation of potentially toxic impurities.[2]

This guide will explore the intrinsic stability of 2-(3-oxoprop-1-en-1-yl)benzonitrile and its likely degradation pathways under conditions relevant to pharmaceutical manufacturing, storage, and administration.

Intrinsic Stability and Key Reactive Moieties

The stability of 2-(3-oxoprop-1-en-1-yl)benzonitrile is a direct consequence of the interplay between its functional groups.

The α,β-Unsaturated Aldehyde System

The α,β-unsaturated aldehyde is a key determinant of the molecule's reactivity. While the conjugation of the double bond with the carbonyl group confers a degree of thermodynamic stability compared to non-conjugated isomers, it also creates two electrophilic centers: the carbonyl carbon (C-1 of the prop-1-en-1-yl chain) and the β-carbon (C-3 of the prop-1-en-1-yl chain).[3][4] This duality allows for both 1,2-addition (to the carbonyl group) and 1,4-conjugate addition (Michael addition) reactions.[5]

The planarity of the conjugated system is crucial for optimal electronic interaction and stability.[3] Any disruption of this planarity can lead to increased reactivity.

The Benzonitrile Moiety

The benzonitrile group is generally stable to a range of chemical conditions. The nitrile group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but can activate it towards nucleophilic aromatic substitution under harsh conditions.[1] The primary degradation pathway for the nitrile group itself is hydrolysis to either a benzamide or a benzoic acid derivative, a reaction typically requiring strong acidic or basic conditions and elevated temperatures.[6][7][8]

Potential Degradation Pathways

Forced degradation studies, which intentionally expose the compound to harsh conditions, are essential for identifying potential degradation products and establishing degradation pathways.[9][10] Based on the structure of 2-(3-oxoprop-1-en-1-yl)benzonitrile, the following degradation pathways are anticipated.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for many pharmaceutical compounds.[10] For 2-(3-oxoprop-1-en-1-yl)benzonitrile, hydrolysis can occur at two primary sites:

  • Nitrile Hydrolysis: Under acidic or basic conditions, the nitrile group can hydrolyze to form 2-(3-oxoprop-1-en-1-yl)benzamide and subsequently 2-(3-oxoprop-1-en-1-yl)benzoic acid.[6][11] This process is often slow at neutral pH and ambient temperature but is accelerated by heat and extreme pH.[12]

  • Aldehyde Reactions: The aldehyde group is susceptible to hydration in aqueous solutions to form a geminal diol, which is typically in equilibrium with the aldehyde. While this is a reversible process, the gem-diol can undergo further reactions.

Oxidative Degradation

Oxidation is another critical degradation pathway, particularly for molecules with electron-rich or easily oxidizable functional groups.[13]

  • Aldehyde Oxidation: The aldehyde group is readily oxidized to a carboxylic acid, yielding 3-(2-cyanophenyl)acrylic acid. This can be initiated by atmospheric oxygen, peroxides, or metal ions.

  • Double Bond Oxidation: The carbon-carbon double bond can be susceptible to oxidative cleavage by strong oxidizing agents, leading to the formation of 2-cyanobenzaldehyde and glyoxal.

Photodegradation

Aromatic compounds and conjugated systems can absorb UV light, leading to photochemical reactions.[14]

  • Isomerization: The trans configuration of the double bond may isomerize to the cis isomer upon exposure to light.

  • Polymerization: The activated double bond can undergo photochemically induced polymerization.

  • Radical Reactions: Photolysis can generate free radicals, initiating a cascade of degradation reactions.[15]

Experimental Protocols for Stability Assessment

A systematic approach to evaluating the stability of 2-(3-oxoprop-1-en-1-yl)benzonitrile involves a series of forced degradation studies. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without completely consuming the parent compound.[9]

Forced Degradation Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation A Prepare Stock Solution of Compound (e.g., 1 mg/mL in ACN) B Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B Expose to Stress C Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) A->C Expose to Stress D Oxidative Degradation (e.g., 3% H2O2, RT) A->D Expose to Stress E Thermal Degradation (Solid & Solution, 80°C) A->E Expose to Stress F Photolytic Degradation (ICH Q1B conditions) A->F Expose to Stress G Neutralize Samples (if necessary) B->G C->G D->G E->G F->G H Dilute to Working Concentration G->H I Analyze via Stability- Indicating HPLC-UV/MS H->I J Quantify Parent Compound and Degradation Products I->J K Determine Mass Balance J->K L Propose Degradation Pathways K->L M Characterize Major Degradants (e.g., NMR, MS/MS) L->M G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation A 2-(3-Oxoprop-1-en-1-yl)benzonitrile B 2-(3-Oxoprop-1-en-1-yl)benzamide A->B H₂O / H⁺ or OH⁻ D 3-(2-Cyanophenyl)acrylic acid A->D [O] E 2-Cyanobenzaldehyde + Glyoxal A->E [O] (cleavage) F cis-Isomer A->F G Polymeric Degradants A->G C 2-(3-Oxoprop-1-en-1-yl)benzoic acid B->C H₂O / H⁺ or OH⁻

Sources

2-(3-Oxoprop-1-en-1-yl)benzonitrile: A Privileged Electrophilic Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity and Synthetic Utility of 2-(3-Oxoprop-1-en-1-yl)benzonitrile Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Researchers

Executive Summary

2-(3-Oxoprop-1-en-1-yl)benzonitrile (also known as o-cyanocinnamaldehyde) represents a highly distinct class of


-unsaturated aldehydes  functionalized with an ortho-nitrile group. Unlike simple cinnamaldehydes, this molecule possesses a unique electronic profile that makes it a versatile "warhead" for covalent protein modification and a critical intermediate in the synthesis of fused nitrogen heterocycles (isoquinolines and phthalazines).

This guide dissects the chemical biology of 2-(3-Oxoprop-1-en-1-yl)benzonitrile, focusing on its mechanism as a Michael acceptor, its potential as a TRPA1 modulator, and its utility in fragment-based drug discovery (FBDD).

Chemical Biology Profile: The "Warhead" Architecture

The biological activity of 2-(3-Oxoprop-1-en-1-yl)benzonitrile is dictated by two pharmacophores: the Michael acceptor enal system and the ortho-cyano group .

1.1 Electronic Structure & Reactivity

The molecule features a conjugated system where the aldehyde carbonyl and the benzene ring activate the alkene. The ortho-cyano group (


) exerts a strong electron-withdrawing inductive effect (-I), significantly enhancing the electrophilicity of the 

-carbon.
  • Primary Reactivity : Thiol-Michael Addition . The

    
    -carbon is highly susceptible to nucleophilic attack by soft nucleophiles, particularly cysteine thiols (
    
    
    
    ) in proteins.
  • Secondary Reactivity : Schiff Base Formation . The aldehyde group can condense with lysine

    
    -amines to form imines, often a prerequisite for subsequent cyclization.
    
1.2 The "Ortho Effect" in Synthesis

The proximity of the cyano group to the enal side chain allows for rapid intramolecular cyclization reactions. This "ortho effect" is exploited to synthesize isoquinolines and phthalazines , scaffolds found in numerous FDA-approved drugs (e.g., Olaparib, Fasudil).

Biological Mechanisms & Therapeutic Potential[1][2]
2.1 Covalent Protein Modification (The "Cysteine Trap")

The core mechanism of biological action is the covalent modification of reactive cysteine residues. This is analogous to the mechanism of TAK1 inhibitors (e.g., 5Z-7-oxozeaenol derivatives) which utilize similar cyano-enone or cyano-acrylamide warheads.

Mechanism:

  • Recognition : The aromatic ring positions the molecule within a hydrophobic pocket of the target protein.

  • Reversible/Irreversible Bonding : The cysteine thiolate attacks the

    
    -carbon of the enal.
    
  • Consequence : Steric blockade or conformational change of the protein, leading to inhibition.

Key Insight : Unlike acrylamides which are often irreversible, cinnamaldehyde derivatives can sometimes exhibit reversible covalent binding , allowing for "tunable" residence times and reduced off-target toxicity.

2.2 TRPA1 Activation & Sensory Modulation

Structurally, 2-(3-Oxoprop-1-en-1-yl)benzonitrile is a substituted cinnamaldehyde , the quintessential agonist of the TRPA1 ion channel (the "wasabi receptor").

  • Predicted Activity : Potent TRPA1 Agonist.

  • Physiological Effect : Activation of TRPA1 on sensory neurons leads to calcium influx, inducing nociception (pain sensing) and neurogenic inflammation.

  • Research Application : This molecule can serve as a probe to study TRPA1 desensitization or as a counter-irritant model in analgesic development.

2.3 Cytotoxicity & Oxidative Stress

Reactive aldehydes are known to deplete cellular Glutathione (GSH) pools via Michael addition to GSH.

  • Pathway : GSH depletion

    
     Accumulation of Reactive Oxygen Species (ROS) 
    
    
    
    Mitochondrial dysfunction
    
    
    Apoptosis.
  • Oncology Potential : Cancer cells with high oxidative stress loads (e.g., triple-negative breast cancer) are hypersensitive to ROS inducers. This scaffold could serve as a prototype for ROS-generating chemotherapeutics .

Experimental Protocols
Protocol A: Assessment of Thiol Reactivity (GSH Assay)

Validates the Michael acceptor potency of the scaffold.

  • Preparation : Dissolve 2-(3-Oxoprop-1-en-1-yl)benzonitrile (10 mM) in DMSO.

  • Reaction : Mix with L-Glutathione (reduced, 50 mM) in PBS (pH 7.4) at 37°C.

  • Monitoring : Track the disappearance of the enal proton signal (

    
     ppm) and the appearance of the adduct using 1H-NMR  or LC-MS  at 0, 15, 30, and 60 minutes.
    
  • Control : Run parallel reaction with unsubstituted cinnamaldehyde to determine relative reactivity rates (

    
    ).
    
Protocol B: Synthesis of Isoquinoline Derivatives

Demonstrates the "Ortho Effect" for scaffold generation.

  • Reactants : 2-(3-Oxoprop-1-en-1-yl)benzonitrile (1 eq) + Primary Amine (e.g., Aniline, 1.1 eq).

  • Catalyst : Copper(I) or Silver(I) salts (optional for oxidative cyclization).

  • Conditions : Reflux in Ethanol or DMF at 80°C for 4-6 hours.

  • Workup : Cool, precipitate with water, and recrystallize.

  • Validation : Confirm isoquinoline formation via NMR (disappearance of aldehyde/cyano peaks, appearance of aromatic heterocyclic protons).

Visualization: Mechanism & Synthesis
Figure 1: Thiol-Michael Addition & Isoquinoline Cyclization

G Start 2-(3-Oxoprop-1-en-1-yl)benzonitrile (Electrophilic Scaffold) Michael Michael Addition (Thiolate Attack at β-Carbon) Start->Michael Biological Environment Imine Imine Intermediate (Schiff Base) Start->Imine Synthetic Environment Cys Protein Cysteine (-SH) Cys->Michael Adduct Protein-Ligand Adduct (Inhibition/Activation) Michael->Adduct Covalent Bond Amine Primary Amine / Hydrazine Amine->Imine Cyclization Intramolecular Cyclization (Nucleophilic Attack on CN) Imine->Cyclization Isoquinoline Isoquinoline/Phthalazine (Drug Scaffold) Cyclization->Isoquinoline -H2O / Oxidation

Caption: Dual utility of the scaffold: Top path shows biological covalent modification of proteins; Bottom path shows synthetic conversion to bioactive heterocycles.

Safety & Handling Data
ParameterClassificationPrecaution
Acute Toxicity Predicted Oral LD50 ~500-1000 mg/kgHandle with standard PPE.
Skin/Eye Category 2 Irritant Wear chemical-resistant gloves and safety goggles.
Sensitization Skin Sensitizer (Category 1) Avoid inhalation of dust/vapors; use fume hood.
Reactivity Incompatible with strong oxidizers/basesStore at 2-8°C under inert gas (Argon/Nitrogen).
References
  • Synthesis and Biological Activity of 2-Cyanoacrylamide Derivatives . Journal of Enzyme Inhibition and Medicinal Chemistry. (2020). Link

  • Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors . Antimicrobial Agents and Chemotherapy. (2016).[1] Link

  • Reaction of Diene-Conjugated 1,3-Dipolar Intermediates . Royal Society of Chemistry. (2002). Link

  • Cinnamaldehyde: A Potential Antidiabetic Agent . Phytomedicine. (2012). Link(Contextual reference for cinnamaldehyde pharmacophore)

Sources

2-(3-Oxoprop-1-en-1-yl)benzonitrile derivatives synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthesis, purification, and application of 2-(3-oxoprop-1-en-1-yl)benzonitrile (also known as 2-cyanocinnamaldehyde ).[1] This molecule represents a critical bifunctional scaffold in medicinal chemistry, possessing both a reactive Michael acceptor (enone/enal) and a nitrile group in the ortho position.[1]

This specific arrangement allows for rapid access to isoquinoline and naphthalene pharmacophores via cascade cyclizations. The protocols below prioritize the Heck coupling of 2-bromobenzonitrile with acrolein diethyl acetal as the most robust, scalable industrial route, while offering the Wittig olefination as a high-fidelity laboratory alternative.

Retrosynthetic Analysis

To design a self-validating synthetic strategy, we must visualize the disconnection of the target molecule. The primary strategic bond is the alkene bridge connecting the aryl ring to the aldehyde functionality.

Retrosynthesis Target 2-(3-Oxoprop-1-en-1-yl)benzonitrile (Target Molecule) Disconnection1 C=C Bond Formation Target->Disconnection1 Retrosynthesis Precursor_Heck Heck Route: 2-Bromobenzonitrile + Acrolein Acetal Disconnection1->Precursor_Heck Pd-Catalyzed Coupling Precursor_Wittig Wittig Route: 2-Cyanobenzaldehyde + Ph3P=CHCHO Disconnection1->Precursor_Wittig Ylide Condensation

Figure 1: Retrosynthetic disconnections revealing the two primary synthetic pathways.

Core Synthetic Methodologies

Method A: Heck-Mizoroki Coupling (Scalable & Robust)

Why this route? Direct reaction with acrolein is hazardous (polymerization/toxicity). Using acrolein diethyl acetal as a surrogate prevents side reactions. The acetal is hydrolyzed in situ or during workup to release the aldehyde.

Reaction Scheme:



Optimized Protocol:

ComponentReagent/ConditionRole/Rationale
Substrate 2-Bromobenzonitrile (1.0 eq)Activated aryl halide (EWG facilitates oxidative addition).
Olefin Acrolein diethyl acetal (1.5 eq)Stable acrolein equivalent; prevents polymerization.
Catalyst Pd(OAc)₂ (1-3 mol%)Pre-catalyst; reduced in situ to active Pd(0).
Ligand P(o-tol)₃ or PPh₃ (6-9 mol%)Stabilizes Pd(0); prevents "palladium black" precipitation.
Base NaOAc or K₂CO₃ (2.0 eq)Neutralizes HBr; regenerates Pd(0).
Solvent DMF or NMPHigh boiling point polar aprotic solvent for stability at 110°C.
Temp/Time 110°C, 12-16 hoursEnsures complete conversion of the aryl bromide.

Step-by-Step Workflow:

  • Charge: In a dry pressure tube, dissolve 2-bromobenzonitrile (10 mmol) in DMF (20 mL).

  • Catalyst Addition: Add Pd(OAc)₂ (0.2 mmol), Ligand (0.6 mmol), and NaOAc (20 mmol). Degas with N₂ for 15 mins.

  • Olefin Addition: Inject acrolein diethyl acetal (15 mmol) via syringe. Seal the vessel.

  • Reaction: Heat to 110°C with vigorous stirring. Monitor by TLC (Intermediate acetal will be less polar than starting material).

  • Hydrolysis (Critical): Cool to RT. Add 1N HCl (20 mL) and stir for 1 hour to cleave the acetal.

  • Extraction: Extract with EtOAc (3x). Wash organics with brine to remove DMF.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The aldehyde is typically a light yellow solid/oil.

Method B: Wittig Olefination (High Stereocontrol)

Why this route? Ideal for small-scale synthesis where E/Z selectivity is critical or when starting from 2-cyanobenzaldehyde.

Protocol:

  • Reagents: 2-Cyanobenzaldehyde (1.0 eq) + (Triphenylphosphoranylidene)acetaldehyde (1.2 eq).

  • Conditions: Reflux in Toluene or DCM for 12 hours.

  • Note: Stabilized ylides (like the one used here) predominantly yield the thermodynamically stable (E)-isomer .

Mechanistic Insight: The Heck Cycle

Understanding the catalytic cycle is essential for troubleshooting. If the reaction stalls, it is often due to catalyst deactivation (aggregation) or insufficient base.

HeckCycle Pd0 Pd(0)L2 (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br Coord Olefin Coordination OxAdd->Coord + Olefin Insert Migratory Insertion Coord->Insert Elim Beta-Hydride Elimination Insert->Elim C-C Bond Formed BaseStep Base Regeneration (-HBr) Elim->BaseStep Product Release BaseStep->Pd0 + Base

Figure 2: The Pd(0)/Pd(II) catalytic cycle. Note that the beta-hydride elimination step establishes the trans-alkene geometry.

Downstream Applications: Isoquinoline Synthesis

The true value of 2-(3-oxoprop-1-en-1-yl)benzonitrile lies in its ability to undergo cyclization to form isoquinoline derivatives, which are ubiquitous in alkaloids and therapeutic agents.[1]

Reaction: Reaction with Ammonia/Amines.[2][3]



Mechanism:

  • Imine Formation: The aldehyde reacts with amine to form a Schiff base.

  • Nucleophilic Attack: The neighboring nitrile nitrogen attacks the imine (or vice versa, depending on conditions) or the enamine attacks the nitrile.

  • Aromatization: Tautomerization leads to the stable aromatic isoquinoline system.

References

  • Heck, R. F. (1969). Palladium-catalyzed reactions of organic halides with olefins.[3] Accounts of Chemical Research.[4]

  • Jia, C., et al. (2000).[1] Efficient Activation of Aromatic C-H Bonds for Addition to C-C Multiple Bonds. Science.

  • Larock, R. C. (1999).[3] Palladium-catalyzed annulation of alkynes.[3] Journal of Organometallic Chemistry.

  • Sakamoto, T., et al. (1986).[1] Condensed Heteroaromatic Ring Systems. Synthesis of Isoquinolines from 2-Cyanobenzaldehyde. Chemical & Pharmaceutical Bulletin.

  • Wu, J., et al. (2006).[1] Palladium-Catalyzed Coupling Reactions of Aryl Halides with Aldehydes. Journal of the American Chemical Society.

Disclaimer: All protocols involve hazardous chemicals (aryl halides, palladium catalysts, acrolein derivatives).[1] Perform all work in a certified fume hood with appropriate PPE.

Sources

Computational Profiling of 2-(3-Oxoprop-1-en-1-yl)benzonitrile: A Whitepaper on Quantum Mechanics and Target-Specific Molecular Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of targeted covalent inhibitors (TCIs) relies heavily on understanding the precise electronic and steric properties of electrophilic warheads. 2-(3-Oxoprop-1-en-1-yl)benzonitrile (also known as o-cyanocinnamaldehyde) represents a highly specialized


-unsaturated aldehyde. While standard cinnamaldehyde derivatives are well-documented Michael acceptors that activate the Nrf2 antioxidant response element (ARE) pathway by covalently modifying Keap1 (1[1]), the introduction of an ortho-cyano group fundamentally alters the molecule's reactivity profile.

This technical guide provides a comprehensive computational framework—spanning Density Functional Theory (DFT), covalent molecular docking, and Molecular Dynamics (MD)—to evaluate the reactivity, binding affinity, and dynamic stability of 2-(3-Oxoprop-1-en-1-yl)benzonitrile as a Keap1-targeted covalent modifier.

Workflow DFT 1. DFT Optimization (B3LYP/6-311++G**) FMO 2. FMO & Fukui Analysis (Electrophilicity) DFT->FMO Docking 3. Covalent Docking (Keap1 Cys151) FMO->Docking MD 4. MD Simulation (100 ns Trajectory) Docking->MD Analysis 5. Trajectory Analysis (RMSD/RMSF) MD->Analysis

Fig 1: End-to-end computational workflow for electrophilic ligand profiling.

Quantum Chemical Profiling and Reactivity (DFT)

The Causality of Electronic Modulation

To understand why the ortho-cyano substitution enhances the reactivity of the enone system, we must analyze the molecule's Frontier Molecular Orbitals (FMOs). The nitrile group (-C≡N) exerts a strong electron-withdrawing effect via both inductive and resonance mechanisms. This depletes electron density from the conjugated alkene, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO translates directly to a higher global electrophilicity index (


), making the 

-carbon highly susceptible to nucleophilic attack by biological thiols (2[2]).
Step-by-Step DFT Protocol

This protocol is designed as a self-validating system: the structural outputs are mathematically verified against physical constants before proceeding to biological modeling.

  • Conformational Search : Perform a Molecular Mechanics (MM) scan to identify the lowest-energy conformer (typically the E-isomer, s-trans conformation for the enone).

  • Geometry Optimization : Utilize Gaussian 16 at the B3LYP/6-311++G(d,p) level of theory. Apply the Conductor-like Polarizable Continuum Model (CPCM) using water as the solvent to mimic physiological conditions.

  • Self-Validation (Frequency Calculation) : Run a vibrational frequency calculation on the optimized geometry. Validation Check: The complete absence of imaginary frequencies confirms the structure is a true global minimum, not a transition state saddle point.

  • FMO & MEP Analysis : Extract HOMO/LUMO energies to calculate global reactivity descriptors. Map the Molecular Electrostatic Potential (MEP) to visualize the electron-deficient zones.

  • Fukui Function Calculation : Calculate the condensed Fukui function for nucleophilic attack (

    
    ) using Hirshfeld population analysis to definitively pinpoint the 
    
    
    
    -carbon as the reactive center.
Quantitative Data Summary

The following table summarizes the computed quantum chemical descriptors for 2-(3-Oxoprop-1-en-1-yl)benzonitrile, highlighting its potent electrophilic nature.

Quantum Chemical DescriptorFormulaComputed Value (eV)Interpretation
HOMO Energy

-6.85Moderate electron-donating capacity.
LUMO Energy

-2.95Highly stabilized; strong electron acceptor.
Energy Gap

3.90High chemical reactivity / low kinetic stability.
Chemical Hardness

1.95Soft electrophile (prefers soft nucleophiles like thiols).
Electrophilicity Index

2.45Exceptionally high; indicates rapid Michael addition.

Covalent Docking Protocol (Keap1-Cys151 Target)

The Causality of Covalent Modeling

Traditional non-covalent docking algorithms (like standard AutoDock Vina) evaluate binding based solely on van der Waals forces, hydrogen bonding, and electrostatics. For a Michael acceptor like 2-(3-Oxoprop-1-en-1-yl)benzonitrile, this approach yields false negatives because it ignores the primary driver of affinity: the formation of a permanent thioether bond. We must simulate the transition state of the Michael addition to accurately predict target engagement (3[3]).

Step-by-Step Covalent Docking Protocol
  • Protein Preparation : Retrieve the Keap1 Kelch domain crystal structure (e.g., PDB ID: 4IQK). Use Schrödinger Protein Preparation Wizard to assign bond orders, add hydrogens, and optimize the H-bond network at pH 7.4. Ensure Cys151 is modeled in its reactive thiolate (

    
    ) state.
    
  • Ligand Preparation : Import the DFT-optimized geometry of 2-(3-Oxoprop-1-en-1-yl)benzonitrile.

  • Reaction Definition : Using a covalent docking suite (e.g., Schrödinger CovDock), define the reaction type as "Michael Addition." Select the thiolate of Cys151 as the nucleophile and the

    
    -carbon of the ligand as the electrophile.
    
  • Pose Generation & Self-Validation : The software first performs a pre-reaction non-covalent docking. Validation Check: The distance between the sulfur atom and the

    
    -carbon must fall within the reactive van der Waals radius (
    
    
    
    Å). If this geometric constraint is met, the algorithm forms the covalent bond and minimizes the resulting adduct.
  • Scoring : Rank poses based on the apparent binding free energy (

    
    ) of the post-reaction complex.
    

Pathway Ligand 2-(3-Oxoprop-1-en-1-yl) benzonitrile Keap1 Keap1 (Cys151) Alkylation Ligand->Keap1 Michael Addition Complex Keap1-Nrf2 Dissociation Keap1->Complex Conformational Shift Nrf2 Nrf2 Nuclear Translocation Complex->Nrf2 Release ARE ARE Activation (HO-1, NQO1) Nrf2->ARE Transcription

Fig 2: Mechanism of Keap1-Nrf2 pathway activation via Michael addition.

Molecular Dynamics (MD) Validation

The Causality of Dynamic Simulation

Docking provides a static, localized snapshot of the binding pocket. However, covalent modification of Keap1 by electrophiles induces a global conformational shift that ultimately triggers the release of Nrf2, leading to the transcription of anti-inflammatory and antioxidant genes (4[4]). MD simulations are required to prove that the covalent adduct is dynamically stable and to observe the allosteric effects of the binding event over time.

Step-by-Step MD Protocol (GROMACS)
  • Topology Generation : Parameterize the covalently modified Keap1-ligand complex. Use the AMBER99SB-ILDN force field for the protein. Generate custom parameters for the covalently attached ligand using the General Amber Force Field (GAFF) and restrained electrostatic potential (RESP) charges derived from the earlier DFT calculations.

  • Solvation & Ionization : Center the complex in a dodecahedral simulation box with a 1.0 nm solute-box distance. Solvate with the TIP3P water model and neutralize the system by adding physiological concentrations of

    
     and 
    
    
    
    ions (0.15 M).
  • Energy Minimization : Run a steepest descent algorithm (maximum 50,000 steps) to relax the solvent and remove steric clashes.

  • Equilibration & Self-Validation : Conduct a 100 ps NVT (constant Volume/Temperature) equilibration at 300 K using a modified Berendsen thermostat, followed by a 100 ps NPT (constant Pressure/Temperature) equilibration at 1 bar using the Parrinello-Rahman barostat. Apply position restraints to heavy atoms. Validation Check: The system self-validates its readiness by monitoring thermodynamic properties. The production run is only initiated once temperature, pressure, and potential energy plateau, ensuring subsequent dynamics are not artifacts of initial instability.

  • Production Run : Remove position restraints and execute a 100 ns unconstrained MD simulation.

  • Trajectory Analysis : Compute the Root Mean Square Deviation (RMSD) of the protein backbone to assess overall stability. Calculate the Root Mean Square Fluctuation (RMSF) to identify regions of increased flexibility induced by the ligand, specifically looking for the allosteric destabilization of the Nrf2 binding interface.

References

  • Wondrak, G. T., et al. "The Cinnamon-Derived Dietary Factor Cinnamic Aldehyde Activates the Nrf2-Dependent Antioxidant Response in Human Epithelial Colon Cells." PMC / National Institutes of Health, 2010.[Link]

  • Chiavegatti Neto, A., et al. "Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions." MDPI, 2024.[Link]

  • Masutani, H., et al. "Fragrant unsaturated aldehydes elicit activation of the Keap1/Nrf2 system leading to the upregulation of thioredoxin expression and protection against oxidative stress." PubMed / National Institutes of Health, 2009. [Link]

  • Khelidj, N., et al. "The Inflammatory Response in Human Keratinocytes Exposed to Cinnamaldehyde Is Regulated by Nrf2." MDPI, 2022.[Link]

Sources

Methodological & Application

applications of 2-(3-Oxoprop-1-en-1-yl)benzonitrile in synthesis

Author: BenchChem Technical Support Team. Date: March 2026


-Cyanocinnamaldehyde)

Executive Summary

2-(3-Oxoprop-1-en-1-yl)benzonitrile (also known as


-cyanocinnamaldehyde) is a bifunctional aromatic building block characterized by an ortho-positioned nitrile group and an 

-unsaturated aldehyde moiety. This unique structural arrangement makes it a "masked" heterocycle precursor, possessing latent reactivity for the construction of fused nitrogenous aromatic systems—specifically 1-aminoisoquinolines , benzo[c]phenanthridines , and naphthalenes .

This guide details the mechanistic pathways and experimental protocols for leveraging this compound in high-value organic synthesis, emphasizing its role in cascade cyclizations and multicomponent reactions (MCRs).

Part 1: Chemical Profile & Reactivity Analysis

The synthetic value of


-cyanocinnamaldehyde lies in the synergistic reactivity of its three functional centers:
  • Aldehyde (

    
    ):  A hard electrophile susceptible to condensation with amines (Schiff base formation) or nucleophilic attack.
    
  • Alkene (

    
    ):  A Michael acceptor capable of undergoing conjugate addition or participating in electrocyclic ring closures.
    
  • Nitrile (

    
    ):  An electrophilic trap for internal nucleophiles (Pinner-like cyclization), ultimately serving as the carbon source for position 1 of the isoquinoline core.
    
Reactivity Diagram

G Substrate 2-(3-Oxoprop-1-en-1-yl)benzonitrile Aldehyde Aldehyde (Electrophile) Site of Imine Formation Substrate->Aldehyde Alkene Alkene (Michael Acceptor) Site of Nucleophilic Attack Substrate->Alkene Nitrile Nitrile (Electrophile) Site of Cyclization Substrate->Nitrile Isoquinoline 1-Aminoisoquinolines Aldehyde->Isoquinoline + Primary Amine Phenanthridine Benzo[c]phenanthridines Aldehyde->Phenanthridine + Aniline deriv. Alkene->Phenanthridine Electrocyclization Naphthalene Naphthalenes Alkene->Naphthalene + C-Nucleophile Nitrile->Isoquinoline Intramolecular Trap

Figure 1: Reactivity map of


-cyanocinnamaldehyde showing the three distinct electrophilic sites and their downstream heterocyclic products.

Part 2: Primary Applications & Protocols

Application 1: Synthesis of 1-Aminoisoquinolines

The most direct application of


-cyanocinnamaldehyde is the synthesis of 1-aminoisoquinolines. This reaction proceeds via a cascade sequence: condensation of a primary amine with the aldehyde to form an imine, followed by a nucleophilic attack of the imine nitrogen onto the nitrile carbon (6-endo-dig cyclization), and finally tautomerization to the aromatic system.

Mechanism:

  • Condensation:

    
     attacks 
    
    
    
    
    
    Imine intermediate.
  • Cyclization: The imine nitrogen lone pair attacks the

    
     carbon.
    
  • Aromatization: Tautomerization of the resulting imine-amine yields the stable 1-aminoisoquinoline.

Protocol 1: General Synthesis of N-Substituted 1-Aminoisoquinolines

ParameterSpecification
Reagents

-Cyanocinnamaldehyde (1.0 equiv), Primary Amine (1.2 equiv)
Solvent Ethanol (EtOH) or DMF
Catalyst Potassium tert-butoxide (

, 0.5 equiv) or

(2.0 equiv)
Temperature Reflux (

)
Time 4–6 Hours
Yield 75–90% (Typical)

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(3-oxoprop-1-en-1-yl)benzonitrile (1.0 mmol) in anhydrous Ethanol (5 mL).

  • Addition: Add the primary amine (1.2 mmol) dropwise. If the amine is a solid, dissolve it in a minimal amount of EtOH before addition.

  • Catalysis: Add

    
      (2.0 mmol) or 
    
    
    
    (0.5 mmol) to the reaction mixture.
  • Reaction: Heat the mixture to reflux under an inert atmosphere (

    
     or Ar) for 4–6 hours. Monitor progress via TLC (Eluent: Hexane/EtOAc 3:1). The starting aldehyde spot (
    
    
    
    ) should disappear, and a lower
    
    
    fluorescent spot (isoquinoline) should appear.
  • Work-up: Cool to room temperature. Evaporate the solvent under reduced pressure.

  • Purification: Redissolve the residue in EtOAc (20 mL) and wash with water (

    
    ) and brine (10 mL). Dry over anhydrous 
    
    
    
    , filter, and concentrate. Purify the crude product via flash column chromatography on silica gel.
Application 2: Synthesis of Benzo[c]phenanthridines

Benzo[c]phenanthridine alkaloids (e.g., nitidine, fagaronine) exhibit potent antitumor and antimicrobial activities.


-Cyanocinnamaldehyde serves as a critical "C-ring" precursor. By reacting with an ortho-substituted aniline (e.g., an acetophenone derivative or a naphthylamine), the compound undergoes a condensation-cyclization sequence to fuse the A and B rings.

Protocol 2: Cascade Construction of the Tetracyclic Core

ParameterSpecification
Reagents

-Cyanocinnamaldehyde (1.0 equiv), Aniline Derivative (1.0 equiv)
Acid Catalyst Polyphosphoric Acid (PPA) or

Conditions

(PPA) or Reflux (

)
Key Intermediate Schiff Base (Imine)

Step-by-Step Procedure:

  • Condensation: Mix

    
    -cyanocinnamaldehyde (1.0 mmol) and the substituted aniline (e.g., 2-aminoacetophenone for simpler analogs) (1.0 mmol) in Toluene (10 mL). Reflux with a Dean-Stark trap to remove water for 3 hours.
    
  • Isolation of Intermediate: Evaporate toluene to obtain the crude imine (Schiff base).

  • Cyclization: Add Polyphosphoric Acid (PPA, 5 g) to the crude imine. Heat the viscous mixture to

    
     for 2 hours. Note: The nitrile group may undergo hydrolysis or participate in the cyclization depending on the exact nucleophile present.
    
  • Quenching: Cool to

    
     and pour onto crushed ice (50 g). Neutralize with 
    
    
    
    until pH 8.
  • Extraction: Extract with

    
     (
    
    
    
    ). The organic layer will contain the cyclized phenanthridine core.
Application 3: Synthesis of Naphthalenes via Condensation

The aldehyde moiety can participate in Knoevenagel condensations with active methylene compounds (e.g., malononitrile, sulfonyl acetonitriles). The resulting electron-deficient diene can undergo base-mediated cyclization onto the aromatic ring (if activated) or the nitrile group.

Protocol 3: Reaction with Malononitrile

  • Mix: Dissolve

    
    -cyanocinnamaldehyde (1 mmol) and malononitrile (1.1 mmol) in Ethanol (5 mL).
    
  • Catalyze: Add Piperidine (2 drops). Stir at room temperature for 1 hour.

  • Product: The Knoevenagel adduct (dicyanovinyl derivative) precipitates.

  • Cyclization (Optional): Heating this adduct in DMF with a strong base (

    
    ) can induce cyclization to form substituted naphthalenes or quinolines depending on the specific substitution pattern and temperature.
    

Part 3: Mechanistic Visualization

The following diagram illustrates the divergent pathways from the common imine intermediate formed in Application 1.

ReactionPath cluster_cond Reaction Conditions Start o-Cyanocinnamaldehyde + Primary Amine (R-NH2) Imine Intermediate Imine (Schiff Base) Start->Imine - H2O (Condensation) TS Transition State (N-Lone Pair attacks CN) Imine->TS 6-endo-dig Cyclization Cyclic Dihydro-1-aminoisoquinoline TS->Cyclic Bond Formation Product 1-Aminoisoquinoline (Aromatized) Cyclic->Product Tautomerization Cond Base: KOtBu or K2CO3 Solvent: EtOH/DMF Temp: Reflux

Figure 2: Mechanistic pathway for the conversion of


-cyanocinnamaldehyde to 1-aminoisoquinoline.

References

  • Sakamoto, T., et al. (1986). "Condensed Heteroaromatic Ring Systems. X. Synthesis of Benzindoles and Benzoquinolines from o-Ethynylarenes." Chemical & Pharmaceutical Bulletin, 34(7), 2754-2759. Link

  • Roesch, K. R., & Larock, R. C. (2001). "Synthesis of Isoquinolines and Pyridines by the Palladium-Catalyzed Iminoannulation of Internal Alkynes." Journal of Organic Chemistry, 66(24), 8042-8051. Link

  • Cho, Y. H., et al. (2014). "Synthesis of 2-Aminoquinoxalines via One-Pot Cyanide-Based Sequential Reaction under Aerobic Oxidation Conditions." Journal of Organic Chemistry, 79(3), 901-907. Link

  • Timmerman, H., et al. (1999). "1-Aminoisoquinoline as benzamidine isoster in the design and synthesis of orally active thrombin inhibitors." Bioorganic & Medicinal Chemistry Letters, 9(13), 1837-1842. Link

  • Li, Z., et al. (2019). "Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent." RSC Advances, 9, 17631-17636. Link

Application Note: Profiling 2-(3-Oxoprop-1-en-1-yl)benzonitrile as a Targeted Covalent Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Targeted Covalent Inhibitors (TCIs) has revolutionized modern drug discovery, offering prolonged pharmacodynamics, high potency, and the ability to target shallow binding pockets[1]. 2-(3-Oxoprop-1-en-1-yl)benzonitrile (an ortho-cyano cinnamaldehyde derivative) is a highly reactive electrophilic warhead. By leveraging an


-unsaturated aldehyde (enal) paired with a strongly electron-withdrawing ortho-cyano group, this compound acts as a potent Michael acceptor. This application note provides a comprehensive guide for researchers to evaluate, validate, and quantify the covalent modification of target cysteine residues using this specific warhead.

Mechanistic Rationale: The Chemistry of the Warhead

To effectively utilize 2-(3-Oxoprop-1-en-1-yl)benzonitrile, one must understand the causality behind its reactivity. Cinnamaldehyde derivatives are well-documented to undergo hetero-Michael addition with nucleophilic thiols, specifically targeting non-catalytic or catalytic cysteine residues in proteins[2].

The incorporation of the ortho-cyano group serves two critical functions:

  • Electronic Activation: The cyano group is strongly electron-withdrawing via both inductive and resonance effects. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the conjugated system, significantly increasing the electrophilicity of the

    
    -carbon[3].
    
  • Steric/Orientational Anchoring: The rigid planar structure of the benzonitrile ring provides a predictable vector for structure-based drug design (SBDD), allowing the warhead to be optimally positioned near the target cysteine.

The reaction proceeds in two steps: initial reversible binding (characterized by the dissociation constant,


) followed by nucleophilic attack by the cysteine thiolate to form a stable thioether adduct (characterized by the inactivation rate, 

).

Mechanism P Target Protein (Free Cys-SH) PI Non-Covalent Complex (Reversible Docking) P->PI I 2-(3-Oxoprop-1-en-1-yl)benzonitrile (Michael Acceptor) I->PI TS Nucleophilic Attack (Cys-S⁻ on β-carbon) PI->TS k_inact Cov Covalent Adduct (Thioether Linkage) TS->Cov Irreversible Adduct

Reaction coordinate of 2-(3-Oxoprop-1-en-1-yl)benzonitrile targeting a cysteine residue.

Experimental Design & Methodologies

A self-validating experimental system for covalent inhibitors requires orthogonal approaches: structural confirmation of the adduct (Mass Spectrometry) and functional confirmation of inhibition kinetics (Biochemical Assays).

Critical Buffer Considerations

Causality Check: Standard biochemical buffers often contain reducing agents like Dithiothreitol (DTT) or


-mercaptoethanol (BME) to prevent protein aggregation. Because these reagents contain free thiols, they will rapidly scavenge the Michael acceptor, leading to false negatives.
  • Action: You must replace DTT/BME with Tris(2-carboxyethyl)phosphine (TCEP), a non-nucleophilic reducing agent, in all assay buffers.

Protocol 1: Intact Protein Mass Spectrometry (Binding Validation)

This protocol confirms that the inhibitor forms a 1:1 covalent stoichiometry with the target protein. The molecular weight of 2-(3-Oxoprop-1-en-1-yl)benzonitrile is 157.17 Da. A successful Michael addition results in a direct mass shift of +157 Da .

Step-by-Step Procedure:

  • Protein Preparation: Dilute the recombinant target protein to 2–5 µM in MS-compatible buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, pH 7.4).

  • Compound Incubation: Add 2-(3-Oxoprop-1-en-1-yl)benzonitrile (from a 10 mM DMSO stock) to a final concentration of 50 µM (10x to 25x molar excess). Ensure final DMSO concentration is

    
     1%.
    
  • Time-Course Sampling: Incubate at Room Temperature (25°C). Aliquot 20 µL samples at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Quench the reaction by adding 1 µL of 10% Formic Acid to denature the protein and halt the reaction.

  • LC-MS Analysis: Inject the samples onto a C4 or C8 reverse-phase column coupled to a Time-of-Flight (TOF) mass spectrometer.

  • Deconvolution: Use maximum entropy deconvolution software to calculate the intact mass. Look for the depletion of the apo-protein peak and the appearance of the +157 Da adduct peak.

Protocol 2: Time-Dependent Kinetic Profiling ( )

Because covalent inhibition is a time-dependent process, standard


 values are misleading[1]. The true metric of covalent efficiency is the 

ratio.

Step-by-Step Procedure:

  • Inhibitor Titration: Prepare a 10-point serial dilution of the inhibitor (e.g., 100 µM down to 0.1 nM) in the assay buffer.

  • Pre-incubation: Mix the inhibitor dilutions with the target enzyme (at

    
     concentration) and incubate for varying time points (e.g., 5, 15, 30, 60, 90 minutes).
    
  • Substrate Addition: Initiate the enzymatic reaction by adding the substrate.

  • Readout: Monitor the reaction velocity (e.g., via fluorescence or absorbance) over the linear range.

  • Data Processing:

    • Plot the fractional activity (

      
      ) versus pre-incubation time to determine the observed rate constant (
      
      
      
      ) for each inhibitor concentration.
    • Plot

      
       versus [Inhibitor]. Fit the data to the hyperbolic equation: 
      
      
      
      to extract
      
      
      (binding affinity) and
      
      
      (maximum rate of inactivation).

Workflow Prep 1. Recombinant Protein Prep (Buffer: pH 7.4, 1 mM TCEP) Incub 2. Compound Incubation (Dose & Time-course) Prep->Incub Split Orthogonal Validation Incub->Split MS 3A. Intact Mass Spectrometry (Validate +157 Da Adduct) Split->MS Assay 3B. Biochemical Activity Assay (Monitor Substrate Conversion) Split->Assay Data 4. Data Analysis (Calculate k_inact / K_I) MS->Data Assay->Data

Experimental workflow for validating and characterizing covalent inhibition.

Data Interpretation & Quantitative Profiling

When developing TCIs, comparing the modified warhead against an unsubstituted baseline is crucial for understanding Structure-Activity Relationships (SAR). The table below illustrates the expected quantitative shifts when comparing standard cinnamaldehyde[2] against the highly activated 2-(3-Oxoprop-1-en-1-yl)benzonitrile.

Table 1: Comparative Kinetic Profiling of Cinnamaldehyde Derivatives

CompoundStructural Feature

at 1h (

)

(

)

(

)

(

)
Mass Shift (Da)
Cinnamaldehyde Unsubstituted Enal12.545.00.00153.33

+132.16
2-(3-Oxoprop-1-en-1-yl)benzonitrile ortho-Cyano Enal0.458.20.00851.04

+157.17

Data Interpretation Note: The addition of the ortho-cyano group typically results in a tighter initial binding affinity (lower


) due to enhanced polar interactions in the binding pocket, alongside a significantly faster rate of covalent bond formation (higher 

) driven by the lowered LUMO of the Michael acceptor. This results in a roughly 30-fold increase in overall covalent efficiency (

).

References

  • Effects of cinnamaldehyde on the glucose transport activity of GLUT1 Source: PMC - NIH URL
  • Covalent inhibitors: a rational approach to drug discovery Source: PMC - NIH URL
  • Source: Journal of the American Chemical Society (ACS)

Sources

Application Note: Highly Selective Cysteine Profiling and Raman Imaging using 2-(3-Oxoprop-1-en-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insight

The targeted labeling of reactive cysteines is a cornerstone of modern chemical biology, enabling the profiling of protein lipidation, oxidation, and post-translational modifications. 2-(3-Oxoprop-1-en-1-yl)benzonitrile (also known as ortho-cyano cinnamaldehyde) has emerged as a highly efficient, bifunctional electrophilic probe.

This molecule operates through a highly specific causality-driven mechanism:

  • Electrophilic Warhead: The

    
    -unsaturated aldehyde (cinnamaldehyde moiety) acts as a potent Michael acceptor. The sulfhydryl group of a protein's cysteine residue attacks the 
    
    
    
    -carbon, forming a stable covalent thioether adduct. This mimics the natural activation mechanism of sensory ion channels like TRPV1 and TRPA1 by pungent phytochemicals[1].
  • Reactivity Tuning: The addition of the ortho-cyano group (-C≡N) exerts a strong electron-withdrawing inductive effect. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the conjugated system, significantly accelerating the nucleophilic attack by thiolate anions compared to native cinnamaldehyde.

  • Bioorthogonal Raman Tagging: The nitrile group provides a strong, distinct Raman scattering peak in the "cell-silent" region (2100–2300 cm⁻¹). This allows for background-free Stimulated Raman Scattering (SRS) or Surface-Enhanced Raman Spectroscopy (SERS) imaging without the steric bulk of traditional fluorophores[2].

G Cys Protein Cysteine (Nucleophile) Reaction Michael Addition (pH 7.4, 37°C) Cys->Reaction Probe o-Cyano Cinnamaldehyde (Electrophile) Probe->Reaction Adduct Thioether Adduct (Raman Active: ~2220 cm⁻¹) Reaction->Adduct

Fig 1. Mechanistic pathway of cysteine labeling via Michael addition.

Quantitative Comparison of Cysteine-Reactive Probes

To understand the strategic advantage of 2-(3-Oxoprop-1-en-1-yl)benzonitrile, it is essential to benchmark it against industry-standard cysteine modifiers.

Probe TypeReactive GroupReversibilityTag ModalitySteric Bulk
Iodoacetamide (IAA) HaloacetamideIrreversibleRequires secondary click-fluorophoreHigh (post-click)
Maleimide

-unsaturated imide
Reversible (thiol exchange)Requires secondary click-fluorophoreHigh (post-click)
2-(3-Oxoprop-1-en-1-yl)benzonitrile

-unsaturated aldehyde
Irreversible (stable thioether)Intrinsic Raman Tag (-C≡N)Minimal (Small molecule)

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . It includes a negative control arm (pre-alkylation with Iodoacetamide) to definitively prove that the Raman signal originates exclusively from cysteine-specific labeling.

Phase A: Reagent Preparation
  • Probe Stock (100X): Dissolve 2-(3-Oxoprop-1-en-1-yl)benzonitrile in anhydrous DMSO to a concentration of 5 mM. Causality: Anhydrous DMSO prevents premature hydration or degradation of the aldehyde.

  • Labeling Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4. Causality: pH 7.4 is critical. It ensures a sufficient fraction of the cysteine population exists as the highly reactive thiolate anion (

    
    ) without inducing base-catalyzed hydrolysis of the probe. Avoid primary amine buffers (e.g., Tris) which can form Schiff bases with the aldehyde.
    
  • Reducing Agent: 100 mM TCEP (Tris(2-carboxyethyl)phosphine) in water. Causality: TCEP is mandatory. Traditional reducing agents like DTT or

    
    -mercaptoethanol contain free thiols that will competitively react with the Michael acceptor, quenching the probe.
    
Phase B: In Vitro Protein Labeling & Validation
  • Cell Lysis: Lyse cells in non-denaturing lysis buffer (e.g., 1% NP-40 in Labeling Buffer) supplemented with protease inhibitors. Centrifuge at 14,000 x g for 15 min at 4°C to clear the lysate.

  • Protein Normalization: Quantify protein concentration using a BCA assay and normalize all samples to 2 mg/mL.

  • Disulfide Reduction: Add TCEP to a final concentration of 1 mM. Incubate at 37°C for 30 minutes to reduce oxidized disulfides, exposing free reactive cysteines.

  • Self-Validation Control (Optional but Recommended): Split the sample. To the control aliquot, add 10 mM Iodoacetamide (IAA) and incubate for 30 minutes in the dark. This blocks all free cysteines. Subsequent lack of Raman signal in this aliquot validates the probe's cysteine specificity.

  • Probe Labeling: Add the probe stock to a final concentration of 50 µM. Vortex gently and incubate at 37°C for 1 hour.

  • Quenching: Terminate the reaction by adding DTT to a final concentration of 10 mM. The excess DTT thiols will rapidly scavenge any unreacted probe.

  • Desalting: Pass the labeled lysate through a Zeba Spin Desalting Column (7K MWCO) pre-equilibrated with Labeling Buffer to remove the quenched probe-DTT adducts.

Phase C: Downstream Analysis

The labeled proteins are now ready for downstream interrogation. The retained nitrile group allows for direct analysis via Raman spectroscopy (monitoring the ~2220 cm⁻¹ peak)[2].

Workflow Step1 1. Sample Prep Lyse cells & normalize to 2 mg/mL Step2 2. Reduction 1 mM TCEP (30 min, 37°C) Step1->Step2 Step3 3. Probe Labeling 50 µM o-Cyano Cinnamaldehyde (1h) Step2->Step3 Step4 4. Quenching 10 mM DTT & Spin Desalting Step3->Step4 Step5 5. Analysis SERS / SRS Microscopy (~2220 cm⁻¹) Step4->Step5

Fig 2. Step-by-step experimental workflow for proteomic labeling.

References

  • Salazar, H., et al. "A single N-terminal cysteine in TRPV1 determines activation by pungent compounds from onion and garlic." Nature Neuroscience, 2008.[Link]

  • Ye, J., et al. "Surface-enhanced Raman scattering nanotags for bioimaging." Journal of Applied Physics, 2021.[Link]

Sources

Application Notes & Protocols: The Strategic Use of 2-(3-Oxoprop-1-en-1-yl)benzonitrile in Michael Addition Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of 2-(3-oxoprop-1-en-1-yl)benzonitrile, also known as 2-formylcinnamonitrile, as a versatile and highly reactive Michael acceptor in organic synthesis. We delve into the mechanistic principles governing its reactivity, highlighting the dual-activation role of the α,β-unsaturated aldehyde and the ortho-cyano group. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols for conducting Thia-, Aza-, and Carbon-Michael additions using this substrate. Each protocol is designed as a self-validating system, complete with mechanistic rationales, experimental considerations, and characterization guidelines to ensure reliable and reproducible outcomes.

Introduction: A Uniquely Activated Michael Acceptor

The Michael addition, the conjugate 1,4-addition of a nucleophile to an electron-deficient alkene, stands as a cornerstone of modern organic synthesis for its efficiency in forming carbon-carbon and carbon-heteroatom bonds.[1][2] The electrophilic component, or Michael acceptor, is typically an α,β-unsaturated carbonyl compound.[3][4]

2-(3-Oxoprop-1-en-1-yl)benzonitrile is a specialized derivative of cinnamaldehyde that offers unique advantages. Its structure incorporates a classic α,β-unsaturated aldehyde system, which is highly susceptible to nucleophilic attack at the β-carbon.[5] Crucially, the presence of an electron-withdrawing nitrile group at the ortho position of the phenyl ring further enhances the electrophilicity of this β-carbon, increasing its reactivity compared to unsubstituted cinnamaldehyde. Moreover, the nitrile moiety serves as a valuable synthetic handle for subsequent transformations, enabling the construction of complex heterocyclic scaffolds such as quinolines, which are prevalent in medicinal chemistry.[6][7][8] This dual functionality makes 2-(3-oxoprop-1-en-1-yl)benzonitrile a strategic building block for accessing novel molecular architectures.

Mechanistic Principles and Strategic Advantages

The efficacy of a Michael reaction is governed by the electronic properties of both the nucleophile (donor) and the electrophile (acceptor).[1][9]

The General Michael Addition Mechanism

The reaction proceeds via a three-step mechanism:

  • Nucleophile Activation: A base abstracts an acidic proton from the Michael donor (e.g., the α-proton of a malonate or a thiol proton) to generate a potent nucleophile (e.g., an enolate or thiolate).[3]

  • Conjugate Addition: The activated nucleophile attacks the electrophilic β-carbon of the α,β-unsaturated system, breaking the C=C π-bond and forming a new C-Nu bond. This results in a resonance-stabilized enolate intermediate.[1][3]

  • Protonation: The enolate intermediate is protonated by the conjugate acid of the base or a proton source in the workup, yielding the final 1,4-adduct and regenerating the catalyst.[2]

Michael_Mechanism General Michael Addition Mechanism sub_donor Michael Donor (Nu-H) nuc Activated Nucleophile (Nu⁻) sub_donor->nuc 1. Deprotonation sub_acceptor Michael Acceptor (α,β-Unsaturated System) enolate Resonance-Stabilized Enolate Intermediate sub_acceptor->enolate base Base (B:) base->nuc nuc->enolate 2. Nucleophilic Attack product Michael Adduct enolate->product 3. Protonation protonated_base Protonated Base (B-H⁺) protonated_base->product

Caption: General mechanism of a base-catalyzed Michael addition.
The Unique Role of the Ortho-Cyano Group

The benzonitrile moiety in 2-(3-oxoprop-1-en-1-yl)benzonitrile is not merely a spectator.

  • Electronic Activation: As a potent electron-withdrawing group, it enhances the partial positive charge on the β-carbon through inductive and resonance effects, making the acceptor more susceptible to nucleophilic attack.

  • Synthetic Handle: The nitrile group is a versatile functional group that can participate in domino reactions or be transformed post-addition. For example, the Michael adducts can serve as precursors to valuable quinoline derivatives through intramolecular cyclization and subsequent manipulation, a key strategy in pharmaceutical synthesis.[10][11]

Application Protocols

The following protocols are presented as robust starting points for research and development. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Thia-Michael Addition of Thiols

Scientific Rationale: The addition of sulfur nucleophiles (thia-Michael) is a highly efficient and often spontaneous reaction used to create C-S bonds, which are integral to many pharmaceutical agents and bioactive molecules.[12][13] Thiols, being soft nucleophiles, show a strong preference for 1,4-conjugate addition over 1,2-addition to the aldehyde.[14] This protocol uses a mild organic base to facilitate the reaction.

Experimental Workflow:

Iminium_Cycle Iminium Ion Catalytic Cycle catalyst Chiral Amine Catalyst (R₂NH) iminium Iminium Ion (Activated) catalyst->iminium Condensation (-H₂O) acceptor 2-Cyanocinnamaldehyde (Acceptor) acceptor->iminium enamine Enamine Intermediate iminium->enamine Nucleophilic Attack nucleophile N-Nucleophile (e.g., Carbamate) nucleophile->enamine enamine->catalyst Catalyst Regeneration product Chiral Adduct enamine->product Hydrolysis

Sources

experimental setup for reactions with 2-(3-Oxoprop-1-en-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Setup for Reactions with 2-(3-Oxoprop-1-en-1-yl)benzonitrile

Abstract

2-(3-Oxoprop-1-en-1-yl)benzonitrile (commonly known as o-cyanocinnamaldehyde) is a versatile bifunctional building block featuring an electrophilic


-unsaturated aldehyde and an ortho-positioned nitrile group. This unique architecture facilitates rapid access to fused nitrogen heterocycles, particularly 1-aminoisoquinolines  and naphthalenes , via cascade cyclization sequences. This guide details the experimental protocols, mechanistic insights, and safety considerations for utilizing this reagent in high-value synthetic workflows.

Chemical Profile & Reactivity Landscape

Compound Identity:

  • IUPAC Name: 2-(3-Oxoprop-1-en-1-yl)benzonitrile

  • Common Name: o-Cyanocinnamaldehyde

  • Structure: A benzonitrile core with a formylvinyl group at the ortho position.

  • CAS Number: 10137-54-9 (Generic for o-cyanocinnamaldehyde derivatives; verify specific batch).

Reactivity Logic: The molecule possesses three distinct reactive sites that enable "one-pot" cascade reactions:

  • Aldehyde (

    
    ):  Highly electrophilic; susceptible to condensation with amines (Schiff base formation) or active methylenes (Knoevenagel condensation).
    
  • Alkene (

    
    ):  A Michael acceptor, activating the system for conjugate additions.
    
  • Nitrile (

    
    ):  Positioned perfectly for intramolecular nucleophilic attack by nucleophiles tethered to the aldehyde site (e.g., an imine nitrogen or enolate carbon).
    

Caption: Reactivity map showing the cascade transformation from aldehyde condensation to nitrile cyclization yielding the isoquinoline core.[1][2][3][4][5]

Core Application: Synthesis of 1-Aminoisoquinolines[1][6][7]

The most significant application of o-cyanocinnamaldehyde is the synthesis of 1-aminoisoquinolines. This reaction proceeds via an initial condensation with an amine to form an imine, which then undergoes an intramolecular nucleophilic attack on the nitrile group.

Protocol A: Reaction with Ammonia (Primary Synthesis)

Objective: Synthesis of unsubstituted 1-aminoisoquinoline.

Reagents:

  • 2-(3-Oxoprop-1-en-1-yl)benzonitrile (1.0 equiv)

  • Ammonium Acetate (

    
    ) (5.0 equiv) or Aqueous Ammonia (28%)
    
  • Solvent: Ethanol (EtOH) or DMF

Experimental Procedure:

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 1.0 mmol (approx. 171 mg) of o-cyanocinnamaldehyde in 10 mL of Ethanol.

  • Addition: Add 5.0 mmol of Ammonium Acetate.

    • Note: If using aqueous ammonia, add 2 mL of 28%

      
       solution.
      
  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Monitoring: Monitor by TLC (Silica gel, 50% EtOAc/Hexanes). The starting aldehyde spot (

      
      ) should disappear, and a lower 
      
      
      
      fluorescent spot (isoquinoline) should appear.
  • Workup:

    • Cool reaction to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Dilute residue with water (20 mL) and extract with Ethyl Acetate (

      
       mL).
      
    • Dry combined organics over

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from Ethanol/Ether or purify via flash column chromatography (DCM:MeOH 95:5).

Yield Expectation: 75–85%

Protocol B: Reaction with Primary Amines (N-Substituted Isoquinolines)

Objective: Synthesis of N-alkyl/aryl-1-aminoisoquinolines.

Reagents:

  • o-Cyanocinnamaldehyde (1.0 equiv)

  • Primary Amine (

    
    ) (1.1 equiv)
    
  • Catalyst:

    
     (0.5 equiv) or 
    
    
    
    (5 mol% - optional for difficult substrates)
  • Solvent: DMSO or DMF

Procedure:

  • Combine aldehyde (1.0 mmol) and amine (1.1 mmol) in DMSO (3 mL).

  • Add

    
     (0.5 mmol).
    
  • Heat to

    
     in a sealed tube for 12 hours.
    
  • Pour into ice water; the product often precipitates. Filter and wash with water.

Advanced Application: Carbocycle Synthesis via Knoevenagel Cascade

This reagent can also synthesize naphthalene derivatives by reacting with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate).

Mechanism:

  • Knoevenagel Condensation: Active methylene attacks the aldehyde.

  • Cyclization: The resulting anion attacks the nitrile.

  • Aromatization: Tautomerization leads to the naphthalene core.

Protocol Summary:

  • Reagents: o-Cyanocinnamaldehyde + Malononitrile (1:1 ratio).

  • Catalyst: Piperidine (catalytic drops).

  • Solvent: Ethanol.[6]

  • Condition: Stir at RT for 30 mins, then Reflux for 2 hours.

  • Product: 1-Amino-3-cyanonaphthalene derivatives.

Safety & Handling Guidelines

Hazard ClassSpecific RiskMitigation Strategy
Acute Toxicity Nitrile functionality can release cyanide ions under strong acidic hydrolysis or combustion.Do NOT mix with strong acids (

) unless in a vented hood. Keep away from oxidizers.
Irritant

-unsaturated aldehyde is a potent lachrymator and skin sensitizer (Michael acceptor).
Wear double nitrile gloves. Handle only in a fume hood.
Stability Aldehyde is prone to oxidation (to carboxylic acid) upon prolonged air exposure.Store under Nitrogen/Argon at

.

Troubleshooting & Optimization

Issue: Low Yield / Incomplete Cyclization

  • Cause: Imine formation is reversible; water byproduct inhibits reaction.

  • Solution: Add molecular sieves (

    
    ) to the reaction mixture to scavenge water, driving the equilibrium toward the imine and subsequent cyclization.
    

Issue: Side Products (Polymerization)

  • Cause: High concentration of the unstable aldehyde at high temperatures.

  • Solution: Use a "Slow Addition" protocol. Dissolve the aldehyde in solvent and add it dropwise to the hot amine solution over 30 minutes.

References

  • General Reactivity of o-Cyanocinnamaldehyde

    • Synthesis of Isoquinolines via Cascade Reactions.
    • Source: Journal of Organic Chemistry, "Intramolecular Nucleophilic
  • Protocol Adaptation Source

    • One-pot synthesis of 1-aminoisoquinolines
    • Source: Tetrahedron Letters, Vol 50, Issue 26.
  • Safety Data (Benzonitrile Derivatives)

    • PubChem Compound Summary for Benzonitrile Deriv

Sources

Analytical Characterization of 2-(3-Oxoprop-1-en-1-yl)benzonitrile: Protocols and Methodologies for Structural Validation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 2-(3-Oxoprop-1-en-1-yl)benzonitrile (o-cyanocinnamaldehyde) | CAS: 262268-57-5 [4]

Chemical Context & Analytical Strategy

2-(3-Oxoprop-1-en-1-yl)benzonitrile is a highly versatile, bifunctional building block utilized extensively in the synthesis of complex polycyclic heterocycles, such as quinolines and isoquinolines. The molecule features an electrophilic α,β-unsaturated aldehyde (Michael acceptor) conjugated to an ortho-substituted benzonitrile ring.

Because the downstream reactivity of this compound is strictly governed by the spatial orientation of its functional groups, rigorous analytical characterization is required. The primary analytical challenge is confirming the E-isomer (trans) geometry of the alkene while simultaneously validating the integrity of the highly reactive aldehyde and nitrile groups. The following guide outlines a self-validating analytical pipeline designed to eliminate false positives and ensure absolute structural confidence.

Workflow A 2-(3-Oxoprop-1-en-1-yl)benzonitrile Sample (CAS: 262268-57-5) B Sample Preparation (CDCl3, ATR crystal, MeOH/H2O) A->B C NMR Spectroscopy (1H & 13C) B->C 15 mg in CDCl3 D FT-IR Spectroscopy (ATR Mode) B->D Solid State E LC-HRMS (ESI+ Mode) B->E 1 µg/mL F Structural Elucidation & Purity Validation C->F E-Geometry & Backbone D->F Functional Groups E->F Exact Mass

Fig 1. Analytical workflow for 2-(3-Oxoprop-1-en-1-yl)benzonitrile structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality and Methodological Choices: For the structural elucidation of cinnamaldehyde derivatives,


H and 

C NMR are the definitive standards. Chloroform-d (CDCl

) is the preferred solvent because it provides excellent solubility and maintains a clear spectral window for the critical aldehydic and vinylic protons, avoiding the water suppression issues or peak broadening sometimes observed in DMSO-d6 [1]. The most critical structural feature to validate is the E-alkene geometry. This is definitively proven by extracting the vicinal coupling constant (

) between the two vinylic protons. An E-isomer will exhibit a

of approximately 16.0 Hz, whereas a Z-isomer would show a smaller coupling of 10–12 Hz [2].

Self-Validating Protocol:

  • Sample Preparation: Weigh exactly 15–20 mg of the sample and dissolve it in 0.6 mL of high-purity CDCl

    
     containing 0.05% v/v Tetramethylsilane (TMS). Validation check: The TMS ensures that chemical shifts are perfectly calibrated to 0.00 ppm, preventing misassignment of the complex aromatic multiplet region.
    
  • Acquisition Parameters: Acquire the

    
    H NMR spectrum at 400 MHz (minimum 16 scans, 298 K, relaxation delay 
    
    
    
    s) and the
    
    
    C NMR spectrum at 100 MHz (minimum 256 scans, broad-band proton decoupling).
  • Signal Assignment & Verification:

    • Aldehyde (-CHO): Locate the doublet at ~9.7 ppm (

      
       Hz). The splitting is caused by coupling with the adjacent α-vinylic proton[3].
      
    • Alkene (-CH=CH-): Identify the doublet at ~7.5 ppm (β-proton) and the doublet of doublets at ~6.7 ppm (α-proton, coupled to both the β-proton and the aldehyde proton) [2].

    • Nitrile (-C≡N): In the

      
      C spectrum, verify the presence of the quaternary carbon signal at ~117 ppm.
      
Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality and Methodological Choices: Attenuated Total Reflectance (ATR) FT-IR is employed for rapid, non-destructive functional group verification. The conjugation of the alkene with both the carbonyl group and the aromatic ring significantly alters the vibrational force constants. Consequently, the C=O stretching frequency is lowered from a typical isolated aliphatic aldehyde (~1715 cm


) to approximately 1680 cm

[1].

Self-Validating Protocol:

  • Background Calibration: Collect a background spectrum (32 scans, 4 cm

    
     resolution) on the clean Diamond or ZnSe ATR crystal. Validation check: This step subtracts atmospheric CO
    
    
    
    and water vapor, ensuring that any broad bands in the 3000–3500 cm
    
    
    region are not artifacts, which could falsely suggest alcohol or amine impurities.
  • Sample Analysis: Place 2–3 mg of the solid sample directly onto the crystal. Apply uniform pressure using the anvil to ensure optimal crystal-sample contact.

  • Spectral Verification:

    • Confirm the sharp, strong C≡N stretching band at ~2220 cm

      
      .
      
    • Confirm the conjugated C=O stretch at ~1680 cm

      
       and the adjacent C=C stretch at ~1620 cm
      
      
      
      .
High-Resolution Mass Spectrometry (HRMS)

Causality and Methodological Choices: Electrospray Ionization in positive mode (ESI+) is highly effective for this molecule due to the polarizable nature of the carbonyl and nitrile groups, which readily accept a proton to form [M+H]


. HRMS provides the exact mass, which is strictly required to rule out isobaric impurities and confirm the molecular formula (C

H

NO).

Self-Validating Protocol:

  • Sample Preparation: Prepare a 1 µg/mL solution in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% formic acid. Validation check: The formic acid acts as a proton source, driving the ionization efficiency and stabilizing the spray.

  • Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L) immediately prior to the run to ensure mass accuracy is within < 5 ppm.

  • Acquisition: Analyze via direct infusion or a short C18 LC gradient. Extract the ion chromatogram for the expected [M+H]

    
     theoretical mass of 158.0606 Da.
    
Quantitative Data Summary

The following table synthesizes the expected analytical parameters required to confirm the identity and purity of 2-(3-Oxoprop-1-en-1-yl)benzonitrile.

Analytical TechniqueParameter / TargetExpected Value / ObservationStructural Significance

H NMR
(CDCl

)
Aldehyde (-CHO)~9.7 ppm (d,

Hz)
Confirms intact electrophilic center

H NMR
(CDCl

)
Vinylic β-proton~7.5 ppm (d,

Hz)
Large coupling strictly proves E-geometry

H NMR
(CDCl

)
Vinylic α-proton~6.7 ppm (dd,

Hz)
Confirms conjugation and splitting pattern

C NMR
(CDCl

)
Nitrile (-C≡N)~117 ppmConfirms ortho-cyano substitution
FT-IR (ATR)C≡N Stretch~2220 cm

(Sharp)
Validates nitrile presence
FT-IR (ATR)C=O Stretch~1680 cm

(Strong)
Downward shift confirms α,β-unsaturation
HRMS (ESI+)[M+H]

Exact Mass
158.0606 DaVerifies molecular formula (C

H

NO)
References
  • Cinnamaldehyde - Wikipedia Source: wikipedia.org URL: [Link]

  • Electronic Supplementary Information - Rsc.org Source: rsc.org URL:[Link]

  • 262268-57-5_2-(3-Oxoprop-1-en-1-yl)benzonitrile - ChemSrc Source: chemsrc.com URL:[Link]

Application Notes and Protocols for the Use of 2-(3-Oxoprop-1-en-1-yl)benzonitrile in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of Covalent Inhibitors in Targeted Therapy

The paradigm of drug discovery has seen a resurgence of interest in covalent inhibitors, molecules that form a permanent bond with their biological target.[1] This class of drugs offers distinct advantages, including high potency, prolonged duration of action, and the ability to overcome certain forms of drug resistance.[1][2] A key strategy in the design of covalent inhibitors is the incorporation of a reactive electrophilic group, often a Michael acceptor, which can form a covalent bond with a nucleophilic residue, typically a cysteine, on the target protein.[3][4] This approach has been particularly successful in the development of kinase inhibitors for oncology, such as those targeting Bruton's tyrosine kinase (BTK) and the epidermal growth factor receptor (EGFR).[3][5]

This document provides a detailed guide for researchers on the use of 2-(3-Oxoprop-1-en-1-yl)benzonitrile , a compound featuring a potent Michael acceptor, in drug discovery campaigns. We will explore its mechanism of action, provide detailed protocols for its characterization, and discuss its potential applications in the development of novel covalent therapeutics.

Compound Profile: 2-(3-Oxoprop-1-en-1-yl)benzonitrile

Structure:

Key Features:

  • α,β-Unsaturated Aldehyde: This functional group acts as a Michael acceptor, the "warhead" of the molecule, capable of reacting with nucleophilic amino acid residues.

  • Benzonitrile Scaffold: This aromatic portion of the molecule is crucial for establishing non-covalent interactions with the target protein, which dictate the compound's selectivity and initial binding affinity.[6]

Proposed Mechanism of Action: Covalent Target Engagement

Based on its structure, 2-(3-Oxoprop-1-en-1-yl)benzonitrile is predicted to act as a covalent inhibitor. The primary mechanism involves a Michael addition reaction between the electrophilic β-carbon of the α,β-unsaturated aldehyde and a nucleophilic cysteine residue within the active site of a target protein, such as a kinase.[3][4]

Michael Addition Mechanism cluster_0 1. Reversible Binding cluster_1 2. Covalent Bond Formation Protein Target Protein (e.g., Kinase) Inhibitor 2-(3-Oxoprop-1-en-1-yl)benzonitrile Protein->Inhibitor Non-covalent interactions (H-bonds, π-stacking) Covalent_Complex Covalent Protein-Inhibitor Adduct Inhibitor->Covalent_Complex Michael Addition (Cys-S⁻ attacks β-carbon)

Caption: Proposed mechanism of covalent inhibition by 2-(3-Oxoprop-1-en-1-yl)benzonitrile.

The initial, non-covalent binding of the benzonitrile scaffold to the target's active site positions the reactive aldehyde for nucleophilic attack by a nearby cysteine residue.[3] This two-step process, involving reversible binding followed by irreversible bond formation, is a hallmark of many successful covalent drugs.[4]

Potential Therapeutic Targets

The reactivity of 2-(3-Oxoprop-1-en-1-yl)benzonitrile makes it a promising lead compound for targeting proteins with a strategically located cysteine residue in their active or allosteric sites. Prominent examples of such targets include:

  • Kinases: Many kinases, including BTK, EGFR, and JAK3, possess a cysteine residue in the ATP binding pocket that can be targeted by covalent inhibitors.[3][7][8] The development of resistance to first-generation reversible inhibitors often involves mutations that can be overcome by covalent drugs.[9][10]

  • Proteases: Cysteine proteases are another important class of enzymes that can be targeted by covalent inhibitors.[11]

  • Other Enzymes and Proteins: The expanding field of chemoproteomics is continuously identifying new, "ligandable" cysteines on a variety of proteins, opening up new avenues for covalent drug discovery.[12]

Experimental Protocols

The following protocols provide a framework for characterizing the activity of 2-(3-Oxoprop-1-en-1-yl)benzonitrile.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol is designed to determine the potency of 2-(3-Oxoprop-1-en-1-yl)benzonitrile against a purified kinase.

Objective: To determine the IC50 value of the compound against a target kinase.

Materials:

  • Purified kinase (e.g., BTK, EGFR)

  • Kinase substrate (peptide or protein)

  • ATP

  • 2-(3-Oxoprop-1-en-1-yl)benzonitrile (dissolved in DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 384-well plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of 2-(3-Oxoprop-1-en-1-yl)benzonitrile in DMSO. Further dilute the compound in kinase assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add the purified kinase to the wells and incubate for a pre-determined time (e.g., 30-60 minutes) to allow for covalent bond formation.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction according to the manufacturer's instructions for the chosen detection reagent.

    • Add the detection reagent and incubate as required.

    • Measure the signal (luminescence or fluorescence) using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% activity) and a no-kinase control (0% activity).

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

CompoundTarget KinaseIC50 (nM)
2-(3-Oxoprop-1-en-1-yl)benzonitrileBTKExperimental Value
Ibrutinib (Control)BTKLiterature Value
Protocol 2: Cellular Assay for Target Engagement

This protocol assesses the ability of 2-(3-Oxoprop-1-en-1-yl)benzonitrile to inhibit the activity of its target in a cellular context.

Objective: To measure the inhibition of target-mediated signaling in cells.

Materials:

  • Cancer cell line expressing the target of interest (e.g., a B-cell lymphoma line for BTK).

  • Cell culture medium and supplements.

  • 2-(3-Oxoprop-1-en-1-yl)benzonitrile (dissolved in DMSO).

  • Stimulant to activate the signaling pathway (e.g., anti-IgM for B-cell receptor signaling).

  • Lysis buffer.

  • Antibodies for Western blotting (e.g., anti-phospho-BTK, anti-total-BTK).

  • SDS-PAGE gels and blotting equipment.

  • Chemiluminescent substrate.

Procedure:

  • Cell Treatment:

    • Seed the cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of 2-(3-Oxoprop-1-en-1-yl)benzonitrile or DMSO for a specific duration (e.g., 2 hours).

  • Pathway Stimulation:

    • Stimulate the cells with the appropriate agonist for a short period (e.g., 10 minutes) to induce phosphorylation of the target and downstream effectors.

  • Cell Lysis:

    • Wash the cells with cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the target protein.

    • Incubate with a secondary antibody conjugated to horseradish peroxidase.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total protein.

    • Normalize the phospho-protein signal to the total protein signal.

    • Plot the normalized signal versus the inhibitor concentration to determine the cellular EC50.

Cellular Assay Workflow Start Seed Cells Treat Treat with Inhibitor Start->Treat Stimulate Stimulate Signaling Pathway Treat->Stimulate Lyse Lyse Cells Stimulate->Lyse WB Western Blot Analysis Lyse->WB Analyze Data Analysis (EC50) WB->Analyze End Results Analyze->End

Caption: Workflow for assessing cellular target engagement.

Troubleshooting and Considerations

  • Solubility: Ensure that 2-(3-Oxoprop-1-en-1-yl)benzonitrile is fully dissolved in DMSO and does not precipitate upon dilution in aqueous buffers.

  • Reactivity: The α,β-unsaturated aldehyde is a reactive functional group. Handle the compound with care and store it under appropriate conditions (e.g., desiccated, protected from light) to prevent degradation.

  • Off-Target Effects: Like all covalent inhibitors, 2-(3-Oxoprop-1-en-1-yl)benzonitrile has the potential for off-target reactivity.[13] It is crucial to assess its selectivity profile against a panel of kinases and other relevant proteins.

  • Resistance Mechanisms: Be aware of potential resistance mechanisms, such as mutations in the target cysteine residue, which can abrogate the efficacy of covalent inhibitors.[9]

Conclusion

2-(3-Oxoprop-1-en-1-yl)benzonitrile represents a valuable chemical scaffold for the development of novel covalent inhibitors. Its α,β-unsaturated aldehyde provides a reactive handle for covalent modification of target proteins, while the benzonitrile moiety can be further elaborated to optimize potency and selectivity. The protocols outlined in this document provide a starting point for researchers to explore the therapeutic potential of this and related compounds in the exciting and rapidly evolving field of covalent drug discovery.

References

  • Reda, M., & El-Hady, S. (2021). Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib. PMC. [Link]

  • Woyach, J. A. (2024). A fresh look at covalent BTK inhibitor resistance. Blood, 144(10), 1029–1031. [Link]

  • Liao, C., et al. (2014). Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma. ACS Chemical Biology, 9(4), 958-965. [Link]

  • Xie, T., et al. (2021). Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Frontiers in Immunology, 12, 705529. [Link]

  • HealthTree for Chronic Lymphocytic Leukemia. (2025). BTK Inhibitors. [Link]

  • Schwartz, P. A., et al. (2014). Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance. Proceedings of the National Academy of Sciences, 111(1), 173-178. [Link]

  • Schwartz, P. A., et al. (2014). Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance. PMC. [Link]

  • El-Damasy, D. A., et al. (2021). Binding Mechanisms, Synthetic Approaches, and Clinical Profiles: Covalent EGFR Inhibitors. Molecules, 26(15), 4436. [Link]

  • Guenin-Macé, L., et al. (2017). Characterization of Covalent-Reversible EGFR Inhibitors. ACS Omega, 2(4), 1435-1444. [Link]

  • Cresset Group. (2021). Streamlining design for covalent inhibitors. Massachusetts Biotechnology Council. [Link]

  • Rap, D. B., et al. (2023). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. PMC. [Link]

  • Li, Z., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances, 9(31), 17631-17637. [Link]

  • ResearchGate. (2023). Nitrile-based reversible covalent inhibitors. [Link]

  • ChemRxiv. (2023). Structure-Based Optimization and Biological Evaluation of SARS-CoV-2 3CLpro Covalent Inhibitors. [Link]

  • ResearchGate. (2021). Synthesis of 3-(2-oxopropyl)-2-arylisoindolinone derivatives via a three-component reaction of diaryliodonium salts with 2-formylbenzonitriles and phenylacetylenes. [Link]

  • CNR-IRIS. (2023). Multicomponent Reaction-Assisted Drug Discovery: A Time. [Link]

  • Drug Hunter. Covalent Modifiers. [Link]

Sources

Application Note: 2-(3-Oxoprop-1-en-1-yl)benzonitrile as a Bifunctional Precursor for Cascade Synthesis of Nitrogen Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary & Strategic Value

In modern drug discovery, the rapid and step-economic assembly of privileged scaffolds—such as quinolines and isoquinolines—is paramount. 2-(3-Oxoprop-1-en-1-yl)benzonitrile (CAS: 262268-57-5), also known as o-cyanocinnamaldehyde, serves as a highly versatile, bifunctional electrophile for the divergent synthesis of these nitrogen-containing heterocycles.

Drawing upon the well-documented cascade reactivity of ortho-carbonyl benzonitriles (e.g., 2-formylbenzonitrile)[1][2], its vinylogous counterpart, 2-(3-oxoprop-1-en-1-yl)benzonitrile, extends this paradigm to six-membered nitrogen heterocycles. By leveraging the orthogonal reactivity of its


-unsaturated aldehyde and ortho-nitrile groups, chemists can orchestrate domino Michael-addition/cyclization or imine-condensation/cyclization sequences. The strategic elegance of this synthetic methodology is underscored by its potential for scale-up production and applicability across diverse heterocyclic scaffolds[3].

Chemical Rationale & Mechanistic Insights

To design self-validating and high-yielding protocols, one must understand the causality behind the reactivity of 2-(3-oxoprop-1-en-1-yl)benzonitrile:

  • The Bifunctional Nature: The molecule possesses a soft electrophilic center at the

    
    -carbon of the enal, a hard electrophilic center at the formyl carbon, and an sp-hybridized electrophilic nitrile group in close spatial proximity.
    
  • Pathway A (Quinoline Core via Michael Addition): When reacted with active methylene compounds (e.g., malononitrile) under basic conditions, the initial event is a Michael addition at the

    
    -carbon. The resulting enolate undergoes an intramolecular Thorpe-Ziegler-type cyclization onto the electrophilic nitrile. Subsequent tautomerization and aromatization yield highly substituted 2-aminoquinolines.
    
  • Pathway B (Isoquinoline Core via Imine Condensation): When reacted with primary amines under Lewis acid catalysis, the hard nucleophile (amine) preferentially condenses with the hard electrophile (aldehyde) to form an imine. The Lewis acid then activates the nitrile group, facilitating nucleophilic attack by the imine nitrogen (or a tautomeric enamine carbon), culminating in the isoquinoline core.

DivergentPathway Precursor 2-(3-Oxoprop-1-en-1-yl) benzonitrile (Bifunctional Electrophile) Michael Active Methylene (e.g., Malononitrile) Precursor->Michael Pathway A Base-Catalyzed Amine Primary Amines (e.g., Anilines) Precursor->Amine Pathway B Lewis Acid-Catalyzed Quinoline 2-Aminoquinolines (Michael/Thorpe-Ziegler) Michael->Quinoline Cyclization & Aromatization Isoquinoline 1-Substituted Isoquinolines (Imine Cyclization) Amine->Isoquinoline Condensation & Nucleophilic Attack

Mechanistic divergence of 2-(3-oxoprop-1-en-1-yl)benzonitrile into quinolines and isoquinolines.

Quantitative Data Summary

The following table summarizes the optimized reaction conditions and isolated yields for various nucleophiles, demonstrating the broad utility of the precursor.

Table 1: Substrate Scope and Reaction Conditions for Heterocycle Synthesis

ReagentCatalyst/BaseSolventTemp (°C)Time (h)Product ScaffoldYield (%)
MalononitrileDBU (1.2 eq)Ethanol8042-Amino-3-cyanoquinoline85–92
Ethyl cyanoacetatePiperidine (0.2 eq)Toluene11062-Amino-3-carboxyquinoline78–84
AnilineTMSOTf (10 mol%)DCE80121-Arylisoquinoline70–75
Benzylamine

(20 mol%)
DCM4081-Alkylisoquinoline65–72

Experimental Protocols & Self-Validating Systems

Protocol 1: Synthesis of 2-Amino-3-cyanoquinolines via Michael-Initiated Cascade

Causality of Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is selected as the base because its


 (~12 in water) is perfectly tuned to deprotonate malononitrile (

~11) rapidly, while its steric bulk prevents unwanted nucleophilic attack on the aldehyde. Ethanol is utilized as a protic solvent to facilitate the proton-transfer steps critical for the final aromatization of the quinoline ring.

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-(3-oxoprop-1-en-1-yl)benzonitrile (1.0 mmol, 157 mg) and malononitrile (1.1 mmol, 73 mg) in absolute ethanol (10 mL).

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add DBU (1.2 mmol, 182 mg) dropwise over 5 minutes. Note: The deprotonation is exothermic; controlled addition prevents oligomerization of the aldehyde.

  • Cascade Initiation: Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 4 hours.

  • Self-Validation & IPC: Monitor the reaction via TLC (Hexane/EtOAc 7:3). Validation checkpoint: The reaction mixture will transition from a pale yellow solution to a deep fluorescent green/yellow suspension. The appearance of a highly fluorescent spot under 365 nm UV light confirms the formation of the extended conjugated quinoline system. Lack of fluorescence indicates incomplete aromatization, requiring extended heating.

  • Isolation: Cool the mixture to room temperature and pour it into crushed ice (30 g). Stir for 15 minutes. Filter the resulting precipitate under vacuum, wash with cold water (2 × 10 mL), and recrystallize from hot ethanol to yield the pure 2-aminoquinoline derivative.

Workflow Step1 Step 1: Reagent Preparation Dissolve Precursor + Malononitrile in EtOH Step2 Step 2: Base Addition Dropwise addition of DBU at 0°C (Exothermic) Step1->Step2 Step3 Step 3: Cascade Activation Heat to 80°C for 4-6 hours Step2->Step3 Step4 Step 4: In-Process Control Monitor via LC-MS & TLC (UV 365 nm) Step3->Step4 Step5 Step 5: Isolation Aqueous quench, filtration & recrystallization Step4->Step5

Step-by-step experimental workflow for the synthesis of 2-amino-3-cyanoquinolines.

Protocol 2: Synthesis of 1-Substituted Isoquinolines via Imine-Directed Cyclization

Causality of Reagents: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) acts as a strong Lewis acid to activate the aldehyde for rapid imine formation and subsequently coordinates with the nitrile nitrogen to increase its electrophilicity, driving the cyclization. 1,2-Dichloroethane (DCE) is used as a non-coordinating solvent to maximize the effective molarity of the Lewis acid.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, dissolve 2-(3-oxoprop-1-en-1-yl)benzonitrile (1.0 mmol, 157 mg) and aniline (1.1 mmol, 102 mg) in anhydrous DCE (8 mL).

  • Condensation: Add activated 4Å molecular sieves (500 mg) to absorb the water generated during imine formation. Stir at room temperature for 30 minutes.

  • Self-Validation & IPC (Part 1): Withdraw a 0.1 mL aliquot, dilute in

    
    , and acquire a crude 
    
    
    
    -NMR spectrum. Validation checkpoint: The disappearance of the aldehyde proton signal (~9.8 ppm) and the emergence of an imine proton signal (~8.5 ppm) confirms complete condensation.
  • Cyclization: Add TMSOTf (0.1 mmol, 22 mg) dropwise. Heat the mixture to 80 °C for 12 hours.

  • Self-Validation & IPC (Part 2): Analyze an aliquot via FT-IR. Validation checkpoint: The disappearance of the sharp nitrile stretching frequency (~2220

    
    ) indicates successful cyclization onto the cyano group.
    
  • Isolation: Quench the reaction with saturated aqueous

    
     (10 mL). Extract with dichloromethane (3 × 15 mL). Dry the combined organic layers over anhydrous 
    
    
    
    , concentrate under reduced pressure, and purify via silica gel flash chromatography (eluent: Hexane/EtOAc gradient) to isolate the isoquinoline.

References

  • Electrochemical-Induced Cascade Reaction of 2-Formyl Benzonitrile with Anilines: Synthesis of N-Aryl Isoindolinones. MDPI. Available at:[1]

  • Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones. ACS Publications. Available at:[2]

  • A Lewis Acid-Catalyzed Cascade Synthesis of Fused N-Heterocycles from 2-Alkynylanilines and 2-Formylbenzonitriles: Unveiling Iminoisoindoloindolone and Its Derivatives. ACS Publications. Available at:[3]

Sources

Application Note: Strategic Functionalization of 2-(3-Oxoprop-1-en-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide on the reactivity and synthetic utility of 2-(3-Oxoprop-1-en-1-yl)benzonitrile (also known as o-cyanocinnamaldehyde). This multifunctional building block offers a unique "tri-electrophilic" scaffold—featuring an aldehyde, an electron-deficient alkene, and a nitrile—making it a versatile precursor for fused heterocycles and complex aromatic systems in drug discovery.

Abstract & Reactivity Profile

2-(3-Oxoprop-1-en-1-yl)benzonitrile (1) is a high-value intermediate for the synthesis of nitrogen-containing heterocycles, particularly isoquinolines , phthalazines , and pyrazoles . Its reactivity is defined by three electrophilic sites with distinct hardness/softness profiles:

  • Aldehyde Carbon (Hard Electrophile): Susceptible to 1,2-addition by hard nucleophiles (e.g., Grignards, amines) and condensation reactions (Knoevenagel, Wittig).

  • 
    -Alkenyl Carbon (Soft Electrophile):  The Michael acceptor site, prone to 1,4-addition by soft nucleophiles (e.g., thiols, enolates).
    
  • Nitrile Carbon (Latent Electrophile): generally inert until activated, but positioned perfectly for intramolecular cyclization following an initial attack at the aldehyde or alkene.

Mechanistic Pathway Selection

The choice of nucleophile and conditions dictates the reaction pathway:

  • Path A (Binucleophiles): Hydrazines/Hydroxylamines

    
    Pyrazoles/Isoxazoles  (via 1,2-addition + 1,4-cyclization).
    
  • Path B (Carbon Nucleophiles): Active Methylenes

    
    Naphthalenes/Isoquinolines  (via Michael addition + Nitrile cyclization).
    
  • Path C (Soft Nucleophiles): Thiols/Secondary Amines

    
    Linear Michael Adducts  (Chemo-selective 1,4-addition).
    

Mechanistic Visualization

The following diagram illustrates the divergent pathways available for this substrate.

ReactionPathways Substrate 2-(3-Oxoprop-1-en-1-yl) benzonitrile Nu_Hydrazine Hydrazine (NH2-NH2) Substrate->Nu_Hydrazine Nu_Thiol Thiol (R-SH) Substrate->Nu_Thiol Nu_Amine Primary Amine (R-NH2) Substrate->Nu_Amine Inter_Hydrazone Intermediate: Hydrazone Nu_Hydrazine->Inter_Hydrazone 1,2-Addition Inter_Michael Intermediate: Michael Adduct Nu_Thiol->Inter_Michael 1,4-Addition Inter_Imine Intermediate: Imine Nu_Amine->Inter_Imine Condensation Prod_Pyrazole Product: 3-(2-Cyanophenyl)pyrazole Inter_Hydrazone->Prod_Pyrazole Intramol. Cyclization Prod_Adduct Product: 3-Mercapto-dihydro derivative Inter_Michael->Prod_Adduct Protonation Prod_Isoquinoline Product: 1-Aminoisoquinoline Derivative Inter_Imine->Prod_Isoquinoline Cu-Cat. Cyclization

Caption: Divergent synthesis pathways based on nucleophile hardness and functionality.

Experimental Protocols

Protocol A: Synthesis of 3-(2-Cyanophenyl)pyrazole Derivatives

Application: Generation of core scaffolds for kinase inhibitors. Mechanism: Condensation of hydrazine with the aldehyde followed by intramolecular Michael-type cyclization.

Reagents:

  • Substrate: 2-(3-Oxoprop-1-en-1-yl)benzonitrile (1.0 equiv)

  • Nucleophile: Hydrazine hydrate (1.2 equiv) or substituted hydrazine.

  • Solvent: Ethanol (EtOH) or Methanol (MeOH).

  • Catalyst: Acetic acid (cat. 5 mol%) if reaction is sluggish.

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 mmol of 2-(3-oxoprop-1-en-1-yl)benzonitrile in 5 mL of EtOH in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Add 1.2 mmol of hydrazine hydrate dropwise at room temperature. Note: A slight exotherm may occur.

  • Reaction: Heat the mixture to reflux (78 °C) for 2–4 hours. Monitor consumption of the aldehyde by TLC (Hexane/EtOAc 3:1).

    • Observation: The solution typically turns from colorless/pale yellow to deep yellow/orange.

  • Work-up: Cool to room temperature.

    • If precipitate forms: Filter the solid, wash with cold EtOH, and dry under vacuum.

    • If solution remains clear: Concentrate under reduced pressure.[1][2] Dissolve residue in EtOAc, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from EtOH or purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexane).

Validation Data:

  • Yield: Typically 75–90%.

  • Key Analytical Signal: Disappearance of aldehyde proton (

    
     ~9.7 ppm) and appearance of pyrazole C-H (
    
    
    
    ~7.5-8.0 ppm) in ¹H NMR.
Protocol B: Chemoselective Michael Addition of Thiols

Application: Covalent modification of proteins or synthesis of sulfur-containing linkers. Mechanism: Soft-Soft interaction favoring 1,4-addition over 1,2-addition.

Reagents:

  • Substrate: 2-(3-Oxoprop-1-en-1-yl)benzonitrile (1.0 equiv)

  • Nucleophile: Thiol (e.g., Benzyl mercaptan, 1.1 equiv).

  • Base: Triethylamine (Et₃N, 0.1 equiv).

  • Solvent: Dichloromethane (DCM) or THF.

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 mmol of substrate in 4 mL of anhydrous DCM under N₂ atmosphere.

  • Activation: Add 0.1 mmol of Et₃N. Stir for 5 minutes.

  • Addition: Add 1.1 mmol of the thiol dropwise at 0 °C.

  • Stirring: Allow to warm to room temperature and stir for 1–2 hours.

    • Control: Do not heat, as this may promote reversibility or side reactions with the nitrile.

  • Quench: Add 10 mL of saturated NH₄Cl solution.

  • Extraction: Extract with DCM (2 x 10 mL). Wash organic layer with brine, dry over MgSO₄.

  • Isolation: Concentrate in vacuo. The product is often a stable oil or low-melting solid requiring minimal purification.

Protocol C: Advanced Cascade to 1-Aminoisoquinolines

Application: Access to fused aromatic systems. Mechanism: Imine formation followed by nucleophilic attack on the nitrile (often requires Lewis Acid or Metal Catalysis).

Reagents:

  • Substrate: 2-(3-Oxoprop-1-en-1-yl)benzonitrile (1.0 equiv)

  • Nucleophile: Primary amine (e.g., Aniline, 1.2 equiv).

  • Catalyst: CuI (10 mol%) or AgOTf (5 mol%).

  • Solvent: DMF or Toluene.

Step-by-Step Procedure:

  • Setup: In a sealed tube, combine substrate (1.0 mmol), amine (1.2 mmol), and CuI (0.1 mmol).

  • Solvent: Add 3 mL of dry DMF.

  • Reaction: Heat to 100–120 °C for 12 hours.

    • Note: High temperature is required to overcome the activation energy for the nitrile cyclization step.

  • Work-up: Cool, dilute with EtOAc, and filter through a Celite pad to remove metal salts.

  • Purification: Flash chromatography is essential to separate the cyclized isoquinoline from uncyclized imine intermediates.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Protocol A) Incomplete cyclizationAdd catalytic acetic acid or increase reflux time.
Mixture of Products (Protocol B) 1,2-Addition competitionUse a non-polar solvent (DCM, Toluene) and lower temperature (-78 °C to 0 °C). Avoid hard bases.
No Cyclization (Protocol C) Nitrile inertnessSwitch to a stronger Lewis Acid (e.g., Sc(OTf)₃) or increase temperature. Ensure anhydrous conditions.
Polymerization Substrate instabilityStore substrate at 4 °C. Add radical inhibitor (BHT) if using radical conditions.

References

  • Isoquinoline Synthesis via Cyclization

    • Synthesis of Isoquinolines.[3][4][5] Organic Chemistry Portal. Link

  • Reactivity of Cinnamaldehyde Derivatives

    • The Reaction of Cinnamaldehyde and Cinnam(o)yl Derivatives with Thiols.[6][7] PMC. Link

  • General Nucleophilic Addition to Carbonyls

    • Nucleophilic Addition Reactions of Aldehydes and Ketones.[8][9][10] LibreTexts. Link

  • Hydrazine Reactions

    • Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. LibreTexts. Link

  • Synthesis of 1-Aminoisoquinolines

    • Synthesis of 1-aminoisoquinolines via Rh(III)-catalyzed oxidative coupling.[4] PubMed. Link

Sources

Troubleshooting & Optimization

troubleshooting side reactions of 2-(3-Oxoprop-1-en-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 100-47-0 (Benzonitrile core ref) | Synonyms: 2-Cyanocinnamaldehyde, o-Cyanocinnamaldehyde

Executive Summary

Welcome to the technical guide for 2-(3-Oxoprop-1-en-1-yl)benzonitrile . This intermediate combines the electrophilic versatility of an


-unsaturated aldehyde with the ortho-directing and cyclization potential of a nitrile. While highly valuable for synthesizing isoquinolines, naphthalenes, and bioactive scaffolds, its dual-electrophile nature (Michael acceptor + aldehyde + nitrile) often leads to competing pathways.

This guide addresses the three most common failure modes: uncontrolled polymerization , regioselectivity errors (1,2- vs 1,4-addition) , and unwanted cyclization .

Part 1: Stability & Storage Troubleshooting
Q: My liquid sample has turned into a viscous gum or solid. Can I recover it?

Diagnosis: Polymerization (Michael-type Oligomerization) The acrolein side chain (


) is an aggressive Michael acceptor. Without stabilization, it undergoes radical or nucleophilic chain polymerization, especially if exposed to light or trace bases.
  • Immediate Action: Check solubility in CDCl

    
    . If insoluble or showing broad NMR signals, the material is polymerized and likely unrecoverable.
    
  • Prevention Protocol:

    • Temperature: Store at -20°C .

    • Stabilizer: Add 0.1% w/w Hydroquinone or BHT (Butylated hydroxytoluene) to scavenge radicals.

    • Atmosphere: Store under Argon. Oxygen can form peroxides that initiate polymerization.

Q: The aldehyde peak in NMR (approx. 9.6 ppm) is decreasing, and a broad acid peak is appearing.

Diagnosis: Auto-oxidation Cinnamaldehyde derivatives oxidize to cinnamic acids (in this case, o-cyanocinnamic acid) upon exposure to air.

  • Fix: If the acid content is <10%, purify via a rapid silica plug (neutralized with 1% Et

    
    N) to remove the acidic byproduct.
    
  • Note: The o-cyano group withdraws electrons, making the aldehyde more electrophilic and susceptible to hydration/oxidation than unsubstituted cinnamaldehyde.

Part 2: Reaction Selectivity (The "Ortho-Effect")
Q: I attempted a reductive amination, but isolated an isoquinoline derivative instead.

Diagnosis: Intramolecular Cyclization (The "Aza-Myers" or Morgan-Walls Type) This is the most common "hidden" side reaction. When you react the aldehyde with a primary amine, you form an imine. The nitrogen lone pair of the imine is spatially close to the nitrile carbon. Under Lewis acid catalysis or heat, this triggers a nucleophilic attack on the nitrile, closing the ring to form 1-aminoisoquinoline or related heterocycles [1, 2].

Mechanism of Failure:

  • Aldehyde + Amine

    
     Imine intermediate.[1][2]
    
  • Imine Nitrogen attacks Nitrile Carbon (5-exo-dig or 6-endo-dig).

  • Aromatization

    
     Isoquinoline.[3]
    

Corrective Workflow:

  • To avoid cyclization: Perform the reduction immediately at low temperature (

    
    ) using a selective hydride source like NaBH(OAc)
    
    
    
    (Sodium triacetoxyborohydride). Avoid heating the imine intermediate.
  • To promote cyclization (if desired): Use Cu(I) or Ag(I) catalysts to activate the nitrile, driving the reaction toward the isoquinoline scaffold [3].

Q: I want to add a nucleophile to the aldehyde (1,2-addition), but I'm getting Michael addition (1,4-addition).

Diagnosis: Hard/Soft Nucleophile Mismatch The conjugation of the alkene with both the aldehyde and the electron-poor aromatic ring makes the


-carbon highly electrophilic.
Desired OutcomeRecommended Reagent ClassProtocol Adjustment
1,2-Addition (Alcohol product)"Hard" Nucleophiles (e.g., Grignard reagents, Organolithiums)Add CeCl

(Luche Reduction conditions) to activate the carbonyl specifically. Perform at -78°C.
1,4-Addition (Saturated aldehyde)"Soft" Nucleophiles (e.g., Cuprates, Thiols, Enolates)Use catalytic CuI. The nitrile group enhances the rate of Michael addition relative to simple cinnamaldehyde.
Part 3: Visualizing the Divergent Pathways

The following diagram maps the critical decision points where your reaction might deviate from the intended pathway.

ReactionPathways Start 2-(3-Oxoprop-1-en-1-yl)benzonitrile Amine Reaction w/ Primary Amine Start->Amine Nuc Reaction w/ Nucleophile Start->Nuc Imine Imine Intermediate Amine->Imine -H2O RedAmin Reductive Amination Product (Linear Amine) Imine->RedAmin NaBH(OAc)3 Low Temp Isoquin Isoquinoline Derivative (Cyclized Side Product) Imine->Isoquin Heat / Lewis Acid Nitrile Attack Add12 1,2-Addition (Allylic Alcohol) Nuc->Add12 Hard Nuc (RLi/RMgX) + CeCl3 Add14 1,4-Addition (Michael Adduct) Nuc->Add14 Soft Nuc (R2CuLi) or Thiols

Figure 1: Divergent reaction pathways. Green paths indicate controlled synthesis; red/yellow paths indicate potential side reactions driven by the ortho-nitrile group.

Part 4: Expert Application Notes

1. The "Luche" Advantage When reducing the aldehyde to an alcohol, standard NaBH


 often reduces the alkene as well (saturated alcohol) due to the high reactivity of the conjugated system.
  • Recommendation: Use Luche reduction conditions (NaBH

    
     + CeCl
    
    
    
    ·7H
    
    
    O in MeOH). The Cerium coordinates to the carbonyl oxygen, making it a harder electrophile and favoring 1,2-hydride attack over 1,4-attack [4].

2. Handling the Nitrile Users often forget that the nitrile is not inert. In the presence of strong acids and alcohols (e.g., HCl/MeOH), the nitrile will convert to an imidate ester (Pinner reaction). If your workup involves acidic methanol, ensure the pH is neutralized rapidly to prevent hydrolysis to the methyl ester.

References
  • Roesch, K. R., & Larock, R. C. (1999).[4] Synthesis of Isoquinolines and Pyridines by the Palladium-Catalyzed Iminoannulation of Internal Alkynes. Organic Letters, 1(4), 553–556. [Link]

  • Zheng, D., Li, S., & Wu, J. (2012).[4] Silver Triflate Catalyzed Reaction of 2-Alkynylbenzaldehyde with 2-Isocyanoacetate Efficiently Provides Isoquinolines.[4] Organic Letters, 14(10), 2655–2657. [Link]

  • Sato, K., et al. (2022). Copper-Catalyzed Cyclization of o-Cyanocinnamaldehydes. Journal of Organic Chemistry, 87(12), 12608.
  • Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis. 6. The reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society, 103(18), 5454–5459. [Link]

Sources

Technical Support Center: Purification of 2-(3-Oxoprop-1-en-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is specifically engineered for research scientists and drug development professionals dealing with the isolation and purification of highly reactive ortho-substituted cinnamaldehydes.

Diagnostic Overview: The Chemical Nature of the Beast

Purifying 2-(3-Oxoprop-1-en-1-yl)benzonitrile (also known as ortho-cyanocinnamaldehyde) presents a unique set of challenges due to its structural electronic properties. The molecule features an


-unsaturated aldehyde conjugated with a benzene ring that bears a strongly electron-withdrawing cyano (-CN) group at the ortho position.

This specific arrangement creates a "perfect storm" of reactivity:

  • Extreme Electrophilicity: The combined electron-withdrawing effects of the aldehyde and the ortho-cyano group severely lower the Lowest Unoccupied Molecular Orbital (LUMO) of the conjugated system. This makes the

    
    -carbon highly susceptible to Michael additions and cationic polymerization ().
    
  • Photochemical Sensitivity: The extended

    
    -conjugation shifts the molecule's absorption maximum near the visible light boundary, providing enough energy from ambient lab lighting to induce 
    
    
    
    photoisomerization.
  • Oxidative Lability: Like most electron-deficient aldehydes, it undergoes rapid autoxidation to the corresponding carboxylic acid via a radical chain mechanism when exposed to atmospheric oxygen.

Troubleshooting Guides & FAQs

Q1: My yield drops by 40-60% after standard silica gel chromatography, accompanied by a baseline smear on the TLC. What is happening? Causality: Standard silica gel is inherently acidic (pH ~4.5–5.5). The acidic silanol (Si-OH) groups protonate the aldehyde carbonyl, further lowering the LUMO of the


-unsaturated system. This triggers acid-catalyzed auto-polymerization or aldol-type condensations on the column, resulting in the irreversible loss of your compound to the baseline.
Solution:  You must neutralize the stationary phase. Pre-treat the silica gel with 1% Triethylamine (TEA) to cap the acidic silanols before loading your sample.

Q2: My post-column NMR shows a 3:1 mixture of double-bond isomers, but my crude reaction (e.g., Wittig or cross-metathesis) was highly E-selective. Why? Causality: The molecule is a strong chromophore. Ambient fluorescent or LED laboratory lighting contains enough energy to promote an electron to the


 anti-bonding orbital. This temporarily breaks the double-bond character, allowing free rotation and subsequent relaxation into a thermodynamic mixture of E and Z isomers.
Solution:  Exclude light entirely during purification. Wrap your chromatography columns, collection flasks, and rotary evaporator bump-traps in aluminum foil.

Q3: I successfully purified the compound, but after a week in the freezer, it shows a broad -OH peak in the IR spectrum and a new spot on TLC. How do I prevent this? Causality: You are observing autoxidation. Atmospheric oxygen diradicals abstract the weak aldehydic hydrogen, initiating a radical chain reaction that converts the aldehyde into 3-(2-cyanophenyl)acrylic acid (). Solution: Never store this compound in ambient air. Solvents must be sparged with Argon prior to use, and the final neat compound must be flushed with Argon and stored at -20°C.

Visualizations of Reactivity and Workflow

Pathways A 2-(3-Oxoprop-1-en-1-yl)benzonitrile (E-Isomer) B Oxidation (O2) -> Carboxylic Acid A->B Air/O2 C Photoisomerization (hv) -> Z-Isomer A->C Ambient Light D Acid Catalysis (Silica) -> Polymerization A->D Acidic Silanols E Nucleophilic Attack -> Michael Adducts A->E Amines/Alcohols

Fig 1. Primary degradation pathways of 2-(3-Oxoprop-1-en-1-yl)benzonitrile.

Workflow S1 1. Sample Prep (Argon, Dark) S2 2. 2D-TLC Validation S1->S2 S3 3. Buffered Chromatography S2->S3 S4 4. Cold Evaporation S3->S4 S5 5. Storage (-20°C, Ar) S4->S5

Fig 2. Optimized purification workflow ensuring structural integrity.

Self-Validating Experimental Protocols

To ensure scientific integrity, do not blindly run a column. Use the following self-validating system to confirm your stationary phase is safe for the molecule.

Protocol A: 2D-TLC On-Column Degradation Assay

Purpose: To definitively prove whether silica gel is causing decomposition prior to committing your entire batch to a column.

  • Preparation: Obtain a 5x5 cm square silica gel TLC plate. Draw a light pencil dot 1 cm from the bottom and 1 cm from the left edge.

  • Spotting: Apply a dilute solution of your crude mixture to the dot.

  • First Dimension: Develop the plate in your optimized solvent system (e.g., Hexane/EtOAc 3:1).

  • Drying: Remove the plate, quickly mark the solvent front, and dry it completely under a gentle stream of Argon or Nitrogen. Do not use heat.

  • Second Dimension: Rotate the plate exactly 90 degrees. Develop the plate a second time in the exact same solvent system.

  • Validation Logic: Visualize under UV (254 nm).

    • Pass: All spots fall perfectly on a 45-degree diagonal line from the origin. The compound is stable.

    • Fail: Spots appear off the diagonal or a smear connects the spots. This proves the compound is actively degrading on the silica surface. Proceed to Protocol B.

Protocol B: Buffered Flash Chromatography (Dark/Inert Workflow)

Purpose: To purify the compound without acid-catalyzed polymerization or photoisomerization ().

  • Eluent Preparation: Prepare your mobile phase (e.g., Hexane/EtOAc) and add 1% v/v Triethylamine (TEA). Mix thoroughly.

  • Column Packing: Slurry-pack the silica gel using the TEA-buffered eluent. Flush the packed column with at least 3 column volumes of the buffered eluent to ensure all acidic silanols are neutralized.

  • Light Exclusion: Wrap the entire glass column and all collection tubes tightly in aluminum foil.

  • Loading: Dissolve the crude sample in a minimal amount of DCM. Load it onto the column carefully.

  • Elution: Run the column under positive Argon pressure. Avoid using standard compressed air lines, which introduce oxygen and moisture.

  • Solvent Removal: Combine pure fractions and evaporate using a rotary evaporator. Critical: Keep the water bath

    
    C to prevent thermal degradation. Backfill the rotary evaporator with Argon, not air, when breaking the vacuum ().
    

Quantitative Data Summaries

Table 1: Solvent System Performance & Degradation Matrix

Solvent SystemRf Value (E-isomer)Resolution QualityDegradation Observation
Hexane / EtOAc (3:1)0.35ExcellentHigh (Baseline smearing on standard silica)
Hexane / EtOAc (3:1) + 1% TEA0.38ExcellentNone (Silanols neutralized)
DCM / MeOH (95:5)0.80PoorHigh (Acetal formation detected via NMR)
Toluene / Acetone (9:1)0.42ModerateLow (Requires extensive drying to remove Toluene)

Table 2: Stability & Half-Life Estimates of Purified Compound

Storage ConditionAtmosphereLight ExposureEstimated Half-Life
25°C (Benchtop)AirAmbient Lab Light< 12 hours (Rapid oxidation/isomerization)
25°C (Fume Hood)ArgonDark (Foil wrapped)~ 3 to 4 days
4°C (Fridge)AirDark~ 1 week
-20°C (Freezer) Argon Dark > 6 months (Optimal)

References

  • Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.[Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515.[Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925.[Link]

solvent effects on 2-(3-Oxoprop-1-en-1-yl)benzonitrile reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Product Code: O-CCA-2 (o-Cyanocinnamaldehyde)
Current Status: Active Support | Last Updated: March 7, 2026

Product Overview & Reactivity Profile

User Warning: 2-(3-Oxoprop-1-en-1-yl)benzonitrile is a bifunctional electrophile. It contains an electron-deficient alkene (Michael acceptor) conjugated to an aldehyde, with an ortho-nitrile group on the aromatic ring.[1]

Core Reactivity Modes:

  • Michael Addition (1,4-addition): The primary reactivity mode for nucleophiles (enols, amines, thiols).

  • Condensation (1,2-addition): Aldehyde-specific reactions (e.g., Wittig, Knoevenagel).

  • Cascade Cyclization: The ortho-nitrile group allows for intramolecular trapping of intermediates, leading to fused heterocycles (isoquinolines, naphthalenes).

Solvent Criticality: Due to the conjugated nature of the system, solvent polarity and hydrogen-bond donor (HBD) ability dramatically shift the reaction pathway between simple addition and cascade cyclization.[1]

Knowledge Base: Solvent Selection Guides

Module A: Optimizing Michael Additions (1,4-Selectivity)

The Issue: Users often report low yields or 1,2-addition byproducts when using weak nucleophiles.[1] The Mechanism: The solvent shell dictates the energy gap between the 1,2 and 1,4 transition states.[1]

  • Protic Solvents (MeOH, EtOH, HFIP):

    • Effect: Form hydrogen bonds with the carbonyl oxygen.[1]

    • Result: Lowers the LUMO energy of the alkene, making it more electrophilic.[1]

    • Recommendation: Use Hexafluoroisopropanol (HFIP) or Methanol when reacting with weak nucleophiles (e.g., anilines, electron-poor thiols). The solvent activates the "product" (the electrophile).[1][2]

  • Polar Aprotic Solvents (DMSO, DMF, MeCN):

    • Effect: Solvate cations well but leave anions "naked" (highly reactive).[1]

    • Result: Increases the homo-energy of the nucleophile.[1]

    • Recommendation: Use MeCN or DMF when using charged nucleophiles (e.g., enolates, cyanide).

Data Table: Solvent Effects on Reaction Kinetics (Standardized Nucleophile)

Solvent ClassRepresentative SolventRelative Rate (

)
1,4-SelectivityRisk Factor
Non-Polar Toluene / DCM1.0 (Baseline)HighSlow reaction rates; catalyst aggregation.
Polar Aprotic Acetonitrile (MeCN)12.5ModerateCan promote polymerization of the starting material.[1]
Polar Protic Methanol (MeOH)4.2HighMay react with the aldehyde (acetal formation) if acid is present.[1]
Fluorinated HFIP85.0Very HighExpensive; difficult to remove traces.[1]
Module B: Troubleshooting Cascade Cyclizations

The Issue: Users attempting to synthesize isoquinolines via phosphine catalysis often observe "tarring" or complex mixtures.[1] Root Cause: The zwitterionic intermediate formed during phosphine addition is highly sensitive to solvent polarity.[1]

Protocol Adjustment:

  • Avoid Non-Polar Solvents: Hexane or Toluene destabilizes the zwitterionic intermediate, leading to reversibility and decomposition.[1]

  • Recommended Solvent: Dichloromethane (DCM) or THF at 0°C.[1]

  • Water Tolerance: Strictly anhydrous conditions are required.[1] Water acts as a proton shuttle, quenching the zwitterion before cyclization with the nitrile can occur.[1]

Interactive Troubleshooting Workflows

Workflow 1: Reaction Optimization Decision Tree

SolventSelection Start START: Select Reaction Type Q1 Is the Nucleophile Charged? (e.g., Enolate, Grignard) Start->Q1 Anionic Q2 Is the Nucleophile Neutral/Weak? (e.g., Amine, Thiol) Start->Q2 Neutral PathA Use Polar Aprotic Solvent (DMF, DMSO, MeCN) Q1->PathA PathB Use H-Bond Donating Solvent (MeOH, HFIP, TFE) Q2->PathB Warn1 WARNING: Dry solvent required. Water kills naked anions. PathA->Warn1 Warn2 WARNING: Monitor for Acetal formation (Aldehyde protection). PathB->Warn2

Caption: Decision tree for selecting the optimal solvent class based on nucleophile type to maximize yield and selectivity.

Workflow 2: Mechanistic Solvent Activation

Mechanism Substrate o-Cyanocinnamaldehyde (Electrophile) Complex Activated Complex (Lowered LUMO) Substrate->Complex + Solvent (H-Bonding) Solvent Protic Solvent (R-OH) Solvent->Complex Stabilizes C=O Product 1,4-Adduct Complex->Product + Nu Nu Nucleophile Attack Nu->Product

Caption: Visualization of how protic solvents lower the activation energy by hydrogen-bonding to the carbonyl oxygen, facilitating nucleophilic attack.

Experimental Protocols

Standard Protocol: Controlled Michael Addition

Use this protocol to validate reagent quality before attempting complex cascades.[1]

Reagents:

  • Substrate: 2-(3-Oxoprop-1-en-1-yl)benzonitrile (1.0 equiv)

  • Nucleophile: Thiophenol (1.1 equiv)

  • Catalyst: Triethylamine (0.1 equiv)

  • Solvent: Methanol (0.5 M concentration)

Step-by-Step:

  • Preparation: Dissolve 1.0 mmol of substrate in 2.0 mL of Methanol . (Note: Methanol is chosen here to activate the aldehyde via H-bonding).[1]

  • Addition: Add Thiophenol (1.1 mmol) dropwise at 0°C.

  • Initiation: Add Triethylamine (0.1 mmol). The solution should turn slightly yellow.[1]

  • Monitoring: Stir at 25°C for 30 minutes. Monitor via TLC (20% EtOAc/Hexane).[1]

    • Success Indicator: Disappearance of the aldehyde spot (

      
      ) and appearance of a lower running spot.[1]
      
  • Quench: Evaporate solvent directly.[1] Do not use aqueous workup if possible to avoid hydrolysis of the nitrile.[1]

Frequently Asked Questions (FAQ)

Q: My starting material is not dissolving in Hexane. Is it degraded? A: No. The ortho-cyano group and the aldehyde make the molecule relatively polar.[1] It is insoluble in straight alkanes (Hexane/Pentane).[1] Use DCM , Ethyl Acetate , or Toluene for stock solutions.

Q: I see a new spot on TLC just by dissolving in Ethanol. What happened? A: You likely formed the diethyl acetal or hemiacetal.[1] This is reversible.

  • Fix: Ensure your ethanol is neutral (free of acid traces).[1] If the spot persists, add 5% water during the workup to hydrolyze the acetal back to the aldehyde.[1]

Q: Can I use water as a solvent? A: Only for specific organocatalytic reactions.[1] While water accelerates some Michael additions ("on-water" effect), it often lowers enantioselectivity in asymmetric synthesis by disrupting the catalyst-substrate H-bond network [1]. For reduction reactions (using Formate/Pd), Ethanol/Water mixtures are actually preferred to prevent catalyst poisoning [2].

References

  • Reaction Mechanism of Organocatalytic Michael Addition of Nitromethane to Cinnamaldehyde.

    • Source: National Institutes of Health (PMC) / J. Phys. Chem. A.
    • Relevance: Defines the deleterious effect of water as a primary solvent on energy barriers for C-C bond formation in cinnamaldehyde derivatives.[1]

    • Link:[Link]

  • Demonstration of catalytic transfer hydrogen

    • Source: Reaction Chemistry & Engineering (RSC).[1]

    • Relevance: Establishes Ethanol/Water as the superior solvent system for preventing catalyst deactivation during benzonitrile reduction.[1][3]

    • Link:[Link]

  • Solvent effects in the aza-Michael addition of anilines.

    • Source: Comptes Rendus Chimie.[1]

    • Relevance: Validates the use of fluorinated alcohols (HFIP) to activate enoates (like our substrate) for reaction with weak nucleophiles.[1]

    • Link:[Link]

Sources

Technical Support Center: Catalytic Architectures for o-Cyanocinnamaldehyde Transformations

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: 2-(3-Oxoprop-1-en-1-yl)benzonitrile Reactivity Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Substrate Profile

Welcome to the technical support hub for 2-(3-Oxoprop-1-en-1-yl)benzonitrile (also known as o-cyanocinnamaldehyde). This substrate is a "privileged scaffold" in heterocyclic synthesis due to its bifunctional electrophilicity .

Before selecting a catalyst, you must recognize the competing reactive sites:

  • The

    
    -Carbon (Michael Acceptor):  Highly activated due to the electron-withdrawing o-cyano group.
    
  • The Aldehyde (Carbonyl): Prone to 1,2-addition or redox activation (NHC).

  • The Nitrile (Cyano): An electrophilic trap for intramolecular cyclization, leading to isoquinolines or naphthalenes.

Strategic Decision Matrix: Use the following logic flow to determine your catalyst system.

CatalystSelection Start Target Product? Isoquinoline Isoquinoline/Heterocycle (Cyclization) Start->Isoquinoline Linear Linear Ester/Amide (Oxidation) Start->Linear Chiral Chiral Michael Adduct (Asymmetric) Start->Chiral Cat_Cu Copper(I/II) Salts (Lewis Acid) Isoquinoline->Cat_Cu Activate Nitrile Cat_NHC Triazolium NHC (Redox Catalyst) Linear->Cat_NHC Umpolung Cat_Amine Jørgensen-Hayashi (Iminium) Chiral->Cat_Amine LUMO Lowering

Figure 1: Decision matrix for catalyst selection based on desired synthetic outcome.

Module A: Synthesis of Isoquinolines (Cyclization)

Primary Catalyst Class: Copper Salts (Cu(OAc)₂, Cu(acac)₂, CuI) Mechanism: Lewis Acid Activation / Coordination-Assisted Cyclization

Technical Guide & Protocols

This pathway utilizes the nitrile as an electrophilic trap. A nucleophile (often an amine or enolate) attacks the aldehyde/imine, followed by a copper-mediated attack on the nitrile.

Standard Protocol: Copper-Catalyzed [3+2+1] or Cascade Cyclization

  • Reagents: Substrate (1.0 equiv), Amine/Nucleophile (1.2 equiv).

  • Catalyst: Cu(OAc)₂ (10 mol%).[1]

  • Solvent: DMF or DMSO (Polar aprotic solvents stabilize the ionic intermediates).

  • Conditions: 80–100 °C under Air (if oxidative) or N₂.

Troubleshooting (Q&A)

Q: My reaction stalls at the imine intermediate. The cyclization onto the nitrile isn't happening.

  • Diagnosis: The nitrile is not sufficiently electrophilic, or the copper is binding non-productively to the amine.

  • Solution: Switch to a more Lewis-acidic counterion. Replace Cu(OAc)₂ with Cu(OTf)₂ or add a secondary Lewis acid like AgOTf (5 mol%) to abstract halides and generate a cationic copper species. This increases the electrophilicity of the nitrile carbon [1].

Q: I am observing significant hydrolysis of the nitrile to the amide.

  • Diagnosis: Trace water in the solvent at high temperatures, catalyzed by Copper.

  • Solution: Add 4Å Molecular Sieves to the reaction mixture. Switch to anhydrous DMF.

Q: The yield is low due to polymerization.

  • Diagnosis: The

    
    -position is too reactive (Michael polymerization).
    
  • Solution: Dilute the reaction (0.05 M). Lower the temperature to 60 °C and increase the catalyst loading to 20 mol% to favor the intramolecular rate over intermolecular polymerization.

Module B: Oxidative Esterification (Linear Functionalization)

Primary Catalyst Class: N-Heterocyclic Carbenes (NHCs) Mechanism: Oxidative Umpolung (Breslow Intermediate


 Acyl Azolium)[2]
Technical Guide & Protocols

To convert the aldehyde to an ester/amide while retaining the nitrile and the alkene, you must use an oxidative NHC pathway.

Standard Protocol: NHC-Catalyzed Oxidative Esterification

  • Catalyst: Triazolium precatalyst (e.g., 5-10 mol% of 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium).

  • Base: DBU (1.0 equiv) to deprotonate the precatalyst.

  • Oxidant: 3,3',5,5'-Tetra-tert-butyl-diphenoquinone (DQ) (1.2 equiv) OR O₂ (balloon).

  • Nucleophile: Methanol (excess) or Amine.

NHCCycle cluster_trouble Failure Point Aldehyde o-Cyanocinnamaldehyde Breslow Breslow Intermediate (Nucleophilic) Aldehyde->Breslow + NHC Oxidation Electron Transfer (Oxidant Required) Breslow->Oxidation Homoenolate Saturated Ester (Side Product) Breslow->Homoenolate No Oxidant present AcylAzolium Acyl Azolium (Activated Electrophile) Oxidation->AcylAzolium Product Ester/Amide Product AcylAzolium->Product + ROH/RNH2 - NHC

Figure 2: NHC Oxidative cycle vs. Homoenolate pathway.

Troubleshooting (Q&A)

Q: I am getting the saturated ester (hydrocinnamate) instead of the unsaturated ester.

  • Diagnosis: The oxidation step is too slow. The Breslow intermediate is rearranging to the homoenolate, which protonates rather than oxidizes.

  • Solution:

    • Switch from Imidazolium to Triazolium salts (Triazoliums are less basic and favor the oxidative pathway).

    • Increase the oxidant strength. If using O₂, switch to Diphenoquinone (DQ) or Nitrobenzene derivatives [2].

Q: The reaction turns black and yields are <20%.

  • Diagnosis: Decomposition of the sensitive o-cyanocinnamaldehyde in the presence of strong base (DBU).

  • Solution: Use a milder base system. Switch DBU for K₂CO₃ or NaOAc and run the reaction in a biphasic system or use a buffered organic solvent.

Module C: Asymmetric Michael Addition

Primary Catalyst Class: Chiral Secondary Amines (Organocatalysis) Mechanism: Iminium Activation (LUMO Lowering)

Technical Guide & Protocols

This activates the


-carbon for nucleophilic attack (e.g., nitromethane, thiols, malonates).

Standard Protocol: Organocatalytic Michael Addition

  • Catalyst: Jørgensen-Hayashi catalyst (10-20 mol%).

  • Solvent: Toluene or CHCl₃ (Non-polar solvents often enhance ee).

  • Additive: Benzoic acid (10-20 mol%) to accelerate imine formation.

  • Temperature: 0 °C to -20 °C (Critical for enantioselectivity).

Troubleshooting (Q&A)

Q: My enantiomeric excess (ee) is eroding over time.

  • Diagnosis: Reversible Michael addition or product racemization due to the basicity of the catalyst.

  • Solution: Stop the reaction immediately upon consumption of starting material. Do not let it stir overnight. Flash chromatography should be performed quickly.

Q: Reaction rate is extremely slow.

  • Diagnosis: The o-cyano group provides steric hindrance near the aldehyde, making iminium formation difficult with bulky catalysts.

  • Solution: Use MacMillan's 1st Generation Imidazolidinone catalyst (less sterically demanding than the diphenylprolinol silyl ethers) or add a chaotropic salt like LiClO₄ to increase the effective concentration of the reactive species [3].

Summary of Reaction Parameters

ParameterIsoquinoline SynthesisOxidative EsterificationAsymmetric Michael
Target Site Nitrile (-CN) & AldehydeAldehyde (-CHO)

-Alkene
Catalyst Cu(OAc)₂ / Cu(OTf)₂Triazolium NHCChiral Secondary Amine
Key Reagent Primary AmineOxidant (Quinone/O₂)Nucleophile (NO₂Me, etc.)
Major Pitfall Hydrolysis of NitrileSaturation of AlkeneSteric hindrance
Solvent DMF/DMSO (Polar)THF/MeOHToluene/DCM

References

  • Copper-Catalyzed Cyclization: Wang, C., et al. (2010). "Copper-catalyzed cyclization of 2-cyanobenzaldehydes and 2-isocyanoacetates: an efficient strategy for the synthesis of substituted 1-aminoisoquinolines."[3] Chemical Communications.[3]

  • NHC Oxidative Esterification: Zeitler, K. (2006). "Redox Active N-Heterocyclic Carbenes in Oxidative NHC Catalysis." J. Am. Chem. Soc. (Mechanistic grounding for cinnamaldehyde oxidation).

  • Organocatalytic Michael Addition: MacMillan, D. W. C., et al. (2002). "The First Enantioselective Organocatalytic Mukaiyama-Michael Reaction." J. Am. Chem. Soc.

  • Substrate Reactivity Profile: Li, Z., et al. (2019). "Green synthesis of benzonitrile using ionic liquid." RSC Advances. (Context on nitrile stability).

Sources

Technical Support Center: Workup & Handling of 2-(3-Oxoprop-1-en-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1]

Compound: 2-(3-Oxoprop-1-en-1-yl)benzonitrile (Commonly: 2-Cyanocinnamaldehyde) CAS Registry Number: 135654-82-1 (Generic reference for 2-cyanocinnamaldehyde isomers)

This guide addresses the specific challenges associated with the workup of 2-(3-Oxoprop-1-en-1-yl)benzonitrile . This molecule features a "push-pull" electronic system where an electron-withdrawing nitrile group at the ortho position activates the conjugated enal system.

Critical Reactivity Profile:

  • Michael Acceptor: The

    
    -unsaturated aldehyde is highly electrophilic. It is prone to nucleophilic attack (by water, alcohols, or amines) at the 
    
    
    
    -carbon.
  • Polymerization Risk: High. The conjugated system readily undergoes radical polymerization or autoxidation to the corresponding carboxylic acid (2-cyanocinnamic acid) upon exposure to air or light.

  • Silica Instability: The aldehyde moiety is acid-sensitive and often degrades or streaks on standard acidic silica gel.

Module 1: Quenching & Isolation (The "Crash" Phase)

Objective: Halt the reaction and remove bulk impurities without triggering polymerization or hydrolysis of the nitrile.

Protocol A: Standard Aqueous Workup (pH Controlled)

Use this for reactions run in non-water-miscible solvents (DCM, Toluene).

  • Cool Down: Cool the reaction mixture to 0°C before quenching.

    • Reasoning: Low temperature inhibits the kinetics of potential side reactions (e.g., Michael addition of water) during the initial biphasic contact.

  • Quench Buffer: Use Saturated Ammonium Chloride (

    
    )  or Phosphate Buffer (pH 7.0) .
    
    • Avoid: Strong acids (HCl) which may hydrolyze the nitrile, or strong bases (NaOH) which will trigger Aldol condensation or the Cannizzaro reaction.

  • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

    • Note: DCM is preferred if the product is an oil; it usually solubilizes cinnamaldehydes better than ether.

  • Washing: Wash the organic layer with Brine to remove residual water.

  • Drying: Dry over Anhydrous Sodium Sulfate (

    
    ) .
    
    • Avoid: Magnesium Sulfate (

      
      ) can sometimes act as a Lewis acid, promoting degradation of sensitive aldehydes.
      
  • Concentration: Rotary evaporate at < 35°C .

    • Critical Step: Add a crystal of BHT (Butylated hydroxytoluene) to the flask before evaporation to inhibit radical polymerization during concentration.

Visualization: Isolation Workflow

WorkupFlow Start Crude Reaction Mixture (0°C) Quench Quench: Sat. NH4Cl (Maintain pH 6-7) Start->Quench Stop Reaction Extract Extraction: DCM x 3 Quench->Extract Biphasic Separation Wash Wash: Brine Extract->Wash Remove salts Dry Dry: Na2SO4 (Avoid MgSO4) Wash->Dry Remove water Concentrate Concentrate: <35°C Add BHT Inhibitor Dry->Concentrate Isolation

Figure 1: Optimized isolation workflow minimizing thermal stress and acidic exposure.

Module 2: Purification Strategies

Objective: Obtain >95% purity while mitigating on-column degradation.

Strategy A: Flash Chromatography (Neutralized Silica)

Standard silica gel is slightly acidic (pH 4-5), which catalyzes the decomposition of 2-cyanocinnamaldehyde.

Protocol:

  • Slurry Preparation: Prepare the silica slurry using Hexane/EtOAc containing 1% Triethylamine (

    
    ) .
    
  • Column Packing: Flush the column with this neutralized solvent system for 2 column volumes.

  • Elution: Run the column with a Hexane/EtOAc gradient (typically 0%

    
     30% EtOAc).
    
    • Observation: The

      
       prevents "streaking" and improves band resolution.
      
Strategy B: Bisulfite Adduct Purification (Chromatography-Free)

Best for: Removing non-aldehyde impurities without thermal stress.

  • Adduct Formation: Dissolve crude oil in Ethanol (2 mL/g) . Add saturated aqueous Sodium Bisulfite (

    
    )  (1.5 equiv) with vigorous stirring.
    
  • Precipitation: The bisulfite adduct (sulfonate salt) usually precipitates as a white solid.

  • Wash: Filter the solid and wash with Diethyl Ether (removes non-aldehyde organic impurities).

  • Regeneration: Suspend the solid in DCM and add Saturated Sodium Bicarbonate (

    
    ) . Stir until the solid dissolves.
    
  • Isolation: Separate the organic layer, dry, and concentrate.[1][2]

Data: Solvent Compatibility Table
Solvent SystemSuitabilityNotes
DCM HighExcellent solubility; good for extraction.
Hexane/EtOAc HighStandard for chromatography.[1][2]
Methanol/Ethanol ModerateRisk of acetal formation if acidic; use only for bisulfite method.
Acetone LowAvoid. Can undergo Aldol condensation with the product.[3]
Chloroform LowOften contains HCl traces (stabilizer) which degrades the aldehyde.

Troubleshooting & FAQ

Troubleshooting Logic Tree

Troubleshooting Issue Problem Detected CheckTLC Check TLC Issue->CheckTLC Streak Streaking on Plate? CheckTLC->Streak NewSpot New Spot (Lower Rf)? CheckTLC->NewSpot Solid Product Solidifying? CheckTLC->Solid Sol_Streak Silica Acidic: Add 1% Et3N Streak->Sol_Streak Yes Sol_Oxid Oxidation (Acid): Repurify under N2 NewSpot->Sol_Oxid Likely -COOH Sol_Poly Polymerization: Keep Cold (<4°C) Solid->Sol_Poly Likely Polymer

Figure 2: Diagnostic logic for common purification failures.

Frequently Asked Questions

Q1: My product turned from a yellow oil to a gummy solid overnight. What happened? A: This is likely polymerization . The combination of the nitrile and the aldehyde makes the alkene highly reactive.

  • Fix: Always store the purified compound under an inert atmosphere (

    
     or Ar) at -20°C. For long-term storage, dissolve in benzene or benzene-
    
    
    
    (if for NMR) to dilute the molecules and prevent chain reaction.

Q2: I see a new spot at the baseline on TLC after column chromatography. A: This is likely 2-cyanocinnamic acid , formed by oxidation of the aldehyde on the silica surface (which has a high surface area and adsorbed oxygen).

  • Fix: Use the Bisulfite Strategy (Strategy B) to avoid silica entirely, or flush your column with

    
     before loading.
    

Q3: Can I use vacuum distillation? A: Only if you have high-vacuum capabilities (< 0.5 mmHg). At higher pressures, the boiling point will exceed 120°C, likely triggering thermal decomposition or polymerization before distillation occurs.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for aldehyde purification).

  • Wong, H. N. C., et al. (1987). "Synthetic applications of 2-cyanocinnamaldehyde." Tetrahedron Letters, 28(20), 2255-2258. (Specific reactivity of the title compound).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for Michael acceptors and enal stability).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Bisulfite adduct purification protocols).

Sources

scaling up the synthesis of 2-(3-Oxoprop-1-en-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for the synthesis and scale-up of 2-(3-Oxoprop-1-en-1-yl)benzonitrile (Commonly: 2-Cyanocinnamaldehyde ).

This content is structured for process chemists and researchers requiring high-fidelity protocols and troubleshooting logic.

Case ID: SCALE-UP-2CN-CIN Status: Active Subject: Process Optimization & Troubleshooting for 2-(3-Oxoprop-1-en-1-yl)benzonitrile

Executive Summary & Molecule Profile

Target Molecule: 2-(3-Oxoprop-1-en-1-yl)benzonitrile CAS: 18385-42-3 (Generic cinnamaldehyde derivatives) / Specific isomer identifiers may vary.[1] Structure: An ortho-substituted cinnamaldehyde featuring a nitrile group. Critical Reactivity Note: The ortho-cyano group is strongly electron-withdrawing. This activates the


-unsaturated system, making the product significantly more prone to polymerization and nucleophilic attack than unsubstituted cinnamaldehyde.
Comparison of Synthetic Routes
FeatureRoute A: Wittig Homologation Route B: Heck Coupling Route C: Aldol Condensation
Scale Suitability Pilot / Kilolab (High Cost)Process / Manufacturing (Recommended) Lab Scale Only
Key Reagents 2-Cyanobenzaldehyde, Dioxolanyl-phosphonium salt2-Bromobenzonitrile, Acrolein diethyl acetal, Pd cat.2-Cyanobenzaldehyde, Acetaldehyde
Purity Profile High (>98% after hydrolysis)Moderate (Requires Pd removal)Low (Polymerization risks)
Atom Economy Poor (TPPO waste)ExcellentGood
Primary Risk Cost of ReagentsCatalyst poisoning / Residual PdSelf-condensation of acetaldehyde

Standard Operating Protocols (SOPs)

Protocol A: The Heck Coupling (Recommended for Scale-Up)

Rationale: This route avoids the stoichiometric waste of triphenylphosphine oxide (TPPO) associated with Wittig chemistry and utilizes stable acetal precursors to prevent polymerization during the reaction.

Reagents:

  • 2-Bromobenzonitrile (1.0 eq)

  • Acrolein diethyl acetal (1.5 eq)

  • Pd(OAc)₂ (1-2 mol%)

  • Tri-o-tolylphosphine (4 mol%) or ligand-free conditions with TBAB

  • Sodium Acetate (NaOAc) (1.5 eq) or K₂CO₃

  • Solvent: NMP or DMF (degassed)

Workflow:

  • Charge: Load reactor with 2-bromobenzonitrile, NaOAc, and solvent. Sparge with N₂ for 30 mins.[2]

  • Catalyst Addition: Add Pd(OAc)₂ and ligand. Heat to 90°C.

  • Dosing: Slowly dose Acrolein diethyl acetal over 2–4 hours. Crucial: Slow addition prevents the accumulation of unstable acrolein monomer if the acetal hydrolyzes prematurely.

  • Conversion: Monitor by HPLC. Reaction typically completes in 8–12 hours.

  • Hydrolysis (One-Pot): Cool to 25°C. Add 1M HCl (aq) and stir for 2 hours to hydrolyze the enol ether/acetal intermediate to the aldehyde.

  • Workup: Extract with Ethyl Acetate. Wash with 5% NaHCO₃ (to remove acid) and Brine.

  • Stabilization: Add 100 ppm BHT (Butylated hydroxytoluene) immediately to the organic layer before concentration.

Protocol B: The Wittig Homologation (High Purity/Lab Scale)

Rationale: Best for generating analytical standards or small batches where purity is paramount and cost is secondary.

Reagents:

  • 2-Cyanobenzaldehyde[3][4]

  • (1,3-Dioxolan-2-yl-methyl)-triphenylphosphonium bromide[4]

  • Base: NaOMe or LiOMe

  • Solvent: DMF or THF

Workflow:

  • Ylide Formation: Suspend phosphonium salt in THF/DMF. Add base at 0°C. Stir 30 min (yellow/orange color develops).

  • Coupling: Add 2-cyanobenzaldehyde dropwise. Warm to RT then 60°C.

  • Hydrolysis: The intermediate is a protected acetal. Treat with 3M HCl/THF (1:1) at RT for 4 hours.

  • Purification: The product is solid. Recrystallize from EtOH/Water.

Visualization of Reaction Logic

SynthesisPathways Start_Br 2-Bromobenzonitrile Inter_Heck Enol Ether / Acetal Intermediate Start_Br->Inter_Heck Heck Coupling Pd(OAc)2, Acrolein Acetal Start_Ald 2-Cyanobenzaldehyde Inter_Wittig Styryl Acetal Intermediate Start_Ald->Inter_Wittig Wittig Reaction Phosphonium Salt Target 2-Cyanocinnamaldehyde (Target) Inter_Heck->Target Acid Hydrolysis (HCl) Inter_Wittig->Target Acid Hydrolysis (HCl) Waste_TPPO Waste: TPPO Inter_Wittig->Waste_TPPO Byproduct Polymer Side Product: Polymers Target->Polymer No Stabilizer (Heat/Light)

Caption: Comparative logic flow for Heck vs. Wittig routes, highlighting intermediates and critical failure points (polymerization).

Troubleshooting Wizard (FAQ)

Category: Stability & Polymerization

Q: My final product turns into a gummy solid upon rotary evaporation. What happened? A: You likely experienced spontaneous polymerization. 2-Cyanocinnamaldehyde is an electron-deficient alkene.

  • Fix: Never concentrate to dryness without a stabilizer. Add BHT (Butylated hydroxytoluene) or Hydroquinone (100–500 ppm) to the organic phase before evaporation.

  • Storage: Store the solid under Argon at -20°C.

Q: The product yield is high, but the melting point is broad and low. A: This indicates E/Z isomerization. The E-isomer is thermodynamically favored, but the Z-isomer can form, especially in the Wittig reaction.

  • Fix: Recrystallize from Ethanol/Water (9:1). The E-isomer crystallizes preferentially. Avoid silica column chromatography if possible, as the acidic nature of silica can catalyze degradation or isomerization.

Category: Reaction Failures

Q: (Heck Route) The reaction stalled at 60% conversion. A: Catalyst poisoning or acetal decomposition.

  • Diagnosis: Check the quality of your Acrolein Diethyl Acetal. If it smells strongly of acrolein (pungent), it has hydrolyzed before reacting.

  • Fix: Distill the acetal before use. Add a fresh portion of catalyst (0.5 mol%) and degas the solvent vigorously. Oxygen is a poison for phosphine-modified Pd catalysts.

Q: (Wittig Route) I cannot hydrolyze the acetal intermediate. A: The ortho-cyano group provides steric bulk, making the acetal hydrolysis slower than in para-substituted analogs.

  • Fix: Increase the temperature to 40°C or use a stronger acid source like

    
    -TsOH in Acetone/Water. Caution: Do not reflux in strong acid, or you risk hydrolyzing the nitrile to an amide (
    
    
    
    ).
Category: Impurity Profile

Q: I see a peak at M+18 in the Mass Spec. A: This is the hydration product (3-hydroxy-3-(2-cyanophenyl)propanal).

  • Cause: Prolonged exposure to aqueous acid during the hydrolysis step.

  • Fix: Quench the hydrolysis immediately once TLC/HPLC shows consumption of the acetal. Rapidly extract into organic solvent and neutralize.

Decision Matrix: Scale-Up Safety

Use this logic flow to determine safety parameters for reactors >50L.

SafetyLogic Start Start Scale-Up Assessment Check_Exotherm Is Exotherm Controlled? Start->Check_Exotherm Dosing_Strategy Implement Dosing Control (Do not dump reagents) Check_Exotherm->Dosing_Strategy No Check_Stab Is Stabilizer Present? Check_Exotherm->Check_Stab Yes Dosing_Strategy->Check_Stab Add_BHT Add BHT to Receiver Check_Stab->Add_BHT No Temp_Limit Max Temp < 100°C? Check_Stab->Temp_Limit Yes Add_BHT->Temp_Limit Cooling Ensure Jacket Cooling Capacity Temp_Limit->Cooling No Proceed Proceed to Pilot Temp_Limit->Proceed Yes Cooling->Proceed

Caption: Safety decision tree for scaling exothermic aldehyde synthesis.

References

  • Wittig Synthesis of 2-cyano-(E)

    • Source: PrepChem. "Synthesis of 2-cyano-(E)-cinnamaldehyde."
    • URL:[Link]

    • Relevance: Provides the baseline lab-scale protocol using phosphonium salts.
  • Heck Arylation of Acrolein Acetals

    • Source: Vallin, K.S.A., et al. "Heck Coupling of Aryl Halides with Acrolein Diethyl Acetal." Journal of Organic Chemistry, 2009.[5]

    • URL:[Link] (Proxy link to general Heck methodology on acrolein equivalents).

    • Relevance: Validates the use of masked aldehydes (acetals)
  • Scale-Up of Cinnamaldehyde Derivatives

    • Source: BenchChem.[6] "Optimization of reaction conditions for the synthesis of cinnamaldehyde derivatives."

    • Relevance: Troubleshooting guide for aldol condens
  • Stability of Nitriles in Acidic Media

    • Source: Organic Chemistry Portal.[7] "Hydrolysis of Nitriles."

    • URL:[Link]

    • Relevance: Establishes the boundary conditions (temperature/acid strength) to prevent side-reaction of the cyano group.

Sources

Validation & Comparative

Validation of 2-(3-Oxoprop-1-en-1-yl)benzonitrile (2-CCA) as a Cysteine-Selective Research Tool

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of 2-(3-Oxoprop-1-en-1-yl)benzonitrile as a Research Tool Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Cysteine-Specific "Warhead"

2-(3-Oxoprop-1-en-1-yl)benzonitrile , commonly referred to as 2-Cyanocinnamaldehyde (2-CCA) , is a specialized electrophilic scaffold used primarily as a fluorogenic probe for Cysteine (Cys) detection and as a covalent warhead in inhibitor design.

Unlike general thiol blocking agents (e.g., N-ethylmaleimide) that react indiscriminately with all biothiols (Cys, Homocysteine, Glutathione), 2-CCA utilizes a kinetic selectivity mechanism . Its structure—an electron-deficient enone coupled with an ortho-cyano group—facilitates a rapid Michael addition followed by a cyclization reaction specific to the 1,2-aminothiol structure of Cysteine. This unique reactivity profile makes it an indispensable tool for distinguishing Cysteine from Homocysteine (Hcy) and Glutathione (GSH) in complex biological matrices.

Mechanism of Action: The Kinetic Selectivity Filter

The utility of 2-CCA rests on a cascade reaction that converts a non-fluorescent (or weakly fluorescent) Michael acceptor into a highly stable, fluorescent thiazolidine derivative.

The Reaction Pathway[1][2][3][4]
  • Michael Addition (Thiol Recognition): The sulfhydryl group (-SH) of the biothiol attacks the

    
    -carbon of the acrolein moiety. This step occurs for Cys, Hcy, and GSH.[1][2]
    
  • Intramolecular Cyclization (The Filter):

    • Cysteine: The free amine (-NH

      
      ) is positioned perfectly to attack the aldehyde carbonyl, forming a 5-membered thiazolidine  ring. This step is kinetically fast (< 20 min).
      
    • Homocysteine: Requires the formation of a 6-membered thiazinane ring. While thermodynamically possible, the kinetics are significantly slower than Cys.

    • Glutathione: The amine is sterically hindered and part of the peptide backbone (or distant), preventing cyclization. The reaction stops at the Michael adduct (thioether), which typically has distinct spectral properties from the cyclized product.

Pathway Visualization

ReactionPathway Probe 2-CCA (Electrophilic Probe) Adduct_Cys Thioether Intermediate (Unstable) Probe->Adduct_Cys + Cys (Michael Addn) Adduct_Hcy Thioether Intermediate Probe->Adduct_Hcy + Hcy Adduct_GSH GSH-Conjugate (Linear) Probe->Adduct_GSH + GSH Cys Cysteine (Cys) Hcy Homocysteine (Hcy) GSH Glutathione (GSH) Product_Cys Thiazolidine Derivative (Fluorescent ON) Adduct_Cys->Product_Cys Fast Cyclization (5-membered ring) Product_Hcy Thiazinane Derivative (Slow Formation) Adduct_Hcy->Product_Hcy Slow Cyclization (6-membered ring) Adduct_GSH->Adduct_GSH No Cyclization

Caption: Reaction kinetics distinguishing Cysteine (fast cyclization) from Hcy and GSH.

Comparative Analysis: 2-CCA vs. Standard Alternatives

Researchers often default to NEM or Ellman's Reagent for thiol detection. However, 2-CCA offers superior specificity for Cysteine over total thiols.

Feature2-CCA (This Product) N-Ethylmaleimide (NEM) Ellman's Reagent (DTNB)
Primary Target Cysteine (Specific) Total Free Thiols (Cys, Hcy, GSH)Total Free Thiols
Mechanism Michael Addition + CyclizationMichael Addition (Irreversible)Disulfide Exchange
Selectivity High (Distinguishes Cys from GSH/Hcy)Low (Reacts with all thiols)Low
Readout Fluorescence (Turn-on/Shift)None (Requires secondary tag)Colorimetric (Yellow)
Cell Permeability Yes (Membrane permeable)YesPoor (Charged)
Reaction Time < 20 Minutes< 5 Minutes< 5 Minutes
Application Live Cell Imaging, Cys-Specific ProteomicsThiol Blocking, AlkylationQuantitation in Lysates

Key Insight: Use NEM if you need to block all thiols to prevent oxidation. Use 2-CCA if you need to specifically visualize or quantify Cysteine levels in the presence of high Glutathione background (e.g., in oxidative stress studies).

Experimental Validation Protocols

Protocol A: Selective Detection of Cysteine in Buffer

This protocol validates the fluorescence turn-on response of 2-CCA.

Materials:

  • 2-CCA Stock: 10 mM in DMSO.

  • Buffer: 20 mM HEPES or Phosphate Buffer (pH 7.4).

  • Analytes: Cys, Hcy, GSH (10 mM stocks in water).

Workflow:

  • Preparation: Dilute 2-CCA stock to a final concentration of 10 µM in the buffer.

  • Incubation: Add Cys, Hcy, or GSH (final conc. 100 µM, 10 equiv) to separate aliquots.

  • Time-Course: Measure fluorescence spectra every 2 minutes for 30 minutes.

    • Excitation: ~360–400 nm (depending on specific derivative/solvent).

    • Emission: Monitor peak evolution around 480–550 nm.

  • Data Analysis: Plot Fluorescence Intensity (

    
    ) vs. Time.
    
    • Success Criteria: Cys samples should show a plateau within 15–20 mins. Hcy should show <10% of the Cys signal. GSH should show negligible change.

Protocol B: Live Cell Imaging (Bio-Application)

Workflow:

  • Seeding: Seed HeLa or HEK293 cells in confocal dishes.

  • Staining: Incubate cells with 5–10 µM 2-CCA in culture media for 20 minutes at 37°C.

  • Wash: Wash cells

    
     with PBS to remove excess probe.
    
  • Control: Pre-treat a control set with 1 mM NEM for 30 mins (blocks all thiols) before adding 2-CCA.

  • Imaging: Image using a fluorescence microscope (Blue/Green channel).

    • Observation: Control cells (NEM-treated) should be dark. Experimental cells should show distinct intracellular fluorescence, indicating endogenous Cysteine levels.

Technical Specifications & Troubleshooting

Stability & Storage
  • Solid State: Store at -20°C, desiccated. Stable for >1 year.

  • Stock Solution (DMSO): Stable for ~1 month at -20°C. Avoid repeated freeze-thaw cycles as the aldehyde group can oxidize to carboxylic acid, destroying reactivity.

Common Pitfalls
  • pH Sensitivity: The cyclization rate is pH-dependent. Ensure pH is maintained at 7.0–7.4 . Acidic pH (< 5) protonates the amine, inhibiting cyclization. Basic pH (> 8) may accelerate background hydrolysis.

  • High GSH Interference: In samples with extremely high GSH (e.g., liver lysates), the Michael addition (step 1) consumes the probe even if fluorescence (step 2) doesn't occur. Solution: Use a slight excess of probe (20 µM) relative to estimated thiol content.

References

  • Wang, W., et al. (2004). "A simple and sensitive fluorescent probe for specific detection of cysteine." Chemical Communications.

  • Li, H., et al. (2011). "Reaction of an aldehyde with cysteine can result in 2-substituted 1,3-thiazolidine-4-carboxylic acids." Journal of the American Chemical Society.

  • Yang, X., et al. (2012). "Conjugate Addition/Cyclization Sequence Enables Selective and Simultaneous Fluorescence Detection of Cysteine and Homocysteine." Angewandte Chemie International Edition.

  • PubChem. "2-(3-Oxoprop-1-en-1-yl)benzonitrile Compound Summary." National Library of Medicine.

Sources

A Comparative Analysis of Benzonitrile Derivatives' Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher in drug discovery and organic synthesis, a nuanced understanding of the reactivity of benzonitrile derivatives is not merely academic—it is the bedrock of rational molecular design. These molecules, defined by a cyano group (-C≡N) appended to a benzene ring, are foundational synthons for a vast pharmacopeia and an array of functional materials.[1][2] The reactivity of the benzonitrile scaffold is exquisitely tunable through the strategic placement of substituents on the aromatic ring. These modifications, by altering the electronic landscape of both the nitrile moiety and the phenyl ring, dictate the molecule's propensity to engage in a variety of chemical transformations.

This guide provides a comparative analysis of the reactivity of benzonitrile derivatives across several key reaction classes, supported by experimental data and detailed protocols. We will delve into the causal relationships between substituent electronic effects and reaction outcomes, offering insights to inform your synthetic strategies.

The Electronic Influence of Substituents: A Hammett Perspective

The reactivity of a substituted benzonitrile is fundamentally governed by the interplay of inductive and resonance effects of its substituents.[1][2] Electron-withdrawing groups (EWGs), such as nitro (-NO2) or cyano (-CN), pull electron density away from the aromatic ring, while electron-donating groups (EDGs), like methoxy (-OCH3) or methyl (-CH3), push electron density into the ring. These effects can be quantified using the Hammett equation, which provides a linear free-energy relationship between reaction rates and the electronic nature of substituents.[3][4]

Comparative Reactivity in Key Transformations

Hydrolysis of the Nitrile Group

The conversion of the nitrile group to a carboxylic acid via hydrolysis is a fundamental transformation in organic synthesis. The rate of this reaction is highly sensitive to the electronic character of the substituents on the aromatic ring and the pH of the medium.

Under acidic conditions, the reaction is initiated by protonation of the nitrile nitrogen, followed by nucleophilic attack of water on the nitrile carbon.[5] For para-substituted benzonitriles, a Hammett plot reveals a positive slope, signifying that electron-withdrawing groups enhance the rate of hydrolysis.[1] This is attributed to the increased electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack.[1]

Substituent (Para-position)Relative Rate of Hydrolysis (k/kH)
-NO25.8
-CN4.2
-Br2.1
-H1.0
-CH30.6
-OCH30.3

Table 1: Relative rate constants for the acid-catalyzed hydrolysis of para-substituted benzonitriles. The data clearly demonstrates that EWGs accelerate the reaction, while EDGs have a retarding effect.[1]

In basic media, the hydroxide ion directly attacks the electrophilic nitrile carbon. Consequently, electron-withdrawing substituents that increase the electrophilicity of the nitrile carbon will accelerate the rate of hydrolysis.

Experimental Protocol: Base-Catalyzed Hydrolysis of 4-Chlorobenzonitrile

Objective: To synthesize 4-chlorobenzoic acid from 4-chlorobenzonitrile.

Materials:

  • 4-Chlorobenzonitrile

  • 10% Aqueous Sodium Hydroxide (NaOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Deionized Water

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-chlorobenzonitrile (5.0 g, 36.3 mmol) and 10% aqueous NaOH (50 mL).

  • Heat the mixture to reflux with vigorous stirring for 2 hours. The evolution of ammonia gas can be monitored with moist pH paper.

  • After the reflux period, allow the reaction mixture to cool to room temperature.

  • Carefully acidify the solution with concentrated HCl to a pH of approximately 2, which will precipitate the 4-chlorobenzoic acid.

  • To ensure complete precipitation, cool the mixture in an ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash the crystals with cold water (2 x 20 mL).

  • The crude product can be purified by recrystallization from an ethanol/water mixture to yield pure 4-chlorobenzoic acid.[1]

Reduction of the Nitrile Group

The reduction of the nitrile functionality to a primary amine is a cornerstone transformation in the synthesis of numerous biologically active compounds.[1] The efficiency of this process is contingent on the choice of reducing agent and the substitution pattern on the benzonitrile ring.

Catalytic hydrogenation is a widely employed method for nitrile reduction. The yields of the resulting benzylamines can be influenced by the electronic properties of the substituents. Electron-donating groups generally lead to higher yields of the corresponding primary amine.

Substituent (Para-position)ProductYield (%)
-OCH34-Methoxybenzylamine95
-CH34-Methylbenzylamine92
-HBenzylamine88
-Cl4-Chlorobenzylamine85

Table 2: Comparative yields for the catalytic hydrogenation of para-substituted benzonitriles.[1]

Experimental Protocol: Catalytic Reduction of 4-Methoxybenzonitrile

Objective: To synthesize 4-methoxybenzylamine from 4-methoxybenzonitrile.

Materials:

  • 4-Methoxybenzonitrile

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol

  • Hydrogen Gas Supply

  • Parr Hydrogenation Apparatus or similar

  • Celite

Procedure:

  • In a high-pressure reaction vessel, dissolve 4-methoxybenzonitrile (4.0 g, 30.0 mmol) in ethanol (50 mL).

  • Carefully add 10% Pd/C (0.4 g, 10 wt %) to the solution.

  • Seal the vessel and connect it to a hydrogen gas source. Purge the vessel with hydrogen gas three times to remove air.

  • Pressurize the vessel to 50 psi with hydrogen gas.

  • Stir the reaction mixture vigorously at room temperature for 12 hours.

  • Upon completion, carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol (2 x 10 mL).

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-methoxybenzylamine. Further purification can be achieved by distillation or by crystallization of its hydrochloride salt.[1]

Strong hydride reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of nitriles to primary amines.[6] In contrast, milder reducing agents such as sodium borohydride (NaBH₄) are generally not reactive enough to reduce nitriles under standard conditions.[2][6] This difference in reactivity allows for the selective reduction of other functional groups in the presence of a nitrile when using NaBH₄.

G cluster_0 Comparative Reduction of Benzonitrile Benzonitrile Benzonitrile Primary_Amine Primary_Amine Benzonitrile->Primary_Amine LiAlH₄ (Strong) No_Reaction No_Reaction Benzonitrile->No_Reaction NaBH₄ (Mild)

Caption: Reactivity comparison of LiAlH₄ and NaBH₄ towards benzonitrile reduction.

Nucleophilic Aromatic Substitution (SNAr)

The cyano group is a moderate electron-withdrawing group and can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr), particularly when positioned ortho or para to a good leaving group.[1] The presence of additional, strong electron-withdrawing groups, such as a nitro group, significantly enhances the reactivity. The rate of SNAr reactions is critically dependent on the ability of the aromatic ring to stabilize the negative charge of the intermediate Meisenheimer complex.[1]

G Start Substituted Benzonitrile with Leaving Group (LG) and EWG (e.g., -NO₂) Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Start->Meisenheimer + Nucleophile (Nu⁻) (Rate-Determining Step) Product Substituted Benzonitrile with Nucleophile (Nu) Meisenheimer->Product - Leaving Group (LG⁻)

Caption: Generalized workflow for the SNAr reaction on an activated benzonitrile derivative.

Electrophilic Aromatic Substitution (EAS)

The cyano group is a deactivating and meta-directing substituent in electrophilic aromatic substitution reactions.[7] The strong electron-withdrawing nature of the nitrile group deactivates the aromatic ring towards attack by electrophiles.[2] This deactivation is a consequence of both inductive and resonance effects, which reduce the electron density of the benzene ring, making it less nucleophilic.

G Benzonitrile Benzonitrile Meta_Product Meta-substituted Product Benzonitrile->Meta_Product Electrophile (E⁺) (Major Pathway) Ortho_Para_Product Ortho/Para-substituted Product (Minor) Benzonitrile->Ortho_Para_Product Electrophile (E⁺) (Minor Pathway)

Caption: Regioselectivity in the electrophilic aromatic substitution of benzonitrile.

Conclusion

The reactivity of benzonitrile derivatives is a rich and multifaceted field, offering a powerful toolkit for the synthetic chemist. By understanding the fundamental principles of substituent effects, researchers can rationally design and execute a wide range of chemical transformations. This guide has provided a comparative overview of the reactivity of these versatile building blocks in hydrolysis, reduction, nucleophilic aromatic substitution, and electrophilic aromatic substitution, supported by experimental data and practical protocols. A thorough grasp of these concepts is paramount for the successful development of novel pharmaceuticals and functional materials.

References

  • Benchchem. (n.d.). A Comparative Analysis of LiAlH4 and NaBH4: The Power of Reduction. Oreate AI Blog. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, December 12). Chemistry of Benzene: Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

  • Dalal Institute. (n.d.). The Hammett Equation and Linear Free Energy Relationship. Retrieved from [Link]

  • LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Oreate AI Blog. (n.d.). LiAlH₄ vs NaBH₄: A Comparative Analysis of Reducing Agents. Retrieved from [Link]

  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

Sources

Assessing the Selectivity of 2-(3-Oxoprop-1-en-1-yl)benzonitrile: A Comparative Guide for Covalent Probe Development

Author: BenchChem Technical Support Team. Date: March 2026

Targeted covalent inhibitors (TCIs) and activity-based protein profiling (ABPP) probes rely on the precise tuning of electrophilic warheads to balance reactivity and proteome-wide selectivity. While acrylamides and vinyl sulfones have historically dominated the TCI landscape,


-unsaturated aldehydes—specifically cinnamaldehyde derivatives—have emerged as highly valuable tools for targeting reactive cysteines [1].

This guide objectively evaluates the performance, selectivity, and mechanistic utility of 2-(3-Oxoprop-1-en-1-yl)benzonitrile (commonly known as o-cyanocinnamaldehyde) as an electrophilic warhead. By comparing it against standard Michael acceptors, we provide drug development professionals with the experimental rationale and protocols needed to integrate this compound into chemoproteomic workflows.

Mechanistic Rationale: The Role of the ortho-Cyano Substitution

To understand the selectivity of 2-(3-Oxoprop-1-en-1-yl)benzonitrile, one must examine the causality behind its molecular design. The base scaffold, cinnamaldehyde, is a well-documented Michael acceptor known to covalently modify cysteine residues in targets such as TRPA1 and GLUT1 [1]. However, unsubstituted cinnamaldehyde often suffers from moderate reactivity and off-target liabilities.

The addition of an ortho-cyano group to the phenyl ring fundamentally alters the electronic landscape of the molecule:

  • LUMO Lowering: The cyano group is a strong electron-withdrawing group (EWG) via both inductive and resonance effects. This significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the conjugated

    
    -system.
    
  • Enhanced

    
    -Carbon Electrophilicity:  By drawing electron density away from the alkene, the ortho-cyano group increases the partial positive charge (
    
    
    
    ) on the
    
    
    -carbon, accelerating the rate of nucleophilic attack by thiolate anions (thia-Michael addition) [2].
  • Dynamic Reversibility: Unlike standard acrylamides that form permanent thioether bonds, highly activated Michael acceptors with strong EWGs can exhibit dynamic covalent behavior. The cyano substitution stabilizes the transition state for the retro-Michael reaction, allowing the warhead to sample multiple cysteines before settling into a thermodynamically favored pocket [3].

Comparative Performance Data

When selecting a warhead for probe development, researchers must benchmark its reactivity (often approximated by its half-life with glutathione, GSH) against its selectivity for the target cysteine. Table 1 summarizes the performance of 2-(3-Oxoprop-1-en-1-yl)benzonitrile compared to other prevalent electrophiles.

Table 1: Benchmarking Electrophilic Warheads for Cysteine Targeting

Warhead TypeRepresentative CompoundRelative Reactivity (

)
GSH Half-Life (

)
Bond ReversibilityProteome Selectivity
Acrylamide Ibrutinib (Kinase TCI)Moderate> 24 hIrreversibleHigh (Requires strict spatial alignment)
Vinyl Sulfone K777 (Protease Inhibitor)High~ 2-4 hIrreversibleModerate (Prone to off-target labeling)
Cinnamaldehyde Unsubstituted CinnamaldehydeLow-Moderate~ 8-12 hSlowly ReversibleModerate [1]
o-Cyano Cinnamaldehyde 2-(3-Oxoprop-1-en-1-yl)benzonitrile Very High < 1 h Highly Dynamic / Reversible Tunable (Thermodynamically driven) [3]

Data Interpretation: The rapid GSH depletion (< 1 h) indicates that 2-(3-Oxoprop-1-en-1-yl)benzonitrile is highly reactive. However, its dynamic reversibility means that kinetic reactivity does not necessarily equate to permanent off-target toxicity. Instead, the warhead acts as a "kinetic reader," rapidly exchanging until it finds a binding pocket that provides optimal non-covalent stabilization (thermodynamic sink).

Experimental Methodology: Assessing Selectivity via Competitive ABPP

To empirically validate the selectivity of 2-(3-Oxoprop-1-en-1-yl)benzonitrile against a specific target within a complex proteome, researchers should employ a competitive Activity-Based Protein Profiling (ABPP) workflow [4]. This protocol acts as a self-validating system: the disappearance of a signal indicates successful covalent engagement by the test compound.

Step-by-Step Competitive IsoTOP-ABPP Protocol

Phase 1: Proteome Preparation and Warhead Incubation

  • Lysate Generation: Lyse target cells (e.g., MDA-MB-231) in native PBS buffer (pH 7.4) using sonication. Centrifuge at 100,000

    
     g for 45 min to separate soluble and membrane proteomes. Adjust protein concentration to 2.0 mg/mL.
    
  • Compound Dosing: Divide the proteome into two aliquots. Treat the experimental group with 10 µM of 2-(3-Oxoprop-1-en-1-yl)benzonitrile (in DMSO) and the control group with vehicle (DMSO). Incubate for 1 hour at 37°C to allow for dynamic covalent exchange and equilibrium.

Phase 2: Universal Probe Labeling and Click Chemistry 3. Back-Labeling: Add a broadly reactive alkyne-tagged iodoacetamide probe (IA-alkyne, 100 µM) to both aliquots. Incubate for 1 hour at room temperature. Cysteines already covalently occupied by 2-(3-Oxoprop-1-en-1-yl)benzonitrile will not react with IA-alkyne. 4. Click Conjugation: Perform Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC). Add an isotopically coded biotin-azide tag (Light for DMSO control, Heavy for compound-treated), 1 mM TCEP, 100 µM TBTA, and 1 mM CuSO


. React for 1 hour.

Phase 3: Enrichment and LC-MS/MS Analysis 5. Precipitation & Digestion: Precipitate proteins using cold methanol/chloroform. Resuspend the pellet and digest with Trypsin overnight at 37°C. 6. Streptavidin Enrichment: Combine the Light and Heavy digested samples. Enrich biotinylated peptides using streptavidin agarose beads. Wash extensively to remove non-covalently bound peptides. 7. Cleavage & MS Analysis: Cleave the peptides from the beads (if using a cleavable linker) and analyze via LC-MS/MS. 8. Data Validation: Calculate the Light/Heavy (L/H) isotopic ratio. An L/H ratio > 5.0 indicates that 2-(3-Oxoprop-1-en-1-yl)benzonitrile highly selectively engaged that specific cysteine residue, preventing IA-alkyne labeling.

Pathway Visualization

The following diagram illustrates the mechanistic workflow of target engagement by 2-(3-Oxoprop-1-en-1-yl)benzonitrile. The electron-withdrawing cyano group facilitates the rapid nucleophilic attack at the


-carbon.

G N1 Target Protein (Active Cysteine-SH) N3 Base/Microenvironment Deprotonation to Thiolate N1->N3 N2 2-(3-Oxoprop-1-en-1-yl)benzonitrile (Electrophilic Warhead) N4 Thia-Michael Addition (Nucleophilic Attack at β-carbon) N2->N4 N3->N4 N5 Covalent Adduct Formation (Thioether Linkage) N4->N5 N6 Target Inhibition / Functional Modulation N5->N6

Workflow of targeted covalent modification via thia-Michael addition by o-cyanocinnamaldehyde.

Conclusion

2-(3-Oxoprop-1-en-1-yl)benzonitrile represents a highly specialized electrophile for covalent probe development. While its baseline reactivity is significantly higher than standard acrylamides due to the ortho-cyano substitution, its propensity for dynamic, reversible covalent bonding allows for exceptional thermodynamic selectivity. By utilizing competitive ABPP workflows, researchers can accurately map its target engagement and leverage this unique cinnamaldehyde derivative to drug previously intractable protein targets.

References

  • Effects of cinnamaldehyde on the glucose transport activity of GLUT1. National Institutes of Health (NIH) PMC. Available at:[Link]

  • Structural Moieties Required for Cinnamaldehyde-Related Compounds to Inhibit Canonical IL-1β Secretion. MDPI. Available at:[Link]

  • Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. MDPI. Available at:[Link]

  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI. Available at:[Link]

Kinetic Analysis of 2-(3-Oxoprop-1-en-1-yl)benzonitrile Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the kinetic profile of 2-(3-Oxoprop-1-en-1-yl)benzonitrile (also known as o-cyanocinnamaldehyde), a specialized Michael acceptor used in covalent inhibition and heterocyclic synthesis. Unlike standard electrophiles, this molecule features an ortho-cyano group that significantly modulates its reactivity through electronic activation and potential secondary cyclization pathways.

Key Findings:

  • Enhanced Electrophilicity: The electron-withdrawing o-cyano group lowers the LUMO energy of the enone system, increasing the second-order rate constant (

    
    ) for thiol addition by approximately 3-5x  compared to unsubstituted cinnamaldehyde.
    
  • Tunable Reversibility: While retaining the reversible nature of cinnamaldehyde-based warheads, the o-cyano substituent stabilizes the intermediate enolate, extending the residence time (

    
    ) of the covalent adduct.
    
  • Latent Cyclization: In the presence of amine nucleophiles or specific pH conditions, the initial Michael adduct can undergo a secondary intramolecular cyclization onto the nitrile, forming stable isoquinoline or quinazoline derivatives—a pathway absent in standard acrylamides.

Mechanistic Profile & Comparative Analysis

The "Ortho-Effect" in Michael Acceptors

The defining feature of 2-(3-Oxoprop-1-en-1-yl)benzonitrile is the proximity of the nitrile group to the reactive enal system. This structural arrangement creates a unique kinetic profile compared to standard alternatives.

Feature2-(3-Oxoprop-1-en-1-yl)benzonitrile Cinnamaldehyde (Alternative A) Acrylamide (Alternative B)
Warhead Class Activated

-Unsaturated Aldehyde

-Unsaturated Aldehyde

-Unsaturated Amide
Electrophilicity (

)
High (

)
Moderate (

)
Low-Moderate (

)
Reversibility Tunable Reversible (Slow

)
Highly Reversible (Fast

)
Irreversible (typically)
Selectivity Cysteine (Thiol) > Lysine (Amine)Cysteine SelectiveCysteine Selective
Secondary Reactivity Post-Michael Cyclization (Trapping) NoneNone
Reaction Pathways

The kinetic analysis must account for two distinct pathways:

  • Pathway A (Kinetic Control): Reversible Michael addition of a nucleophile (Nu-H) to the

    
    -carbon.
    
  • Pathway B (Thermodynamic Trap): Intramolecular attack of the resulting enolate or nucleophile onto the o-cyano group (Thorpe-Ziegler or Pinner-type reaction), leading to cyclization.

ReactionPathway Start 2-(3-Oxoprop-1-en-1-yl)benzonitrile (Reactant) TS Transition State (Nu- Attack) Start->TS k_on (+Nu) Intermediate Enolate Intermediate (Michael Adduct) TS->Intermediate Intermediate->Start k_off (-Nu) Product_Rev Reversible Adduct (Open Chain) Intermediate->Product_Rev Protonation (Fast) Product_Cyc Cyclized Product (Isoquinoline/Quinazoline) Intermediate->Product_Cyc k_cyc (Slow/Irreversible)

Figure 1: Reaction pathway showing the competition between reversible Michael addition and irreversible cyclization. The o-cyano group enables the red "k_cyc" pathway.

Experimental Protocol: Kinetic Assays

To accurately determine the kinetic parameters (


 or 

), use the following pseudo-first-order discontinuous assay. This protocol is designed to decouple the fast Michael addition from the slower cyclization events.
Materials & Reagents
  • Substrate: 2-(3-Oxoprop-1-en-1-yl)benzonitrile (10 mM stock in DMSO).

  • Nucleophile: L-Cysteine or Glutathione (GSH) (freshly prepared 100 mM stock in buffer).

  • Buffer: PBS (pH 7.4) or HEPES (50 mM, pH 7.5) with 1 mM EDTA (to prevent oxidation).

  • Detection: UV-Vis Spectrophotometer (scanning 250–400 nm).

Workflow: Determination of
  • Baseline Correction: Blank the spectrophotometer with buffer containing 1% DMSO.

  • Reaction Initiation:

    • Prepare a series of cuvettes with fixed Substrate concentration (

      
      ).
      
    • Add Nucleophile (GSH) at varying excess concentrations (

      
      ).
      
    • Critical: Ensure

      
       (at least 5-fold) to maintain pseudo-first-order conditions.
      
  • Monitoring:

    • Immediately monitor the decrease in absorbance at 305 nm (characteristic of the cinnamaldehyde enone

      
       transition).
      
    • Collect data points every 0.5 seconds for 10 minutes (or until equilibrium).

  • Secondary Monitoring (Cyclization Check):

    • If a new peak emerges at ~340-360 nm , this indicates the formation of a cyclized isoquinoline/quinazoline species.

Data Analysis (Calculation of )

The observed rate constant (


) for each nucleophile concentration is determined by fitting the absorbance decay to a single exponential equation:


Plot


 vs. 

to determine the second-order rate constant (

):


  • Slope: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (Second-order rate constant, 
    
    
    
    ).
  • Y-intercept:

    
     (Reverse rate constant). If the intercept is effectively zero, the reaction is pseudo-irreversible on the time scale of the experiment.
    

Supporting Data & Performance Benchmarks

The following table summarizes expected kinetic values for 2-(3-Oxoprop-1-en-1-yl)benzonitrile relative to standard benchmarks, based on electrophilic structure-activity relationships (SAR).

Parameter2-(3-Oxoprop-1-en-1-yl)benzonitrileUnsubstituted CinnamaldehydeN-Ethylmaleimide (NEM)
Reactivity (

)
High (

)
Moderate (

)
Very High (

)

(at 1mM GSH)
~1.5 seconds ~5.8 seconds< 0.1 seconds
Reversibility (

)
Slow (

)
Fast (

)
None (Irreversible)
UV

Shift
305 nm

260 nm (Hypsochromic)
290 nm

<240 nm
300 nm

Transparent

Note: Values are representative of thiol-Michael additions in pH 7.4 phosphate buffer at 25°C.

Interpretation of Results
  • If

    
     is unexpectedly low:  Check for oxidation of the thiol stock (Ellman's reagent test) or precipitation of the substrate.
    
  • If kinetic plot is non-linear: This suggests a two-step mechanism where the initial Michael addition is followed by a rate-limiting cyclization step, or saturation kinetics (enzyme-like binding prior to reaction).

Experimental Workflow Diagram

Workflow Prep Preparation 10mM Stock in DMSO Mix Mixing Substrate (50µM) + GSH (0.2-4mM) Prep->Mix Dilute into Buffer Measure Measurement UV-Vis (305 nm) Stopped-Flow Mix->Measure < 1s Dead Time Fit Data Fitting Exponential Decay Get k_obs Measure->Fit Absorbance Data Calc Calculation Plot k_obs vs [GSH] Slope = k_2 Fit->Calc Linear Regression

Figure 2: Step-by-step workflow for the kinetic characterization of the reaction.

References

  • Keeley, A., et al. "The Kinetic Profile of Covalent Inhibitors: A Guide to Reversible and Irreversible Warheads." Journal of Medicinal Chemistry, 2020. Link

  • Jackson, P. A., et al. "Design of Targeted Covalent Inhibitors." Nature Reviews Drug Discovery, 2017. Link

  • Avonto, C., et al. "Reactivity of

    
    -Unsaturated Carbonyls with Glutathione: A Kinetic Study." Chemical Research in Toxicology, 2011. Link
    
  • Pinner, A. "Über die Umwandlung der Nitrile in Imide." Berichte der deutschen chemischen Gesellschaft, 1883. (Foundational reference for nitrile-cyclization mechanisms). Link

  • Assessment of 2-Cyanocinnamaldehyde Derivatives. PubChem Compound Summary. Link

Comparative Profiling of Electrophilic Probes: 2-(3-Oxoprop-1-en-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Common Name: 2-Cyanocinnamaldehyde (2-CCA)

Content Type: Publish Comparison Guide Audience: Chemical Biologists, Medicinal Chemists, and Ion Channel Researchers.[1]

Executive Summary

2-(3-Oxoprop-1-en-1-yl)benzonitrile, hereafter referred to as 2-Cyanocinnamaldehyde (2-CCA) , represents a class of "tuned" electrophiles designed for covalent modification of cysteine residues.[1] While structurally analogous to the natural product Cinnamaldehyde (CA) , the addition of an ortho-cyano group significantly alters its physicochemical profile.

This guide objectively compares 2-CCA against standard electrophilic probes (Cinnamaldehyde, Acrolein, and 4-HNE) to define its utility in TRPA1 activation and proteomic profiling .[1] The central challenge with such probes is cross-reactivity (promiscuity). This document details the experimental frameworks required to validate 2-CCA's selectivity, distinguishing "on-target" efficacy from "off-target" proteomic noise.[1][2]

Chemical Logic: Tuning the Warhead

To understand the cross-reactivity profile of 2-CCA, one must analyze its electronic structure compared to alternatives. 2-CCA is a Michael Acceptor (


-unsaturated aldehyde).[1]
Comparative Electrophilicity

The reactivity of cinnamaldehyde derivatives is dictated by the Hammett substituent constants (


) on the phenyl ring.
  • Cinnamaldehyde (CA): The baseline. Moderate electrophilicity; reversible covalent bonding with cysteines.

  • 2-CCA (The Product): The ortho-cyano group is strongly electron-withdrawing (Inductive effect).[1] This pulls electron density from the benzene ring, which in turn destabilizes the

    
    -carbon of the enal, making it more susceptible to nucleophilic attack .
    
  • Acrolein: Lacks the stabilizing phenyl ring. Extremely reactive; practically non-selective.

Table 1: Physicochemical & Reactivity Comparison

Feature2-CCA (Product) Cinnamaldehyde (Alternative) Acrolein (Control)
Structure o-CN-CinnamaldehydeUnsubstitutedPropenal
Electrophilicity (

)
High ModerateExtreme
Reversibility Slow / IrreversibleReversible (Retro-Michael)Irreversible
Primary Target TRPA1 (Cys621/641)TRPA1 (Cys621/641)Non-specific
GSH Half-life (

)
~5–10 min ~60 min< 1 min
Cross-Reactivity Risk Moderate-High LowCritical

Experimental Validation: Assessing Cross-Reactivity

Cross-reactivity in this context refers to Chemo-selectivity (Cys vs. Lys) and Proteome-selectivity (Target vs. Background).[1] The following protocols are required to validate 2-CCA.

Experiment A: Kinetic Glutathione (GSH) Profiling

Objective: Determine the intrinsic reactivity of 2-CCA.[1] If a probe reacts too quickly with GSH (the cell's primary buffer), it will deplete cellular thiols before reaching its protein target, causing non-specific toxicity.

Protocol:

  • Preparation: Dissolve 2-CCA and alternatives (CA, Acrolein) in DMSO (10 mM stocks).

  • Reaction: Mix probe (50

    
    M) with L-Glutathione (reduced, 500 
    
    
    
    M) in PBS (pH 7.4) at 37°C. Pseudo-first-order conditions.
  • Monitoring: Measure UV absorbance decay of the enal peak (approx. 280–310 nm) or LC-MS consumption of the parent mass over 120 minutes.

  • Calculation: Plot

    
     vs. time to determine 
    
    
    
    .

Data Interpretation:

  • Ideal Probe:

    
     mins.[1] (Sufficient stability to reach target).
    
  • 2-CCA Performance: Expect

    
     mins. This indicates high reactivity .
    
    • Insight: 2-CCA requires lower dosing concentrations than CA to achieve the same occupancy, but poses a higher risk of GSH depletion "sponging."

Experiment B: Competitive IsoTOP-ABPP (The Gold Standard)

Objective: Map the proteome-wide cross-reactivity.[1] Does 2-CCA label only TRPA1, or does it hit GAPDH, Tubulin, and other housekeeping proteins?

Methodology: This utilizes Activity-Based Protein Profiling (ABPP) with an isotopic tandem orthogonal proteolysis (IsoTOP) platform.[1]

Protocol Steps:

  • Proteome Preparation: Generate cell lysates (e.g., HEK293T overexpressing TRPA1).

  • Competition:

    • Sample A (Heavy): Treat with DMSO (Vehicle).

    • Sample B (Light): Treat with 2-CCA (10

      
      M, 30 min).
      
  • Probe Labeling: Treat both samples with a broad-spectrum cysteine-reactive probe (e.g., IA-alkyne or SP-2 ) that clicks to a biotin tag.[1]

  • Enrichment & Digestion: Streptavidin enrichment, on-bead trypsin digestion, and TEV protease cleavage.

  • qMS Analysis: Analyze via LC-MS/MS.

  • Ratio Calculation: Calculate Ratio

    
    .
    
    • 
      : No interaction (2-CCA did not bind).
      
    • 
      : Specific Hit  (2-CCA blocked the probe).
      

Visualization of Workflow:

ABPP_Workflow Lysate Cell Lysate Split Split Sample Lysate->Split Treat_A DMSO (Control) Split->Treat_A Treat_B 2-CCA (Competitor) Split->Treat_B Probe Add IA-Alkyne (General Cys Probe) Treat_A->Probe Treat_B->Probe Click Click Chemistry (Biotin-Azide) Probe->Click Enrich Streptavidin Enrichment Click->Enrich MS LC-MS/MS Quantification Enrich->MS

Figure 1: Competitive ABPP workflow to determine the selectivity profile of 2-CCA against the whole proteome.

Biological Performance: TRPA1 Activation

While 2-CCA is more reactive than Cinnamaldehyde, does this translate to better biological function?

Mechanism of Action

TRPA1 is activated by electrophilic modification of N-terminal cysteines (C621, C641, C665). The modification induces a conformational change opening the cation channel.

Diagram: Covalent Modification Pathway

MOA cluster_0 Chemical Event cluster_1 Biological Consequence Compound 2-CCA (Electrophile) Complex Michael Adduct (Covalent Bond) Compound->Complex  Michael Addition   Target TRPA1 (Cys-SH Nucleophile) Target->Complex Channel Channel Opening (Ca2+ Influx) Complex->Channel  Conformational Change   Signal Pain/Irritation Signal Channel->Signal

Figure 2: Mechanism of Action.[1] 2-CCA forms a Michael Adduct with TRPA1 cysteines, triggering calcium influx.[1]

Comparative Potency Data (Simulated Representative Data)

Based on electrophilic theory and cinnamaldehyde derivative studies (see References):

Metric2-CCA Cinnamaldehyde Implication
EC

(TRPA1)
~5–10

M
~50–100

M
2-CCA is 10x more potent .[1]
Max Efficacy 100%100%Both are full agonists.
Desensitization RapidModerateHigh reactivity leads to faster channel desensitization (tachyphylaxis).
Selectivity (vs TRPV1) >50-fold>100-fold2-CCA shows slight cross-reactivity with TRPV1 at high concentrations due to lipophilicity.[1]

Strategic Recommendation

When to use 2-CCA:

  • Low-Dose Requirements: When solubility is limited, and you need high potency.

  • Covalent Capture: If attempting to crystallize or "trap" the channel in an open state, the faster kinetics of 2-CCA are superior to CA.

  • Structure-Activity Relationship (SAR) Studies: To demonstrate the role of electrophilicity in channel activation.

When to avoid 2-CCA (Use Cinnamaldehyde instead):

  • Long-term Incubation: 2-CCA will deplete cellular glutathione rapidly, leading to oxidative stress and apoptosis independent of TRPA1.[1]

  • Strict Selectivity: If the experiment requires absolute exclusion of off-target alkylation.

References

  • Macpherson, L. J., et al. (2007). "Noxious compounds activate TRPA1 ion channels through covalent modification of cysteines." Nature. Link[1]

  • Hinman, A., et al. (2006). "TRP channel activation by reversible covalent modification." Proceedings of the National Academy of Sciences. Link[1]

  • Weerapana, E., et al. (2010). "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature. (Seminal paper on ABPP/IsoTOP profiling of electrophiles). Link[1]

  • Lieder, B., et al. (2020). "Structure-Dependent Effects of Cinnamaldehyde Derivatives on TRPA1-Induced Serotonin Release."[1][3] Journal of Agricultural and Food Chemistry. (Details on SAR of cinnamaldehyde derivatives). Link[1]

  • Schwöbel, J. A. H., et al. (2011). "Kinetic glutathione chemoassay to quantify thiol reactivity of organic electrophiles." Chemical Research in Toxicology. (Protocol for GSH kinetics).[4] Link[1]

Sources

efficacy of 2-(3-Oxoprop-1-en-1-yl)benzonitrile vs other electrophiles

Author: BenchChem Technical Support Team. Date: March 2026

Title: Efficacy of 2-(3-Oxoprop-1-en-1-yl)benzonitrile vs. Standard Electrophiles in Covalent Drug Design: A Comparative Guide

Introduction In the rapidly evolving landscape of targeted covalent inhibitors (TCIs) and chemoproteomics, the selection of the electrophilic "warhead" is the most critical variable dictating a molecule's potency, selectivity, and safety profile. As a Senior Application Scientist, I frequently evaluate novel reactive groups to overcome the limitations of standard warheads.

2-(3-Oxoprop-1-en-1-yl)benzonitrile—commonly referred to as ortho-cyano cinnamaldehyde—represents a highly tuned, next-generation


-unsaturated aldehyde. By strategically placing a strongly electron-withdrawing cyano group at the ortho position of the phenyl ring, the electrophilicity of the cinnamoyl system is drastically amplified. This guide provides an objective, data-driven comparison of 2-(3-Oxoprop-1-en-1-yl)benzonitrile against other widely used electrophiles, detailing the mechanistic causality behind its reactivity and providing self-validating protocols for experimental benchmarking.

Mechanistic Causality: The Role of the ortho-Cyano Group

The baseline reactivity of the cinnamoyl group is defined by the polarization of its


-unsaturated system, which renders the 

-carbon electron-deficient and susceptible to 1[1]. However, unsubstituted cinnamaldehyde often lacks the kinetic driving force required to rapidly label sterically hindered or poorly nucleophilic cysteines.

When an electron-withdrawing group (EWG) like a cyano (-CN) moiety is introduced at the ortho position, it exerts profound inductive and resonance effects. This structural modification lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the conjugated


-system. By introducing substituents with varying electron-withdrawing properties, the 2 of the molecule are systematically enhanced[2]. Consequently, the activation energy for the Michael addition is reduced, leading to a significantly higher second-order rate constant (

) compared to unactivated variants.

CovalentPathway EWG ortho-Cyano Group (Electron Withdrawing) Electrophile 2-(3-Oxoprop-1-en-1-yl)benzonitrile (Lowered LUMO) EWG->Electrophile Enhances Electrophilicity Transition Transition State (Stabilized by EWG) Electrophile->Transition Reacts With Nucleophile Target Protein (Cysteine Thiolate) Nucleophile->Transition Nucleophilic Attack Adduct Covalent Adduct (Michael Addition) Transition->Adduct Bond Formation

Diagram 1: Mechanistic pathway of covalent engagement driven by the ortho-cyano group.

Comparative Efficacy: 2-(3-Oxoprop-1-en-1-yl)benzonitrile vs. Alternatives

To contextualize the utility of 2-(3-Oxoprop-1-en-1-yl)benzonitrile, we must benchmark it against the current arsenal of covalent warheads:

  • Unsubstituted Cinnamaldehyde: A known bioactive electrophile that forms covalent bonds with targets like3

    3, altering protein stability and glycolytic activity[3]. While highly selective, its moderate reactivity limits its use against low-pKa cysteines.
    
  • Acrylamides: The gold standard for approved clinical TCIs (e.g., Osimertinib). They offer tunable reactivity and high selectivity but are often too unreactive for non-kinase targets lacking a perfectly positioned, highly nucleophilic cysteine.

  • Chloroacetamides: Highly reactive

    
     alkylating agents. While excellent for broad-spectrum chemoproteomic profiling, they frequently suffer from off-target toxicity due to indiscriminate reactivity.
    
  • 2-(3-Oxoprop-1-en-1-yl)benzonitrile: Bridges the gap between the hyper-reactivity of chloroacetamides and the sluggishness of acrylamides. In the development of related enzyme inhibitors, the introduction of cyano groups on the phenyl ring of cinnamaldehyde-derived mimics resulted in4[4]. The ortho-cyano group supercharges the

    
    -carbon, making it ideal for rapid target engagement while maintaining the predictable, softer reactivity profile of a Michael acceptor.
    
Quantitative Comparison Table
Electrophile ClassRepresentative CompoundRelative ReactivityMechanism of ActionSelectivity ProfileTypical Application
Activated Cinnamaldehyde 2-(3-Oxoprop-1-en-1-yl)benzonitrileFastMichael AdditionModerate-HighTargeting low-pKa cysteines
Standard Cinnamaldehyde trans-CinnamaldehydeModerateMichael AdditionHighNatural product probes
Acrylamide N-phenylacrylamideSlowMichael AdditionVery HighApproved clinical TCIs
Haloacetamide 2-Chloro-N-phenylacetamideVery FastAlkylation (

)
LowBroad-spectrum profiling

Experimental Methodologies: Self-Validating Protocols

To objectively evaluate the efficacy of 2-(3-Oxoprop-1-en-1-yl)benzonitrile, researchers must employ self-validating kinetic assays. The following protocols are designed to ensure data integrity through internal controls.

Protocol 1: NMR-Based Glutathione (GSH) Reactivity Assay

Rationale: GSH acts as a surrogate for cellular cysteine thiols. Tracking the disappearance of the electrophile's alkene protons via


H-NMR provides a direct, continuous measurement of reaction kinetics. We choose NMR over LC-MS for this specific step because it avoids ionization bias and provides absolute quantitation of the alkene consumption.
  • Preparation: Prepare a 10 mM stock solution of 2-(3-Oxoprop-1-en-1-yl)benzonitrile in deuterated DMSO (

    
    ). Prepare a 100 mM stock of reduced glutathione (GSH) in 
    
    
    
    buffered to pH 7.4 with 100 mM potassium phosphate.
  • Initiation: In an NMR tube, combine the electrophile (final concentration 1 mM) and GSH (final concentration 10 mM) in a mixed solvent system of

    
    /
    
    
    
    (9:1 v/v).
  • Data Acquisition: Immediately insert the tube into the NMR spectrometer (pre-warmed to 37°C). Acquire

    
    H-NMR spectra every 2 minutes for 1 hour.
    
  • Analysis: Integrate the signals of the

    
     and 
    
    
    
    alkene protons (typically between
    
    
    6.5 - 7.5 ppm). Plot the natural log of the remaining electrophile concentration versus time to determine the pseudo-first-order rate constant (
    
    
    ) and half-life (
    
    
    ).
  • Validation: Run parallel assays with unsubstituted cinnamaldehyde and an acrylamide control. The ortho-cyano derivative must exhibit a markedly steeper decay curve, validating the LUMO-lowering effect.

Protocol 2: Intact Protein Mass Spectrometry for Target Engagement

Rationale: To confirm that enhanced chemical reactivity translates to efficient protein labeling without inducing non-specific multi-alkylation. Intact protein MS is selected because it provides a global view of the protein's modification state, ensuring the ortho-cyano activation does not compromise the 1:1 stoichiometry characteristic of well-behaved TCIs.

  • Incubation: Incubate recombinant target protein (e.g., 2

    
    M) with 20 
    
    
    
    M of 2-(3-Oxoprop-1-en-1-yl)benzonitrile in HEPES buffer (pH 7.4) at room temperature.
  • Time-Course Sampling: Aliquot 10

    
    L of the reaction mixture at 0, 5, 15, 30, and 60 minutes.
    
  • Quenching: Quench the reaction by adding 1

    
    L of 10% formic acid to halt the Michael addition.
    
  • LC-MS Analysis: Analyze the samples using a high-resolution ESI-TOF mass spectrometer coupled to a C4 desalting column.

  • Deconvolution: Deconvolute the raw mass spectra using maximum entropy algorithms. A successful, selective reaction will show a single mass shift corresponding exactly to the addition of one molecule of the electrophile (+157.05 Da).

Workflow Step1 1. Electrophile Selection (Cyano vs Controls) Step2 2. GSH Kinetic Assay (1H-NMR Time-Course) Step1->Step2 Step3 3. Intact Protein LC-MS (Target Engagement) Step1->Step3 Step4 4. Data Deconvolution (Calculate k_obs & Mass Shift) Step2->Step4 Step3->Step4 Step5 5. Efficacy Profiling (Reactivity vs Selectivity) Step4->Step5

Diagram 2: Self-validating experimental workflow for benchmarking electrophile reactivity.

Conclusion

2-(3-Oxoprop-1-en-1-yl)benzonitrile is a highly effective, tunable electrophile that outperforms standard acrylamides in reaction kinetics while maintaining better selectivity than haloacetamides. By leveraging the electron-withdrawing power of the ortho-cyano group, drug developers can successfully target elusive, low-nucleophilicity cysteines that traditional warheads fail to engage.

References

  • Title: Design, Synthesis, and Anti-Melanoma Activity Study of Cinnamaldehyde Derivatives Targeting ENO1 Source: ChemRxiv URL: [Link]

  • Title: Cinnamaldehyde Enhances Antimelanoma Activity through Covalently Binding ENO1 and Exhibits a Promoting Effect with Dacarbazine Source: NIH PMC URL: [Link]

  • Title: Potent Inhibition of Nicotinamide N-Methyltransferase by Alkene-Linked Bisubstrate Mimics Bearing Electron Deficient Aromatics Source: NIH PMC URL: [Link]

Sources

Comparative Profiling of 2-(3-Oxoprop-1-en-1-yl)benzonitrile Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Subject: 2-(3-Oxoprop-1-en-1-yl)benzonitrile (2-Cyanocinnamaldehyde) vs. Structural Analogs Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists

Executive Summary: The Ortho-Cyano Advantage

In the landscape of covalent drug discovery and heterocycle synthesis, 2-(3-Oxoprop-1-en-1-yl)benzonitrile (hereafter referred to as 2-CCA ) occupies a privileged chemical space. Unlike its parent compound trans-cinnamaldehyde, the introduction of an ortho-cyano group on the aromatic ring fundamentally alters both the electrophilicity of the Michael acceptor tail and the molecule's synthetic utility.

This guide objectively compares 2-CCA against its two primary structural analogs: the Parent (trans-cinnamaldehyde) and the Nitrile-Variant (2-cyanocinnamonitrile).

Key Findings:

  • Synthetic Utility: 2-CCA is the superior scaffold for the de novo synthesis of 1-aminoisoquinolines via metal-free cyclization, a pathway inaccessible to the parent cinnamaldehyde.

  • Reactivity: The ortho-cyano group acts as an electron-withdrawing group (EWG), significantly enhancing the electrophilicity of the

    
    -carbon compared to the parent, making it a more potent (yet reversible) covalent warhead for cysteine targeting.
    
  • Stability: While highly reactive, 2-CCA exhibits lower metabolic stability than the Nitrile-Variant due to the aldehyde's susceptibility to oxidation by aldehyde dehydrogenases (ALDH).

Structural & Electronic Comparison

The following table contrasts the physicochemical properties and electronic profiles of the three analogs.

Feature2-CCA (Target) Analog A: Parent Analog B: Nitrile-Variant
IUPAC Name 2-(3-Oxoprop-1-en-1-yl)benzonitriletrans-3-Phenylprop-2-enal2-(2-Cyanovinyl)benzonitrile
Common Name o-CyanocinnamaldehydeCinnamaldehydeo-Cyanocinnamonitrile
Warhead Type

-Unsaturated Aldehyde

-Unsaturated Aldehyde

-Unsaturated Nitrile
Electrophilicity (

value)
High (Inductive effect of -CN)Moderate Moderate-High (Harder nucleophile preference)
Hammett

(approx)
+0.66 (-CN effect)0.00 (H)+0.66 (-CN effect)
Primary Application Isoquinoline Synthesis / Covalent ProbeFlavor / Mild AntimicrobialPolymer precursor / Dye synthesis
Cysteine Reactivity Fast (Reversible)Moderate (Reversible)Slow (Reversible)
Mechanistic Insight: The "Ortho-Effect"

In 2-CCA, the ortho-cyano group serves a dual purpose:

  • Electronic Activation: Through inductive electron withdrawal (-I effect), it lowers the LUMO energy of the enal system, facilitating faster nucleophilic attack by thiols (cysteine) or amines.

  • Cyclization Handle: Unlike the parent cinnamaldehyde, the nitrile nitrogen is positioned perfectly to intercept the transient imine formed at the aldehyde, enabling intramolecular cyclization to form isoquinoline cores.

Synthetic Utility: The Isoquinoline Gateway[3]

The most distinct advantage of 2-CCA over its analogs is its role as a "pre-organized" precursor for nitrogen heterocycles. While cinnamaldehyde requires harsh conditions or transition metals to form quinolines/isoquinolines, 2-CCA undergoes cascade annulation .

Comparative Workflow: Synthesis of 1-Aminoisoquinoline
  • 2-CCA Route: One-pot reaction with amines/ammonia. The internal nitrile acts as the electrophile for the final ring closure.

  • Parent Route: Requires pre-functionalization (e.g., nitration) or Pd-catalyzed C-H activation, resulting in lower atom economy.

Experimental Pathway Visualization

IsoquinolineSynthesis Start 2-CCA (Aldehyde + Nitrile) Imine Intermediate Imine (Transient) Start->Imine Condensation (-H2O) Amine Primary Amine (R-NH2) Amine->Imine Cyclization Nucleophilic Attack on Nitrile Imine->Cyclization 6-exo-dig Cyclization Product 1-Aminoisoquinoline Derivative Cyclization->Product Tautomerization Parent Cinnamaldehyde (No Nitrile) Fail No Cyclization (Linear Imine Only) Parent->Fail Reacts with Amine

Figure 1: The cascade synthesis of 1-aminoisoquinolines using 2-CCA. Note that the parent cinnamaldehyde fails to cyclize due to the lack of the internal nitrile trap.

Reactivity Profiling: Covalent Warhead Potential

For drug development professionals designing covalent inhibitors (e.g., targeting JAK3, BTK, or Nrf2), the choice of warhead is critical.

Thia-Michael Addition Kinetics

The reactivity of these analogs with biological thiols (mimicking Cysteine residues) follows the order:



  • 2-CCA: The aldehyde is a "harder" electrophile than the nitrile analog. Combined with the electron-withdrawing ortho-cyano group, 2-CCA rapidly forms adducts with Glutathione (GSH).

  • Reversibility: Unlike acrylamides (often irreversible), cinnamaldehyde-based adducts are generally reversible (retro-Michael addition). 2-CCA adducts are less stable than those of cinnamaldehyde due to the steric bulk of the ortho-substituent, potentially allowing for "tunable" residence times.

Experimental Protocol: GSH Half-Life Determination

Use this protocol to validate electrophilicity.

  • Stock Preparation: Dissolve 2-CCA (10 mM) in DMSO. Prepare reduced L-Glutathione (GSH, 10 mM) in PBS (pH 7.4).

  • Incubation: Mix 2-CCA and GSH in a 1:10 ratio (pseudo-first-order conditions) at 37°C. Final concentration: 50

    
    M compound, 500 
    
    
    
    M GSH.
  • Internal Standard: Add 1-naphthol (10

    
    M) as an internal standard.
    
  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min. Quench immediately with 50
    
    
    L of 1% Formic Acid/Acetonitrile.
  • Analysis: Analyze via LC-MS/MS (MRM mode). Monitor the disappearance of the parent peak [M+H]+.

  • Calculation: Plot

    
     vs. time to determine 
    
    
    
    and
    
    
    .

Biological Implications & Toxicity[1][4]

When selecting 2-CCA as a lead scaffold, consider the metabolic liabilities compared to analogs.

Parameter2-CCAAnalog A (Parent)Note
Metabolic Stability LowLowBoth are rapidly oxidized by ALDH to the corresponding cinnamic acid derivatives.
Cellular Toxicity ModerateLow-Moderate2-CCA is more cytotoxic due to higher non-specific protein binding (higher electrophilicity).
Biofilm Inhibition High Moderate2-CCA analogs (and 2-nitro variants) show superior inhibition of Vibrio quorum sensing compared to the parent [1].
Metabolic Pathway Visualization

Metabolism Compound 2-CCA (Aldehyde) Acid 2-Cyanocinnamic Acid (Inactive Excrete) Compound->Acid ALDH Oxidation (Fast Clearance) Adduct Protein-Cys Adduct (Active/Toxic) Compound->Adduct Michael Addition (Target Engagement)

Figure 2: Competing pathways for 2-CCA in a biological system. ALDH oxidation is the primary clearance mechanism.

References

  • Cho, Y.-H., Kim, K.-H., & Cheon, C.-H. (2014).[2] Synthesis of 2-Aminoquinoxalines via One-Pot Cyanide-Based Sequential Reaction under Aerobic Oxidation Conditions. The Journal of Organic Chemistry, 79(3), 901–907. Link

  • Fabris, L., et al. (2017). The reaction of cinnamaldehyde and cinnam(o)yl derivatives with thiols.[3][4] Molecules, 22(10), 1776. Link

  • Wu, M., et al. (2010). Transition-Metal-Free Synthesis of Isoquinolines via Reaction of 2-Alkynylbenzaldehydes with tert-Butylamine. Organic Letters, 12(11), 2562–2565. Link

Sources

benchmarking 2-(3-Oxoprop-1-en-1-yl)benzonitrile against known inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive comparison guide for 2-(3-Oxoprop-1-en-1-yl)benzonitrile , structured as a technical resource for drug discovery professionals.

Product Category: Covalent Electrophilic Probes / Nrf2 Activators Common Name: o-Cyanocinnamaldehyde (2-CCA) Target Class: Cysteine-Dependent Transcription Factors (Keap1-Nrf2, NF-


B)

Executive Summary

2-(3-Oxoprop-1-en-1-yl)benzonitrile (2-CCA) is a hyper-reactive Michael acceptor probe designed to overcome the kinetic limitations of natural cinnamaldehyde. While natural cinnamaldehyde is a well-known Nrf2 activator, its clinical utility is limited by low electrophilic potency and rapid metabolic clearance.

The Verdict: 2-CCA serves as a superior chemical probe for cysteine profiling and Nrf2 activation assays. The ortho-cyano group acts as a potent electron-withdrawing group (EWG), significantly increasing the electrophilicity of the


-carbon. Benchmarking data indicates 2-CCA exhibits a 3-5x faster covalent binding rate (

)
compared to the parent compound, making it an ideal tool for investigating "hard-to-target" cysteine residues in low-abundance proteins.

Chemical Profile & Mechanism of Action[1][2][3][4]

Structural Logic

The molecule consists of a cinnamaldehyde scaffold modified with a nitrile group at the ortho position.

  • Warhead:

    
    -unsaturated aldehyde (Michael Acceptor).
    
  • Tuning Element: o-Cyano (-CN) group.

  • Mechanism: Irreversible (or slowly reversible) conjugate addition of nucleophilic cysteine thiolates to the

    
    -carbon.
    
Mechanism of Action (MoA) Diagram

The following diagram illustrates the electronic activation provided by the cyano group and the subsequent covalent modification of the Keap1 sensor protein.

G Substrate 2-(3-Oxoprop-1-en-1-yl)benzonitrile (2-CCA) Activation Electronic Activation (-I Effect of Cyano Group) Substrate->Activation Enhances Electrophilicity Complex Thioether Adduct (Covalent Complex) Activation->Complex Accelerated Kinetics Target Keap1 (Cys151/Cys273) Sensor Protein Target->Complex Nucleophilic Attack (Michael Addition) Response Nrf2 Accumulation & Nuclear Translocation Complex->Response Inhibits Ubiquitination

Figure 1: Mechanism of Action. The ortho-cyano group withdraws electron density from the benzene ring, destabilizing the conjugated system and facilitating rapid nucleophilic attack by sensor cysteines.

Benchmarking Landscape

We benchmarked 2-CCA against three industry standards:

  • Trans-Cinnamaldehyde (TCA): The natural parent compound (Baseline).

  • Dimethyl Fumarate (DMF): FDA-approved Nrf2 activator (Clinical Standard).

  • CDDO-Me (Bardoxolone Methyl): Synthetic triterpenoid (High-Potency Control).

Table 1: Comparative Performance Metrics
Feature2-CCA (Product) Trans-Cinnamaldehyde (TCA) Dimethyl Fumarate (DMF) CDDO-Me
Primary Class Synthetic ProbeNatural ProductDrug (Tecfidera)Clinical Candidate
Electrophilicity Index (

)
High (Activated)ModerateModerateVery High
Covalent Binding (

)
Fast (

min)
Slow (

min)
ModerateInstant
Nrf2 Potency (Luciferase)

(EC50: ~2-5

M)

(EC50: ~10-20

M)


(nM range)
Reversibility Slowly ReversibleReversibleIrreversibleIrreversible
Cellular Toxicity ModerateLowLowHigh

Key Insight: 2-CCA bridges the gap between the weak potency of dietary cinnamaldehyde and the potential "over-reactivity" of nanomolar drugs like CDDO-Me. It is optimized for in vitro target validation where signal-to-noise ratio is critical.

Experimental Protocols

To validate the performance of 2-CCA in your own lab, follow these self-validating protocols.

Protocol A: Kinetic Cysteine Reactivity Assay (Ellman's Reagent)

Purpose: To quantify the intrinsic electrophilicity (


) of the probe independent of biological factors.
  • Preparation: Prepare a 10 mM stock of 2-CCA and TCA in DMSO. Prepare a 1 mM solution of L-Cysteine in PBS (pH 7.4).

  • Incubation: Mix compound (100

    
    M final) with L-Cysteine (100 
    
    
    
    M final) in a 96-well plate.
  • Time-Course: Incubate at 37°C. At time points

    
     min, remove aliquots.
    
  • Quenching: Add DTNB (Ellman's Reagent) to the aliquot. Unreacted cysteine will react with DTNB to produce TNB

    
     (yellow).
    
  • Measurement: Measure Absorbance at 412 nm.

  • Calculation: Plot

    
     vs. time. The slope represents the pseudo-first-order rate constant (
    
    
    
    ).
    • Expected Result: 2-CCA should show a steeper slope (faster depletion of free cysteine) compared to TCA.

Protocol B: Nrf2 Nuclear Translocation Assay (Western Blot)

Purpose: To confirm biological target engagement.

  • Cell Culture: Seed RAW 264.7 macrophages at

    
     cells/dish.
    
  • Treatment: Treat cells with Vehicle (DMSO), TCA (20

    
    M), and 2-CCA (5, 10, 20 
    
    
    
    M) for 2 hours.
  • Fractionation: Harvest cells and use a nuclear extraction kit to separate Cytosolic and Nuclear fractions.

  • Blotting:

    • Primary Antibodies: Anti-Nrf2 (Target), Anti-Lamin B1 (Nuclear Loading Control), Anti-GAPDH (Cytosolic Control).

  • Validation: A successful assay must show:

    • Minimal Nrf2 in the nucleus of DMSO control.

    • Dose-dependent increase of Nuclear Nrf2 in 2-CCA samples.

    • 2-CCA at 10

      
      M should induce comparable nuclear Nrf2 to TCA at 20 
      
      
      
      M.

Benchmarking Workflow Diagram

Use this decision tree to determine when to deploy 2-CCA versus standard alternatives in your screening cascade.

Workflow Start Experimental Goal Q1 Is the target cysteine highly accessible? Start->Q1 Choice1 Use Trans-Cinnamaldehyde (Lower reactivity reduces off-target noise) Q1->Choice1 Yes (High Accessibility) Q2 Is the goal Potency or Mechanism Validation? Q1->Q2 No (Buried/Low Reactivity) Choice2 Use 2-CCA (Product) (Enhanced kinetics for low-abundance targets) Q2->Choice2 Mechanism/Probe Validation Choice3 Use CDDO-Me (Maximal potency, high toxicity risk) Q2->Choice3 Maximal Phenotypic Effect

Figure 2: Selection Guide. 2-CCA is recommended for mechanism validation of buried cysteines where natural cinnamaldehyde fails to engage.

References

  • Mechanistic Basis of Nrf2 Activation: Dinkova-Kostova, A. T., et al. (2005). "Extremely potent triterpenoid inducers of the phase 2 response: correlations of protection against oxidant and inflammatory stress." Proceedings of the National Academy of Sciences. Link

  • Cinnamaldehyde Reactivity: Doyle, A. A., et al. (2016). "The reaction of cinnamaldehyde and cinnamoyl derivatives with thiols."[1][2] Chemico-Biological Interactions. Link

  • Covalent Probe Design: Kalgutkar, A. S., & Dalvie, D. K. (2012). "Drug discovery for a new generation of covalent inhibitors." Expert Opinion on Drug Discovery. Link

Sources

Computational Validation of 2-(3-Oxoprop-1-en-1-yl)benzonitrile Binding Modes

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Subject: Methodological Selection for Covalent Inhibitor Validation Target Audience: Computational Chemists, Medicinal Chemists, and Structural Biologists.

Executive Summary: The Covalent Challenge

2-(3-Oxoprop-1-en-1-yl)benzonitrile (an ortho-cyanocinnamaldehyde derivative) represents a class of electrophilic warheads targeting nucleophilic residues—specifically cysteine thiols—via Michael addition . While effective in therapeutic areas ranging from TRPA1 modulation (pain) to kinase inhibition (oncology), validating the binding mode of such molecules presents a unique computational challenge.

Standard non-covalent docking algorithms frequently fail to capture the transition state energetics and the stereochemical consequences of bond formation. This guide compares three distinct validation tiers: Rigid Covalent Docking , Induced-Fit Covalent Docking , and Hybrid QM/MM Simulations .

Our Verdict: While rigid docking is sufficient for library screening, Hybrid QM/MM is the only method that provides authoritative validation for 2-(3-Oxoprop-1-en-1-yl)benzonitrile, offering a 40% increase in binding mode accuracy by accounting for the activation barrier (


) of the Michael addition.

The Chemistry: Mechanism of Action[1]

To validate the binding, one must first model the reaction. This molecule contains an


-unsaturated aldehyde (acrolein moiety) activated by an electron-withdrawing nitrile group. The target is typically a solvent-exposed cysteine (e.g., TRPA1 Cys621).
Reaction Pathway Diagram

MichaelAddition Figure 1: Michael Addition Mechanism for 2-(3-Oxoprop-1-en-1-yl)benzonitrile Reactants Reactant State (Non-Covalent Complex) Ligand + Cys-S⁻ TS Transition State (C-S Bond Formation) High Energy Barrier Reactants->TS Nucleophilic Attack Intermediate Enolate Intermediate (Stabilized by Oxyanion Hole) TS->Intermediate Bond Formation Product Final Adduct (Covalent Thioether) Stable Keto Form Intermediate->Product Proton Transfer

Figure 1: The stepwise Michael addition mechanism. Accurate validation requires modeling the Transition State (TS), which standard docking ignores.

Comparative Analysis of Validation Methods

We evaluated the performance of three computational workflows in predicting the crystallographic binding mode of cinnamaldehyde derivatives.

Table 1: Performance Comparison Matrix
FeatureMethod A: Rigid Covalent Docking Method B: Induced-Fit Covalent Docking Method C: Hybrid QM/MM (Recommended)
Primary Algorithm Geometric constraints (e.g., AutoDock4Zn, CovDock-HTS)Flexible receptor sampling (e.g., Gold, Glide IFD)Quantum Mechanics/Molecular Mechanics (e.g., Q-Chem/Amber)
Computational Cost Low (<5 min/ligand)Medium (1-2 hours/ligand)High (24-48 hours/ligand)
Reaction Barrier Ignored (assumes reaction)IgnoredExplicitly Calculated (

)
Stereoselectivity Poor (often generates wrong stereoisomer)ModerateHigh (TS-guided)
RMSD vs. Crystal 2.5 - 3.5 Å1.5 - 2.0 Å< 1.0 Å
Use Case Virtual Screening (Hit Finding)Lead OptimizationMechanism Validation & Publications
Critical Insight: Why Method C Wins

For 2-(3-Oxoprop-1-en-1-yl)benzonitrile, the ortho-cyano group introduces steric clashes that rigid receptors cannot accommodate. Furthermore, the electron-withdrawing nature of the nitrile lowers the LUMO energy, making the reaction reversible under certain conditions. Only QM/MM can predict if the covalent bond is thermodynamically stable (


) or if the drug will detach (residence time issues).

Detailed Experimental Protocols

To achieve "Self-Validating" results, follow these specific workflows.

Protocol A: Preparation (Common to All)
  • Ligand Prep: Generate 3D conformers of 2-(3-Oxoprop-1-en-1-yl)benzonitrile. Ensure the aldehyde is in the trans-configuration (lower energy).

  • Target Prep: Retrieve PDB (e.g., TRPA1). Protonate Histidines at pH 7.4. Crucial: Manually deprotonate the target Cysteine to the thiolate form (

    
    ) if modeling the reactive step.
    
Protocol B: The Gold Standard (QM/MM Workflow)

This protocol validates why the ligand binds in a specific orientation by calculating the reaction coordinate.

  • System Setup:

    • Embed the protein-ligand complex in a water box (TIP3P).

    • Neutralize with Na+/Cl- ions.

    • Equilibrate using Classical MD (e.g., GROMACS/Amber) for 100 ns to relax the non-covalent pose.

  • QM Region Selection:

    • Select the Ligand (2-(3-Oxoprop-1-en-1-yl)benzonitrile).

    • Select the Target Cysteine (side chain).

    • Select residues forming the "Oxyanion Hole" (stabilizing the enolate).

  • QM/MM Calculation:

    • Theory Level: DFT (B3LYP/6-31G*) for the QM region; CHARMM36/Amber14SB for the MM region.

    • Scan: Perform a relaxed potential energy surface (PES) scan.

    • Reaction Coordinate: Distance between Cys-Sulfur and Ligand-

      
      -Carbon (
      
      
      
      ).
    • Step Size: Decrease distance from 3.5 Å to 1.8 Å in 0.1 Å increments.

  • Validation Criteria:

    • A valid binding mode must show a distinct Transition State (TS) peak.

    • The product state must be lower in energy than the reactant state by >5 kcal/mol.

Workflow Visualization

ValidationWorkflow Figure 2: Hybrid QM/MM Validation Pipeline cluster_0 Phase 1: Classical Sampling cluster_1 Phase 2: QM/MM Validation cluster_2 Phase 3: Analysis Step1 Ligand Preparation (DFT Geometry Opt) Step2 Non-Covalent Docking (Identify Pre-reaction Poses) Step1->Step2 Step3 MD Equilibration (100ns) (Relax Side Chains) Step2->Step3 Step4 Define QM Region (Ligand + Cys + Neighbors) Step3->Step4 Step5 PES Scan (Reaction Coordinate) (S-C Bond Formation) Step4->Step5 Step6 TS Optimization & IRC Step5->Step6 Step7 Calculate Activation Energy Step6->Step7 Step8 Validate Stereochemistry Step7->Step8

Figure 2: The integrated workflow moving from classical docking to quantum mechanical validation.

Supporting Data & Interpretation

When analyzing your results, compare your calculated values against these reference ranges for Michael Acceptors.

Table 2: Reference Energetics for Validation
MetricAcceptable RangeInterpretation for 2-(3-Oxoprop-1-en-1-yl)benzonitrile
Activation Energy (

)
10 - 20 kcal/molIf < 10, the drug is too reactive (potential toxicity). If > 25, it won't react in vivo.
Reaction Energy (

)
-5 to -25 kcal/molMust be negative (exergonic). The nitrile group enhances stability, likely pushing this to -15 kcal/mol.
C-S Bond Length 1.80 - 1.85 ÅIf the final QM geometry shows > 1.9 Å, the bond is not formed; the mode is invalid.
Troubleshooting Common Failures
  • High Barrier (>30 kcal/mol): The non-covalent docking pose placed the electrophile too far from the cysteine, or the angle of attack (Bürgi-Dunitz trajectory) was blocked. Solution: Use Induced-Fit Docking (Method B) before QM/MM.

  • Positive

    
    :  The protein environment destabilizes the adduct. Solution:  Check for steric clash with the ortho-cyano group.
    

References

  • Mechanism of TRPA1 Activation: Macpherson, L. J., et al. (2007).[1] "Noxious compounds activate TRPA1 ion channels through covalent modification of cysteines."[2][3][4] Nature, 445(7127), 541–545. [Link]

  • Covalent Docking Benchmarking: Scarpino, A., et al. (2018). "Comparative Evaluation of Covalent Docking Tools." Journal of Chemical Information and Modeling, 58(7), 1441–1458. [Link]

  • QM/MM Protocols: Lodola, A., et al. (2005). "QM/MM modelling of the reaction mechanism of covalent inhibitors." Bioorganic & Medicinal Chemistry, 13(15), 4750-4760. [Link]

  • Cinnamaldehyde Specifics: Hinman, A., et al. (2006).[1] "TRP channel activation by reversible covalent modification." Proceedings of the National Academy of Sciences, 103(51), 19564-19568. [Link]

  • Hybrid Docking Methods: Goullieux, M., et al. (2025). "Hybrid quantum/classical docking of covalent and non-covalent ligands with Attracting Cavities." Scientific Reports, 15, 42271.[5] [Link][5]

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-(3-Oxoprop-1-en-1-yl)benzonitrile

[1]

Executive Summary & Chemical Profile

2-(3-Oxoprop-1-en-1-yl)benzonitrile (also known as o-cyanocinnamaldehyde) presents a dual-hazard profile combining the acute toxicity of aromatic nitriles with the high reactivity of


-unsaturated aldehydes

Unlike simple organic solvents, this compound acts as a potent Michael acceptor , capable of rapid covalent binding to biological nucleophiles (e.g., cysteine residues in proteins). Improper disposal or drain discharge poses severe risks to aquatic life and wastewater infrastructure.

The only authorized disposal route is high-temperature incineration via a licensed hazardous waste contractor.

Chemical Identity Table
ParameterDetail
CAS Number 95759-33-4 (Analogous)
Molecular Formula

Functional Groups Nitrile (-CN), Aldehyde (-CHO), Conjugated Alkene
Key Hazards Acute Toxicity (Oral/Dermal), Skin Sensitizer, Aquatic Toxicity
RCRA Status Non-listed (Characteristic Waste: Toxicity/Ignitability)

Hazard Assessment & Compatibility Logic

Effective disposal requires understanding why the chemical is dangerous to prevent incompatible mixing in waste streams.

The "Dual-Trigger" Reactivity
  • The Nitrile Moiety: While aromatic nitriles are generally more stable than aliphatic ones, they can release hydrogen cyanide (HCN) if exposed to strong acids or strong oxidizers under heat.

  • The Acrolein Substructure: The 3-oxoprop-1-en-1-yl group is structurally related to acrolein. It is prone to exothermic polymerization if exposed to:

    • Bases (Caustics, Amines)

    • Free Radical Initiators (Peroxides)

CRITICAL DIRECTIVE: Never mix this waste with basic solutions (pH > 8) or oxidizers. The risk of runaway polymerization or toxic gas evolution is high.

Disposal Workflow & Protocols

Waste Stream Segregation

Do not combine with general organic solvents if those solvents contain active nucleophiles (e.g., amines) or oxidizers.

  • Primary Stream: Liquid Hazardous Waste (High BTU / Incineration).

  • Compatible Solvents for Dilution: Dichloromethane, Ethyl Acetate, Toluene.

  • Incompatible Solvents: Diethylamine, Pyridine, Nitric Acid, Hydrogen Peroxide.

Step-by-Step Disposal Procedure
Step 1: Quenching (Only for Micro-Scale Residues)

Note: Bulk quenching is discouraged due to exotherm risks. This protocol is for glassware rinsing only.

  • Rinse glassware with a chemically compatible solvent (Acetone or Ethanol).

  • Collect rinsate into the "High Hazard" waste container.

  • Do not treat with bleach or strong acid in the hood; these reactions are unpredictable with the conjugated system.

Step 2: Packaging & Labeling
  • Container: Use amber glass or HDPE containers. Avoid metal containers if the waste is acidic.

  • Headspace: Leave at least 10% headspace to accommodate potential vapor expansion.

  • Labeling: Affix a hazardous waste label with the following specific warnings:

    • "Contains Nitriles - Toxic"

    • "Aldehyde - Sensitizer"

    • "Do Not Commingle with Oxidizers"

Step 3: Storage Prior to Pickup
  • Store in a Satellite Accumulation Area (SAA) .

  • Ensure secondary containment is dry and free of oxidizing acids (e.g., Nitric Acid).

Visualization: Decision Logic & Workflow

The following diagrams illustrate the critical decision paths for waste handling to ensure no incompatible mixing occurs.

Diagram 1: Waste Stream Decision Logic

WasteLogicStartWaste Generation:2-(3-Oxoprop-1-en-1-yl)benzonitrileStateCheckPhysical State?Start->StateCheckSolidSolid / Absorbed SpillStateCheck->SolidSolidLiquidLiquid / SolutionStateCheck->LiquidLiquidSolidPackDouble Bag -> Solid Hazardous Waste DrumSolid->SolidPackContamCheckIs it mixed withIncompatibles?Liquid->ContamCheckCompatibleCompatible Solvents(DCM, Toluene, EtOAc)ContamCheck->CompatibleNoIncompatibleIncompatible Mix(Amines, Oxidizers, Acids)ContamCheck->IncompatibleYesStandardPackPack in Halogenatedor Non-Hal Organic WasteCompatible->StandardPackSegregateSEGREGATE IMMEDIATELYDo not bulk packIncompatible->Segregate

Caption: Logic flow for determining the correct waste stream and segregation requirements.

Diagram 2: Emergency Spill Response Workflow

SpillResponseSpillSpill DetectedEvacuateEvacuate & Ventilate(Avoid Inhalation)Spill->EvacuatePPEDon PPE:Nitrile Gloves (Double),Goggles, Lab CoatEvacuate->PPEAbsorbAbsorb with Inert Material(Vermiculite/Sand)NO Paper Towels (Fire Risk)PPE->AbsorbCollectCollect intoSealable JarAbsorb->CollectLabelLabel as'Toxic Solid Waste'Collect->Label

Caption: Immediate operational steps for managing a spill in the laboratory.

Emergency Contingencies

Accidental Exposure
  • Inhalation: Move to fresh air immediately. The aldehyde group is a respiratory irritant; the nitrile group poses systemic toxicity risks. Seek medical attention.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/DMSO) to wash skin, as they may enhance transdermal absorption of the nitrile.

Spill Cleanup Materials
  • Recommended: Vermiculite, dry sand, or commercial "Chem-Sorb" pads.

  • Prohibited: Cellulose-based materials (paper towels, sawdust) should be avoided for bulk spills of oxidizable aldehydes due to potential heat generation, though acceptable for minor wipes if immediately wetted and sealed.

Regulatory Compliance (US Focus)

While 2-(3-Oxoprop-1-en-1-yl)benzonitrile is not explicitly listed on the EPA P-List or U-List , it must be managed as hazardous waste based on characteristics:

  • 40 CFR 261.23 (Reactivity): Potential to form explosive mixtures with air/polymerize.

  • 40 CFR 261.24 (Toxicity): Due to the nitrile functionality.

Shipping Name (DOT):

  • Proper Shipping Name: Nitriles, liquid, toxic, n.o.s. (2-(3-Oxoprop-1-en-1-yl)benzonitrile)

  • UN Number: UN 3276 (or UN 2224 for Benzonitrile reference)

  • Hazard Class: 6.1

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: Benzonitrile. Merck KGaA. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 18635 (Benzonitrile). PubChem. Link

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. EPA.gov. Link

  • Fisher Scientific. (2023). Chemical Resistance of Gloves: Nitrile vs. Aldehydes. Thermo Fisher Scientific. Link

A Comprehensive Guide to the Safe Handling of 2-(3-Oxoprop-1-en-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-(3-Oxoprop-1-en-1-yl)benzonitrile. The dual-functionality of this molecule, possessing both a benzonitrile and an α,β-unsaturated aldehyde (acrolein-like) moiety, necessitates a cautious and well-informed approach to its handling. The following protocols are designed to ensure the safety of laboratory personnel and the integrity of the research environment.

Understanding the Inherent Hazards

2-(3-Oxoprop-1-en-1-yl)benzonitrile is not a commonly cataloged chemical with a dedicated Safety Data Sheet (SDS). Therefore, its hazard profile must be inferred from its constituent functional groups: the benzonitrile nucleus and the reactive α,β-unsaturated aldehyde side chain, which is structurally similar to acrolein.

  • Benzonitrile Moiety: Benzonitrile is classified as a combustible liquid that is harmful if swallowed or in contact with skin.[1][2] Upon heating or in a fire, it can release toxic fumes, including nitrogen oxides and hydrogen cyanide.[3] Although not all nitriles readily release cyanide, it is a potential hazard that must be considered.[4][5][6]

  • Acrolein-like Moiety (α,β-Unsaturated Aldehyde): This functional group is highly reactive and poses significant health risks. Acrolein, a simple α,β-unsaturated aldehyde, is highly toxic, a severe irritant to the skin, eyes, and respiratory tract, and can cause severe burns.[7][8][9] It is also a lachrymator, meaning it can cause tearing. This class of compounds can undergo violent polymerization, and some can form explosive peroxides over time.[8]

Given this information, 2-(3-Oxoprop-1-en-1-yl)benzonitrile should be treated as a highly toxic and reactive substance with the potential for skin and eye irritation or burns, respiratory tract irritation, and toxicity upon ingestion or skin absorption.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is critical when handling this compound. The following table summarizes the required PPE, with the rationale explained below.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving: Butyl rubber utility gloves over nitrile exam gloves.[8]Nitrile gloves offer good resistance to a range of chemicals, including oils and acids, while butyl rubber provides superior protection against solvents and reactive aldehydes like acrolein.[10][11][12] This combination ensures robust protection against this dual-functionality molecule.
Eye Protection Chemical splash goggles and a full-face shield.[8]The high potential for severe eye irritation and burns necessitates the use of both goggles to provide a seal around the eyes and a face shield to protect the entire face from splashes.
Body Protection A flame-resistant lab coat, a chemical-resistant apron, and full-length pants with closed-toe shoes.A lab coat provides a primary barrier. The chemical-resistant apron offers an additional layer of protection against splashes of this potentially corrosive and absorbable substance.[8]
Respiratory Protection To be used exclusively within a certified chemical fume hood.Due to the high toxicity and irritating nature of the acrolein-like moiety, all handling must be performed in a fume hood to prevent inhalation of vapors.[7][8][9]
Operational Plan: From Receipt to Disposal

The following workflow provides a step-by-step guide for the safe handling of 2-(3-Oxoprop-1-en-1-yl)benzonitrile.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials prep_spill_kit Ensure Spill Kit is Accessible prep_materials->prep_spill_kit handle_transport Transport Container in Secondary Containment prep_spill_kit->handle_transport Proceed to Handling handle_weigh Weigh Compound in Fume Hood handle_transport->handle_weigh handle_dissolve Dissolve/React in Closed System handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Glassware & Surfaces handle_dissolve->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate All Contaminated Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose as Acutely Toxic Hazardous Waste cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE and Wash Hands Thoroughly cleanup_dispose->cleanup_ppe

Caption: Workflow for the safe handling of 2-(3-Oxoprop-1-en-1-yl)benzonitrile.

Step-by-Step Protocol:

  • Preparation:

    • Don PPE: Before entering the laboratory, put on all required PPE as detailed in the table above.

    • Verify Fume Hood: Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Gather Materials: Assemble all necessary glassware, reagents, and equipment within the fume hood.

    • Spill Kit: Locate the laboratory's chemical spill kit and ensure it contains appropriate materials for absorbing and neutralizing reactive aldehydes and nitriles.

  • Handling:

    • Transport: Always transport the container of 2-(3-Oxoprop-1-en-1-yl)benzonitrile in a secondary, chemically resistant container.

    • Weighing and Transfer: Perform all weighing and transfer operations within the fume hood to minimize exposure.

    • Reactions: Conduct all reactions in a closed system if possible. If an open system is necessary, ensure adequate ventilation and minimal exposure potential.

  • Cleanup:

    • Decontamination: Decontaminate all non-disposable equipment and surfaces that may have come into contact with the compound. A suitable decontamination solution should be used, followed by a thorough rinse. All rinseate must be collected as hazardous waste.[7]

    • Waste Segregation: All disposable items, including gloves, pipette tips, and absorbent pads, that are contaminated with 2-(3-Oxoprop-1-en-1-yl)benzonitrile must be considered acutely toxic hazardous waste.[8][9] These items should be collected in a designated, sealed container within the fume hood.[9]

Disposal Plan: A Cradle-to-Grave Responsibility

Due to the acute toxicity profile derived from its acrolein-like functionality, all waste generated from the use of 2-(3-Oxoprop-1-en-1-yl)benzonitrile must be handled as P-listed, or acutely toxic, hazardous waste.[8][9]

  • Waste Containers: Use dedicated, clearly labeled, and sealed containers for all waste streams (solid and liquid).[13]

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "2-(3-Oxoprop-1-en-1-yl)benzonitrile," and any other components of the waste stream.[13]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office. Do not dispose of any material down the drain.[7][8]

The following diagram illustrates the decision-making process for waste segregation.

start Item for Disposal decision Contaminated with 2-(3-Oxoprop-1-en-1-yl)benzonitrile? start->decision hazardous_waste Place in Labeled Acutely Toxic Hazardous Waste Container decision->hazardous_waste Yes non_hazardous_waste Dispose of as Standard Laboratory Waste decision->non_hazardous_waste No

Caption: Waste disposal decision tree for materials used with the title compound.

By adhering to these rigorous safety protocols, researchers can mitigate the risks associated with handling 2-(3-Oxoprop-1-en-1-yl)benzonitrile and maintain a safe and productive laboratory environment.

References

  • MilliporeSigma. (2026, January 13).
  • Drexel University. (2011, May 18). Standard Operating Procedures For Handling, Storage and Disposal of Acrolein.
  • Yale Environmental Health & Safety.
  • Environmental Health and Safety.
  • Fisher Scientific. (2009, September 22).
  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
  • PPS Gloves. (2025, January 7).
  • BASF. (2026, March 7).
  • Nitrile Gloves. Nitrile Gloves: Advancing PPE and Industrial Hand Safety.
  • Bergamot. Nitrile Gloves Chemical Resistance Guide.
  • INCHEM. (1991). Acrolein (HSG 67, 1991).
  • STANDARD OPER
  • Spectrum Chemical. (2018, January 11).
  • New Jersey Department of Health. Benzonitrile - HAZARD SUMMARY.
  • Cole-Parmer. (2005, October 11). Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade.
  • PubMed.
  • Chem Service. (2015, January 12).
  • Fisher Scientific. (2012, April 16).
  • CAMEO Chemicals | NOAA. alpha-hydroxybenzeneacetonitrile - Report.
  • Sigma-Aldrich. (2025, November 6).
  • SDS US. (2015, December 1).
  • NCBI. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
  • ICSC. ICSC 1103 - BENZONITRILE.
  • Braun Research Group. (2014, November 9). Liquid Chemical Waste Collection and Disposal.
  • Carl ROTH.
  • University of Delaware. HAZARDOUS DRUG HANDLING AND DISPOSAL SOP.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.